2-CHLORO-N-PHENYLACETAMIDE
Description
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-N-phenylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO/c9-6-8(11)10-7-4-2-1-3-5-7/h1-5H,6H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VONWPEXRCLHKRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3041409 | |
| Record name | 2-Chloro-N-phenylacetamide | |
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Molecular Weight |
169.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Light beige solid; [HSDB] | |
| Record name | 2-Chloro-N-phenylacetamide | |
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Solubility |
Practically insoluble | |
| Record name | 2-CHLORO-N-PHENYLACETAMIDE | |
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Vapor Pressure |
0.0000433 [mmHg] | |
| Record name | 2-Chloro-N-phenylacetamide | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Color/Form |
Very light beige, crystalline powder | |
CAS No. |
587-65-5 | |
| Record name | Chloroacetanilide | |
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| Record name | 2-Chloro-N-phenylacetamide | |
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| Record name | 2-Chloroacetanilide | |
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| Record name | 2-chloroacetanilide | |
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| Record name | 2-CHLOROACETANILIDE | |
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| Record name | 2-CHLORO-N-PHENYLACETAMIDE | |
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| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
86-88 °C | |
| Record name | 2-CHLORO-N-PHENYLACETAMIDE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1411 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on 2-Chloro-N-phenylacetamide: Core Properties and Structure
This technical guide provides a comprehensive overview of this compound, also known as chloroacetanilide. It details the compound's fundamental physicochemical properties, structure, established experimental protocols for its synthesis, and its role in biological pathways.
Core Properties and Structure
This compound is a halogenated acetanilide (B955) compound that serves as a crucial intermediate in organic synthesis and a scaffold in medicinal chemistry.[1][2] Its reactivity is largely dictated by the presence of the chloroacetamide moiety and the phenyl group.[3]
Physicochemical Properties
The quantitative properties of this compound are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₈ClNO | [4][5][6] |
| Molecular Weight | 169.61 g/mol | [5][6][7] |
| Melting Point | 136-139 °C | [4][7][8][9] |
| Boiling Point | 340.0 ± 25.0 °C (Predicted) | [4] |
| Density | 1.266 ± 0.06 g/cm³ (Predicted) | [4] |
| Solubility | Slightly soluble in Chloroform and Methanol | [4] |
| Appearance | Off-White to Pale Beige Solid | [4] |
| InChI Key | VONWPEXRCLHKRJ-UHFFFAOYSA-N | [6][7][9] |
| CAS Number | 587-65-5 | [4][5][7] |
Chemical Structure
The skeletal structure of this compound consists of a phenyl group attached to the nitrogen of an acetamide (B32628) group, with a chlorine atom substituted on the acetyl methyl group.[1] Analysis of its crystal structure reveals the presence of N-H...O hydrogen bonds between molecules.[7][8][10] The conformations of the N-H and C=O bonds are anti to each other, while the C-Cl and C=O bonds in the side chain are syn.[10]
Experimental Protocols
The synthesis of this compound is achievable through several well-documented methods. The choice of protocol often depends on the desired scale, yield, and available starting materials.
Synthesis from Aniline (B41778) and Chloroacetyl Chloride
This is a common and straightforward method for preparing this compound.[7][8][11]
-
Objective: To synthesize this compound via acylation of aniline.
-
Materials:
-
Aniline (C₆H₅NH₂)
-
Chloroacetyl chloride (ClCOCH₂Cl)
-
Glacial acetic acid (CH₃COOH) or another suitable solvent (e.g., benzene, acetone)
-
Base (optional, e.g., triethylamine, potassium carbonate) to neutralize HCl byproduct
-
-
Procedure:
-
Dissolve aniline in a suitable solvent like glacial acetic acid in a reaction flask.[7][8]
-
Add an equimolar amount of chloroacetyl chloride dropwise to the aniline solution while stirring. The reaction is often performed at room temperature.[11]
-
If a non-acidic solvent is used, a base is typically added to the mixture to act as a scavenger for the hydrochloric acid that is formed.[11]
-
Continue stirring the reaction mixture for a specified period (e.g., several hours) until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).[12]
-
Upon completion, the product precipitates out of the solution.
-
Isolate the solid product by filtration.
-
Purify the crude this compound by recrystallization from a suitable solvent, such as ethanol, to yield colorless prisms.[10][12]
-
Palladium-Catalyzed Synthesis
This method provides an alternative route using a transition-metal catalyst.[11][13]
-
Objective: To synthesize this compound using a palladium-catalyzed cross-coupling reaction.
-
Materials:
-
Palladium acetate (B1210297) [Pd(OAc)₂]
-
2,2'-bipyridine (ligand)
-
Aniline
-
2-chloro-N,N-dimethylacetamide
-
Pivalic acid
-
Boron trifluoride etherate (BF₃·OEt₂)
-
Toluene (solvent)
-
-
Procedure:
-
Combine palladium acetate, 2,2'-bipyridine, aniline, 2-chloro-N,N-dimethylacetamide, pivalic acid, and boron trifluoride etherate in a reaction vessel containing toluene.[13]
-
Place the vessel in an oil bath and heat the mixture at 120 °C for 24 hours.[13]
-
After the reaction period, allow the mixture to cool to room temperature.
-
Perform a conventional work-up procedure to isolate the crude product.
-
Purify the product to obtain pure this compound. A reported yield for this method is 81%.[13]
-
Biological Activity and Signaling Pathways
The N-aryl-2-chloroacetamide scaffold is a key feature in many compounds exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[3] Derivatives of this compound have shown potential as antifungal and antibacterial agents.[2]
Proposed Mechanism of Action: Apoptosis Induction
Studies on related chloroacetamide derivatives suggest that their cytotoxic effects against cancer cells may be mediated through the induction of apoptosis (programmed cell death).[3] A proposed mechanism involves the generation of reactive oxygen species (ROS), which leads to cellular stress and subsequently triggers apoptotic pathways.[3]
Caption: Proposed apoptotic pathway induced by chloroacetamide analogs.
Experimental Workflow for Biological Evaluation
The investigation into the biological activity of this compound and its derivatives typically follows a structured workflow, from initial synthesis to in-depth mechanistic studies.
Caption: General workflow for synthesis and biological evaluation.
References
- 1. shutterstock.com [shutterstock.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound CAS#: 587-65-5 [m.chemicalbook.com]
- 5. scbt.com [scbt.com]
- 6. Chloroacetanilide | C8H8ClNO | CID 11485 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound 97 587-65-5 [sigmaaldrich.com]
- 8. This compound | 587-65-5 [chemicalbook.com]
- 9. 2-氯乙酰苯胺 97% | Sigma-Aldrich [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. ijpsr.info [ijpsr.info]
- 13. This compound synthesis - chemicalbook [chemicalbook.com]
An In-depth Technical Guide to 2-Chloro-N-phenylacetamide (CAS 587-65-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Chloro-N-phenylacetamide (also known as chloroacetanilide), with the CAS number 587-65-5, is a chemical compound that has garnered significant interest as a versatile building block in organic synthesis and as a scaffold for the development of novel therapeutic agents. Its derivatives have demonstrated a broad spectrum of biological activities, including antifungal, anticancer, anti-inflammatory, and analgesic properties. This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and biological activities of this compound and its analogs. Detailed experimental protocols for its synthesis and for key biological assays are presented. Furthermore, this guide visualizes a proposed mechanism of action, focusing on the induction of apoptosis through reactive oxygen species (ROS) generation and the modulation of key signaling pathways.
Chemical and Physical Properties
This compound is a stable, off-white to pale beige solid. A summary of its key chemical and physical properties is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 587-65-5 | [1][2] |
| Molecular Formula | C₈H₈ClNO | [1][2] |
| Molecular Weight | 169.61 g/mol | [1][2] |
| Melting Point | 136-139 °C | [1] |
| Appearance | Off-White to Pale Beige Solid | |
| Solubility | Soluble in chloroform (B151607) and methanol. | [3] |
| InChI Key | VONWPEXRCLHKRJ-UHFFFAOYSA-N | |
| SMILES | ClCC(=O)Nc1ccccc1 |
Synthesis and Purification
The most common method for the synthesis of this compound is the reaction of aniline (B41778) with chloroacetyl chloride. Variations of this method exist, utilizing different solvents and bases.
General Synthesis Workflow
The synthesis of this compound and its derivatives typically follows a straightforward acylation reaction.
Detailed Experimental Protocol: Synthesis from Aniline and Chloroacetyl Chloride
This protocol is adapted from a general method for the synthesis of N-substituted-2-chloroacetamides.[4]
Materials:
-
Aniline (0.02 mol)
-
Chloroacetyl chloride (0.02 mol)
-
Glacial acetic acid (60 mL)
-
Saturated sodium acetate solution
-
Ice-cold water
-
Ethanol (B145695) (for recrystallization)
Procedure:
-
Dissolve the aniline (0.02 mol) in 60 mL of glacial acetic acid.
-
Add a saturated solution of sodium acetate to the reaction mixture.
-
In a fume hood, add chloroacetyl chloride (0.02 mol) dropwise to the stirred reaction mixture.
-
Continue stirring the reaction for 1 hour.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Collect the crude product by filtration.
-
Wash the product with a very dilute solution of glacial acetic acid.
-
Recrystallize the crude product from a mixture of ethanol and water to obtain pure this compound. A reported yield for this method is 79%.[5]
Palladium-Catalyzed Synthesis
A more recent method involves a palladium-catalyzed reaction.[5]
Materials:
-
Palladium acetate (1.3 mg)
-
2,2'-bipyridine (0.9 mg)
-
Aniline (18.6 mg)
-
2-chloro-N,N-dimethylacetamide (243.1 mg)
-
Pivalic acid (40.9 mg)
-
Boron trifluoride ether complex (42.6 mg)
-
Toluene (2.0 mL)
Procedure:
-
Combine all reagents in a suitable reaction vessel.
-
Heat the mixture in an oil bath at 120 °C for 24 hours.
-
After the reaction is complete, perform a conventional work-up to isolate the product.
-
This method has been reported to yield 27.5 mg of pure product (81% yield).[5]
Spectroscopic Data
The structure of this compound has been confirmed by various spectroscopic methods.
| Spectroscopic Data | Key Features |
| ¹H NMR (DMSO-d₆) | δ 4.6 (s, 2H, CH₂), 7.18 (d, 2H, ArH), 7.85 (d, 2H, ArH), 9.95 (s, 1H, NH)[5] |
| IR (KBr, cm⁻¹) | 3303, 3209, 3145 (N-H stretching), 2945 (C-H stretching), 1671 (C=O stretching), 1605, 1559 (aromatic C=C stretching), 1250, 762[5] |
| Mass Spectrum (m/z) | 169 (M⁺), 120, 93 (base peak), 77, 65[6] |
Biological Activities and Potential Applications
While this compound itself has shown notable antifungal activity, a significant body of research has focused on its derivatives, which exhibit a wide range of pharmacological effects. The N-phenyl-2-chloroacetamide scaffold is considered a versatile template for drug design.[7]
Antifungal Activity
This compound has demonstrated significant in vitro antifungal activity against fluconazole-resistant strains of Candida albicans and Candida parapsilosis.[8]
| Organism | MIC (µg/mL) | MFC (µg/mL) |
| Candida albicans (fluconazole-resistant strains) | 128 - 256 | 512 - 1024 |
| Candida parapsilosis (fluconazole-resistant strains) | 128 - 256 | 512 - 1024 |
| Data from Diniz-Neto et al. (2022)[8] |
The compound also inhibited up to 92% of biofilm formation and disrupted up to 87% of preformed biofilms.[8] Interestingly, its mechanism of action does not appear to involve binding to ergosterol (B1671047) or damaging the fungal cell wall.[8]
Anticancer Activity of Derivatives
Numerous derivatives of this compound have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. The nature and position of substituents on the phenyl ring play a crucial role in their anticancer potency.
| Compound ID | Substitution on Phenyl Ring | Cell Line | IC₅₀ (µM) |
| 3d | 4-Bromo | MDA-MB-468 (Breast Cancer) | 0.6 ± 0.08 |
| PC-12 (Pheochromocytoma) | 0.6 ± 0.08 | ||
| MCF-7 (Breast Cancer) | 0.7 ± 0.4 | ||
| 3c | 3-Bromo | MCF-7 (Breast Cancer) | 0.7 ± 0.08 |
| 3j | 4-Nitro | MDA-MB-468 (Breast Cancer) | 0.76 ± 0.09 |
| Data from a study on phenylacetamide derivatives.[7] |
Anti-inflammatory and Analgesic Activity of Derivatives
Derivatives of 2-chloro-N,N-diphenylacetamide have been investigated for their analgesic properties, with some showing efficacy comparable to the standard non-steroidal anti-inflammatory drug (NSAID), diclofenac (B195802) sodium. This analgesic effect is likely mediated through the inhibition of cyclooxygenase (COX) enzymes.
Proposed Mechanism of Action: ROS-Mediated Apoptosis
Studies on chloroacetamide derivatives suggest that their cytotoxic effects may be mediated through the induction of apoptosis, a form of programmed cell death. A proposed mechanism involves the generation of reactive oxygen species (ROS), which leads to cellular stress and triggers apoptotic pathways.
Signaling Pathway Diagram
The following diagram illustrates a proposed signaling cascade initiated by this compound, leading to apoptosis.
This proposed pathway suggests that this compound induces an increase in intracellular ROS. This oxidative stress can lead to the activation of the MAPK signaling pathway (specifically JNK and p38) and mitochondrial dysfunction. Mitochondrial stress promotes the activation of pro-apoptotic proteins like Bax and inhibits anti-apoptotic proteins like Bcl-2, leading to the release of cytochrome c. Cytochrome c then participates in the formation of the apoptosome, which activates the initiator caspase-9. Caspase-9, in turn, activates the executioner caspase-3, ultimately leading to the dismantling of the cell through apoptosis.
Experimental Protocols for Biological Assays
The following are generalized protocols for key in vitro assays used to evaluate the biological activity of compounds like this compound.
Experimental Workflow for Anticancer Activity Screening
MTT Assay for Cell Viability
Principle: This colorimetric assay measures the reduction of yellow 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate (B1194679) dehydrogenase in living cells to form a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Seed cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (and a vehicle control) for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Caspase Activity Assay
Principle: This assay utilizes a fluorogenic or colorimetric substrate containing a specific amino acid sequence recognized and cleaved by an active caspase (e.g., DEVD for caspase-3). Cleavage of the substrate releases a fluorescent or colored molecule that can be quantified.[9]
Procedure:
-
Treat cells with this compound to induce apoptosis.
-
Lyse the cells to release their contents, including active caspases.
-
Add the cell lysate to a reaction mixture containing the specific caspase substrate.
-
Incubate the mixture to allow for substrate cleavage.
-
Measure the fluorescence or absorbance using a plate reader.
-
The signal intensity is proportional to the caspase activity in the sample.
Reactive Oxygen Species (ROS) Detection Assay
Principle: This assay uses a cell-permeable probe, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H₂DCFDA), which is non-fluorescent until it is oxidized by intracellular ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).[10]
Procedure:
-
Load the cells with the H₂DCFDA probe by incubating them in a medium containing the probe.
-
Wash the cells to remove the excess probe.
-
Treat the cells with this compound.
-
Measure the fluorescence intensity over time using a fluorescence microplate reader or flow cytometer.
-
An increase in fluorescence indicates an increase in intracellular ROS levels.
Western Blot Analysis for Apoptotic Proteins
Principle: This technique is used to detect and quantify specific proteins in a complex mixture, such as a cell lysate. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the proteins of interest (e.g., Bcl-2, Bax, cleaved caspases, phosphorylated MAPK proteins).
Procedure:
-
Prepare protein lysates from cells treated with this compound.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific to the target proteins.
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Add a chemiluminescent substrate and detect the signal using an imaging system.
-
The intensity of the bands corresponds to the amount of the target protein.
Conclusion
This compound (CAS 587-65-5) is a compound of significant interest due to its demonstrated antifungal activity and its role as a versatile scaffold in medicinal chemistry. Its derivatives have shown promising anticancer, anti-inflammatory, and analgesic properties, highlighting the potential for further drug development based on this core structure. The proposed mechanism of action, involving the induction of ROS-mediated apoptosis, provides a rationale for its observed cytotoxic effects and offers avenues for further investigation into its molecular targets. The experimental protocols detailed in this guide provide a foundation for researchers to synthesize, purify, and evaluate the biological activities of this compound and its analogs, contributing to the ongoing efforts in the discovery of novel therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. scbt.com [scbt.com]
- 3. theclinivex.com [theclinivex.com]
- 4. ijpsr.info [ijpsr.info]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. A method to determine reactive oxygen species production in intestinal and liver cell cultures using the 2′,7′-dichlorodihydrofluorescein diacetate assay - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Analysis of 2-Chloro-N-phenylacetamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for the compound 2-chloro-N-phenylacetamide. This document details the expected spectral characteristics, provides structured data tables for easy reference, and outlines detailed experimental protocols for data acquisition.
Core Spectroscopic Data
The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, and IR spectroscopy for this compound. These values are compiled from typical chemical shifts and absorption frequencies for the functional groups present in the molecule.
Table 1: ¹H NMR Spectroscopic Data (Predicted)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.0 - 8.5 | Singlet (broad) | 1H | N-H (Amide) |
| ~7.5 - 7.6 | Multiplet | 2H | Aromatic C-H (ortho to -NH) |
| ~7.3 - 7.4 | Multiplet | 2H | Aromatic C-H (meta to -NH) |
| ~7.1 - 7.2 | Multiplet | 1H | Aromatic C-H (para to -NH) |
| ~4.2 - 4.3 | Singlet | 2H | Cl-CH₂ |
Table 2: ¹³C NMR Spectroscopic Data (Predicted)
| Chemical Shift (δ) ppm | Assignment |
| ~164 - 166 | C=O (Amide) |
| ~137 - 139 | Aromatic C (quaternary, attached to -NH) |
| ~129 - 130 | Aromatic C-H (meta to -NH) |
| ~124 - 125 | Aromatic C-H (para to -NH) |
| ~120 - 121 | Aromatic C-H (ortho to -NH) |
| ~42 - 44 | Cl-CH₂ |
Table 3: IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 - 3200 | Strong, Broad | N-H Stretch (Amide) |
| ~3100 - 3000 | Medium | Aromatic C-H Stretch |
| ~1670 - 1650 | Strong | C=O Stretch (Amide I) |
| ~1550 - 1530 | Medium | N-H Bend (Amide II) |
| ~1600, ~1490 | Medium-Weak | Aromatic C=C Bending |
| ~750 - 700 | Strong | C-H Out-of-plane Bend (Monosubstituted Benzene) |
| ~800 - 600 | Medium-Strong | C-Cl Stretch |
Experimental Protocols
The following are detailed methodologies for acquiring high-quality NMR and IR spectra of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Materials and Equipment:
-
This compound sample
-
Deuterated chloroform (B151607) (CDCl₃) with 0.03% v/v tetramethylsilane (B1202638) (TMS)
-
5 mm NMR tubes
-
NMR Spectrometer (e.g., Bruker 400 MHz or equivalent)
-
Vortex mixer
-
Pipettes and glassware
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of CDCl₃ containing TMS in a clean, dry vial.
-
Vortex the mixture until the sample is fully dissolved.
-
Transfer the solution to a 5 mm NMR tube using a pipette.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's probe.
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
For ¹H NMR:
-
Acquire a single scan to check the spectral width and receiver gain.
-
Set the spectral width to cover the range of -2 to 12 ppm.
-
Use a 30-degree pulse angle.
-
Set the relaxation delay to 1-2 seconds.
-
Acquire 16-32 scans for a good signal-to-noise ratio.
-
-
For ¹³C NMR:
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
Use a proton-decoupled pulse sequence.
-
Set the relaxation delay to 2-5 seconds.
-
Acquire a sufficient number of scans (typically 1024 or more) to achieve an adequate signal-to-noise ratio, especially for quaternary carbons.
-
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decays (FIDs).
-
Phase the resulting spectra.
-
Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm for both ¹H and ¹³C spectra.
-
Integrate the peaks in the ¹H NMR spectrum.
-
Perform peak picking to identify the chemical shifts in both spectra.
-
Infrared (IR) Spectroscopy
Objective: To obtain an IR spectrum to identify the functional groups present in the molecule.
Methodology: Attenuated Total Reflectance (ATR) - Fourier Transform Infrared (FT-IR) Spectroscopy.
Materials and Equipment:
-
This compound sample (solid)
-
FT-IR spectrometer with an ATR accessory (e.g., with a diamond or germanium crystal)
-
Spatula
-
Solvent for cleaning (e.g., isopropanol (B130326) or ethanol)
-
Lint-free wipes
Procedure:
-
Background Spectrum Acquisition:
-
Ensure the ATR crystal surface is clean. If necessary, clean it with a lint-free wipe dampened with a suitable solvent and allow it to dry completely.
-
Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and ambient atmosphere (e.g., CO₂ and water vapor).
-
-
Sample Analysis:
-
Place a small amount of the solid this compound sample onto the center of the ATR crystal using a clean spatula.
-
Lower the ATR press arm to apply consistent pressure on the sample, ensuring good contact with the crystal surface.
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.
-
-
Data Processing and Cleaning:
-
The instrument software will automatically subtract the background spectrum from the sample spectrum.
-
Perform baseline correction if necessary.
-
Label the significant peaks with their corresponding wavenumbers.
-
After analysis, raise the press arm, remove the sample, and clean the ATR crystal surface thoroughly with a solvent-dampened lint-free wipe.
-
Experimental Workflow Visualization
The following diagram illustrates the logical flow of the spectroscopic analysis of this compound.
Caption: Workflow for NMR and IR analysis of this compound.
An In-depth Technical Guide to the Solubility and Stability of 2-Chloro-N-phenylacetamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of 2-chloro-N-phenylacetamide (CAS No. 587-65-5), a key intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.[1][2] A thorough understanding of its physicochemical properties is paramount for optimizing reaction conditions, developing stable formulations, and ensuring regulatory compliance.
Physicochemical Properties
This compound is a solid at room temperature, appearing as an off-white to pale beige crystalline powder.[2][3]
| Property | Value | Reference |
| Molecular Formula | C₈H₈ClNO | [2] |
| Molecular Weight | 169.61 g/mol | [2] |
| Melting Point | 136-139 °C | [1][2][4][5][6] |
| pKa (Predicted) | 12.90 ± 0.70 | [2] |
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) or a synthetic intermediate is a critical parameter that influences its bioavailability, formulation, and purification processes. The solubility of this compound has been qualitatively and quantitatively assessed in various solvents.
Qualitative Solubility
Based on available data, this compound exhibits the following general solubility characteristics:
-
Soluble in Acetone, Ethanol, and Dimethyl Sulfoxide (DMSO).
-
Practically Insoluble in water.[7]
Quantitative Solubility Data
Table 1: Quantitative Solubility of this compound
| Solvent | Temperature (°C) | Solubility | Reference |
| Water | 25 | 2.2 g/L |
Note: The water solubility value is cited from a secondary source and should be experimentally verified for critical applications.
For research and development purposes, it is recommended to experimentally determine the solubility of this compound in relevant solvent systems.
Experimental Protocol for Solubility Determination (Shake-Flask Method)
The shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound.[9][10][11][12][13]
Materials
-
This compound (solid)
-
Selected solvents (e.g., water, ethanol, methanol, acetone, chloroform, etc.)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Calibrated analytical instrument for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)
Procedure
-
Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a known volume of the selected solvent in a glass vial. The presence of undissolved solid is essential to ensure that equilibrium is reached.
-
Equilibration: Seal the vials and place them in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature to let the excess solid settle. Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are transferred. Filter the aliquot using a syringe filter compatible with the solvent.
-
Quantification: Dilute the filtered solution with a suitable solvent to a concentration within the calibrated range of the analytical instrument. Analyze the concentration of this compound in the diluted sample using a validated analytical method (e.g., HPLC-UV).
-
Calculation: Calculate the solubility using the following formula: Solubility (g/L) = (Concentration of diluted sample (g/L)) x (Dilution factor)
Experimental Workflow for Solubility Determination
References
- 1. This compound CAS#: 587-65-5 [m.chemicalbook.com]
- 2. This compound | 587-65-5 [chemicalbook.com]
- 3. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound 97 587-65-5 [sigmaaldrich.com]
- 5. This compound 97 587-65-5 [sigmaaldrich.com]
- 6. This compound 97 587-65-5 [sigmaaldrich.com]
- 7. Chloroacetanilide | C8H8ClNO | CID 11485 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. enamine.net [enamine.net]
- 10. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 11. downloads.regulations.gov [downloads.regulations.gov]
- 12. bioassaysys.com [bioassaysys.com]
- 13. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of 2-CHLORO-N-PHENYLACETAMIDE from aniline and chloroacetyl chloride
Audience: Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive overview of the synthesis of 2-chloro-N-phenylacetamide, a valuable intermediate in organic and medicinal chemistry. The primary synthetic route involves the N-acylation of aniline (B41778) with chloroacetyl chloride. This guide details various experimental protocols, summarizes key quantitative data, and outlines essential safety and handling procedures.
Introduction and Reaction Overview
This compound (also known as chloroacetanilide) is a chemical compound widely used as an intermediate in the synthesis of pharmaceuticals and other biologically active molecules.[1] Its structure incorporates a reactive α-chloro group, making it a versatile precursor for further functionalization through nucleophilic substitution.[2]
The core synthesis method is the N-acylation of aniline, a nucleophilic aromatic amine, with chloroacetyl chloride, a highly reactive acylating agent.[2] The reaction is a nucleophilic acyl substitution where the nitrogen atom of the aniline attacks the electrophilic carbonyl carbon of chloroacetyl chloride, leading to the formation of an amide bond and the elimination of hydrogen chloride (HCl).
Caption: General reaction scheme for the synthesis of this compound.
Experimental Protocols
Several methods for the synthesis of this compound have been reported, differing primarily in the choice of solvent and base. Below are detailed protocols for three distinct approaches.
Protocol 1: Synthesis in an Aqueous Phosphate (B84403) Buffer (Green Chemistry Approach)
This method offers an environmentally friendly alternative by avoiding hazardous organic solvents, providing high yields in short reaction times.[2]
-
Materials:
-
Aniline
-
Chloroacetyl chloride
-
Phosphate buffer (0.1 M, pH 7.4)
-
Round-bottom flask
-
Magnetic stirrer
-
Filtration apparatus
-
Cold deionized water
-
-
Procedure:
-
In a round-bottom flask, dissolve aniline (6 mmol) in 10 mL of phosphate buffer.[2]
-
Stir the solution at room temperature.
-
Add chloroacetyl chloride (6.1 mmol) dropwise to the stirring solution.[3]
-
Continue stirring the reaction mixture at room temperature for approximately 15-20 minutes.[2]
-
The solid product will precipitate out of the solution upon completion of the reaction.[2]
-
Collect the precipitated product by vacuum filtration.
-
Wash the solid with cold water to remove any remaining impurities.[3]
-
Dry the purified product.
-
Protocol 2: Synthesis in Tetrahydrofuran (THF) with DBU
This protocol utilizes an organic solvent and a non-nucleophilic base, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), to facilitate the reaction.[3]
-
Materials:
-
Aniline
-
Chloroacetyl chloride
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Tetrahydrofuran (THF)
-
Round-bottom flask with dropping funnel
-
Magnetic stirrer
-
Ice-salt bath
-
Filtration apparatus
-
Ethanol (B145695) (for recrystallization)
-
-
Procedure:
-
Dissolve aniline (6 mmol) in 5 mL of THF in a 50 mL round-bottom flask.[3]
-
Add DBU (1.2 mmol) to the solution.[3]
-
Cool the reaction mixture in an ice-salt bath and stir mechanically for 15 minutes.[3]
-
Add chloroacetyl chloride (6.1 mmol) dropwise from a dropping funnel, maintaining the temperature below 5°C.[3]
-
After the addition is complete, continue to stir the mixture at room temperature for 3-6 hours, monitoring the reaction's progress using Thin Layer Chromatography (TLC).[3]
-
Once the reaction is complete, pour the mixture into cold water to precipitate the product.[3]
-
Filter the precipitate, wash it with water, and dry it.[3]
-
Recrystallize the crude product from ethanol to obtain the purified this compound.[3]
-
Protocol 3: Synthesis in Glacial Acetic Acid
A traditional method for this synthesis involves using glacial acetic acid as the solvent.[4]
-
Materials:
-
Aniline
-
Chloroacetyl chloride
-
Glacial acetic acid
-
Sodium acetate (B1210297) (optional, to neutralize HCl)[5]
-
Reaction vessel
-
Stirrer
-
-
Procedure:
-
Prepare a solution of aniline in glacial acetic acid.[4]
-
If desired, add sodium acetate to the mixture.[5]
-
Slowly add chloroacetyl chloride to the aniline solution while stirring.
-
Allow the reaction to proceed, often for a period of about 2 hours.[5]
-
Isolate the product, typically by pouring the reaction mixture into ice water and collecting the resulting precipitate via filtration.[6]
-
Data Presentation: Comparison of Synthetic Protocols
The following table summarizes quantitative data from various reported synthetic methods for easy comparison.
| Reactant (Amine) | Acylating Agent | Solvent/Base System | Time | Yield (%) | Reference |
| Aniline | Chloroacetyl Chloride | Phosphate Buffer (pH 7.4) | 15 min | 92 | [2] |
| Aniline | Chloroacetyl Chloride | THF / DBU | 3 h | 86 | [3] |
| 4-Methylaniline | Chloroacetyl Chloride | Phosphate Buffer (pH 7.4) | 15 min | 94 | [2] |
| 4-Methoxyaniline | Chloroacetyl Chloride | Phosphate Buffer (pH 7.4) | 15 min | 95 | [2] |
| Aniline | Chloroacetyl Chloride | Glacial Acetic Acid / Sodium Acetate | 2 h | N/A | [5] |
Safety, Handling, and Personal Protective Equipment (PPE)
Both aniline and chloroacetyl chloride are hazardous materials requiring strict safety protocols.[7][8][9]
-
General Handling:
-
All manipulations should be performed inside a certified chemical fume hood to prevent inhalation of toxic vapors.[8][10]
-
Ensure adequate ventilation in the work area.[7]
-
Avoid contact with skin, eyes, and clothing.[9]
-
Do not allow chloroacetyl chloride to come into contact with water or moisture, as it reacts violently and hydrolyzes to form toxic and corrosive gases.[7][8]
-
Ground all equipment when handling to prevent static discharge.[11]
-
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles and a face shield.[9] Eyewash stations should be readily accessible.[10]
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use.[9]
-
Skin and Body Protection: Wear a lab coat and other protective clothing to prevent skin contact.[7]
-
Respiratory Protection: If vapors or aerosols are generated, use a NIOSH-approved respirator with an appropriate cartridge.[8][10]
-
-
First Aid Measures:
-
Inhalation: Remove the person to fresh air and seek immediate medical attention.[7]
-
Skin Contact: Immediately flush the skin with plenty of water. Remove contaminated clothing. Seek immediate medical attention.[7]
-
Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7]
-
Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.[7]
-
Product Purification and Characterization
After initial isolation via filtration, the crude this compound often requires further purification.
-
Purification: Recrystallization is a common method for purifying the solid product. Ethanol is a frequently used solvent for this purpose.[1][3]
-
Characterization: The structure and purity of the synthesized compound are confirmed using standard analytical techniques such as:
Visualization of Experimental Workflow
The following diagram illustrates a generalized workflow for the synthesis and purification of this compound.
References
- 1. ijpsr.info [ijpsr.info]
- 2. benchchem.com [benchchem.com]
- 3. sphinxsai.com [sphinxsai.com]
- 4. cenmed.com [cenmed.com]
- 5. Design, synthesis, and computational studies of phenylacetamides as antidepressant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. lobachemie.com [lobachemie.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. fishersci.com [fishersci.com]
- 11. Chloroacetyl Chloride [yufenggp.com]
An In-depth Technical Guide to the Mechanism of Chloroacetylation of Anilines
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the chloroacetylation of anilines, a fundamental reaction in organic synthesis for producing α-chloro-N-arylacetamides. These products are crucial intermediates in the synthesis of various pharmaceuticals, herbicides, and other biologically active compounds. This document details the core reaction mechanism, the influence of catalysts and reaction conditions, substituent effects, and chemoselectivity, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams.
Core Reaction Mechanism: Nucleophilic Acyl Substitution
The chloroacetylation of anilines proceeds via a nucleophilic acyl substitution mechanism. The reaction involves the attack of the nucleophilic nitrogen atom of the aniline (B41778) on the electrophilic carbonyl carbon of chloroacetyl chloride.
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the aniline attacks the carbonyl carbon of chloroacetyl chloride. This is typically the rate-determining step.
-
Formation of a Tetrahedral Intermediate: This attack leads to the formation of a transient, unstable tetrahedral intermediate where the carbonyl oxygen bears a negative charge and the nitrogen atom carries a positive charge.
-
Collapse of the Intermediate: The tetrahedral intermediate collapses, reforming the carbonyl double bond.
-
Leaving Group Departure: The chloride ion, being a good leaving group, is expelled.
-
Deprotonation: A base present in the reaction mixture removes the proton from the nitrogen atom, neutralizing the positive charge and yielding the final N-chloroacetylated aniline product along with the protonated base (often as a hydrochloride salt).
The presence of a base is crucial to neutralize the hydrochloric acid (HCl) byproduct. Without a base, the HCl would protonate the starting aniline, rendering it non-nucleophilic and halting the reaction.
Caption: General mechanism of aniline chloroacetylation.
Role of Catalysts and Bases
The choice of base or catalyst significantly impacts reaction rate, yield, and purity.
-
Tertiary Amines: Triethylamine (TEA) is a common and inexpensive base used to scavenge the HCl produced.[1]
-
Strong, Non-nucleophilic Bases: Sterically hindered bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 1,4-Diazabicyclo[2.2.2]octane (DABCO) have been shown to significantly increase the reaction rate and yield, even in catalytic amounts.[2][3] DBU is proposed to act by displacing the chloride from chloroacetyl chloride, forming a highly reactive acyl-amidinium intermediate which is then attacked by the aniline.[2]
-
Inorganic Bases: Weaker inorganic bases like sodium bicarbonate (NaHCO₃) and potassium carbonate (K₂CO₃) are often used in biphasic or aqueous systems.[1][4]
-
Neutral HCl Scavengers: Reagents like propylene (B89431) oxide can be used as neutral HCl scavengers, which is advantageous for substrates sensitive to acidic or basic conditions.[5]
-
Aqueous Buffers: Performing the reaction in a phosphate (B84403) buffer has been reported as a "green" method, leading to very rapid reaction times (often under 20 minutes) and high yields.[6][7][8]
References
- 1. α-Anilinoketones, Esters and Amides: A Chemical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sphinxsai.com [sphinxsai.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
The Multifaceted Biological Activities of 2-Chloro-N-phenylacetamide Derivatives: A Technical Guide for Drug Discovery Professionals
An in-depth exploration of the synthesis, biological evaluation, and mechanisms of action of a promising class of bioactive compounds.
Introduction
The 2-chloro-N-phenylacetamide scaffold is a privileged structure in medicinal chemistry, serving as a versatile template for the design and development of novel therapeutic agents.[1] Derivatives of this core structure have demonstrated a broad spectrum of biological activities, including potent anticancer, antimicrobial, anti-inflammatory, and analgesic properties.[1][2] The reactivity of the α-chloro group allows for facile structural modifications, making this class of compounds an attractive starting point for lead optimization in drug discovery programs. This technical guide provides a comprehensive overview of the biological activities of this compound derivatives, with a focus on quantitative data, detailed experimental protocols, and the visualization of key molecular pathways.
Synthesis of this compound Derivatives
The general synthesis of this compound derivatives is typically achieved through the chloroacetylation of a substituted aniline (B41778) with chloroacetyl chloride.[3] The reaction is often carried out in an appropriate solvent, such as glacial acetic acid or dichloromethane, and may involve a base like sodium acetate (B1210297) or triethylamine (B128534) to neutralize the hydrogen chloride byproduct.[4][5]
A general synthetic scheme is presented below:
Caption: General synthesis of this compound derivatives.
Anticancer Activity
Numerous studies have highlighted the potent cytotoxic effects of this compound derivatives against a variety of human cancer cell lines.[1][6] The anticancer activity is significantly influenced by the nature and position of substituents on the phenyl ring.
Quantitative Data: Anticancer Activity
The following table summarizes the 50% inhibitory concentration (IC50) values of various this compound derivatives against different cancer cell lines.
| Compound ID | R Group (Substitution on Phenyl Ring) | MDA-MB-468 IC50 (µM) | PC-12 IC50 (µM) | MCF-7 IC50 (µM) | Reference |
| 3a | 2-F | 8 ± 0.07 | 1.83 ± 0.05 | 9 ± 0.07 | [1] |
| 3b | 3-F | 1.5 ± 0.12 | 77 ± 0.08 | 1.5 ± 0.06 | [1] |
| 3c | 4-F | 87 ± 0.05 | 95 ± 0.09 | 87 ± 0.08 | [1] |
| 3d | 2-Cl | 0.6 ± 0.08 | 0.6 ± 0.08 | 0.7 ± 0.4 | [6] |
| 3j | 4-NO2 | 0.76 ± 0.09 | - | - | [6] |
| Doxorubicin | Standard | 0.38 ± 0.07 | - | - | [6] |
| Compound ID | R Group | PC3 IC50 (µM) | MCF-7 IC50 (µM) | HL-60 IC50 (µM) | Reference |
| 2b | m-NO2 | 52 | 191 | 178 | [7][8] |
| 2c | p-NO2 | 80 | 100 | 100 | [7][8] |
| Imatinib | Standard | 40 | 79 | 98 | [7][8] |
Mechanism of Action: Induction of Apoptosis
Studies suggest that the cytotoxic effects of these derivatives are mediated through the induction of apoptosis.[1][6] This programmed cell death can be initiated via both extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways. The upregulation of pro-apoptotic proteins such as Bax and FasL, along with the activation of caspase-3, has been observed in cancer cells treated with these compounds.[6]
Caption: Proposed ROS-mediated apoptotic pathway for chloroacetamide analogs.[1]
Experimental Protocol: MTT Assay for Cytotoxicity
The antiproliferative activity of this compound derivatives is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and a standard drug (e.g., doxorubicin) and incubated for 48-72 hours.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO).
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated, and the IC50 value is determined by plotting the percentage of inhibition against the concentration of the compound.
Antimicrobial Activity
This compound derivatives have demonstrated significant antimicrobial activity against a range of pathogenic bacteria and fungi.[3][9][10] Their effectiveness is often attributed to their ability to penetrate microbial cell membranes, which can be influenced by the lipophilicity conferred by substituents on the phenyl ring.[10]
Quantitative Data: Antibacterial Activity
The antibacterial activity is often assessed by the disc diffusion method, and the results are presented as the diameter of the zone of inhibition.
| Compound ID | R Group | Acinetobacter baumannii (DIZ, mm) | Pseudomonas aeruginosa (DIZ, mm) | Staphylococcus aureus (DIZ, mm) | Reference |
| 5a | 2-amino-N-(p-chlorophenyl)acetamide | 13.5 | 13.0 | 18.0 | [9] |
| 5d | Substituted 2-amino-N-(p-chlorophenyl)acetamide | 18.0 | 16.5 | 23.5 | [9] |
DIZ: Disk Inhibition Zone
Quantitative Data: Antifungal Activity
The minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) are key parameters for evaluating antifungal activity.
| Compound | Candida albicans MIC (µg/mL) | Candida albicans MFC (µg/mL) | Aspergillus flavus MIC (µg/mL) | Reference |
| This compound | 128 - 256 | 512 - 1024 | 16 - 256 | [11][12] |
Experimental Protocol: Broth Microdilution for MIC Determination
The minimum inhibitory concentration (MIC) is determined using the broth microdilution method.[1]
-
Compound Preparation: A stock solution of the test compound is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in a 96-well microtiter plate containing Mueller-Hinton broth for bacteria or RPMI-1640 for fungi.
-
Inoculum Preparation: A standardized microbial suspension is prepared to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated at 37°C for 18-24 hours for bacteria or at 30°C for 24-48 hours for fungi.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Anti-inflammatory and Analgesic Activities
Certain this compound derivatives have shown promising anti-inflammatory and analgesic effects.[2][4] The proposed mechanism of action for these activities often involves the inhibition of cyclooxygenase (COX) enzymes.[2][13]
Quantitative Data: Anti-inflammatory Activity
The in vitro anti-inflammatory activity can be assessed by the inhibition of albumin denaturation.
| Compound | IC50 (µM) for Inhibition of Albumin Denaturation | Reference |
| (±)-R,S-2-Chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenylacetamide | 152.11 | [4] |
| Ibuprofen (Standard) | 368.66 | [4] |
Quantitative Data: Analgesic Activity
The analgesic activity of these compounds has been evaluated in vivo using the hot plate method.
| Compound | Dose (mg/kg b.w.) | Mean Reaction Time (seconds) ± SEM at 60 min | Reference |
| Control | - | 7.25 ± 0.25 | [14] |
| Diclofenac (B195802) Sodium | 50 | 11.35 ± 0.32 | [14] |
| AKM-2 | 200 | 11.30 ± 0.35 | [14] |
Mechanism of Action: COX Inhibition
Cyclooxygenase (COX) enzymes are responsible for the synthesis of prostaglandins, which are key mediators of pain and inflammation.[2] Docking studies have suggested that 2-chloro-N,N-diphenylacetamide derivatives can bind to both COX-1 and COX-2 enzymes, thereby inhibiting their activity.[2][14]
Caption: Inhibition of the COX pathway by this compound derivatives.
Experimental Protocol: Hot Plate Test for Analgesic Activity
The hot plate test is a common method for assessing centrally mediated analgesic activity.[2]
-
Animal Acclimatization: Animals (e.g., rats or mice) are acclimatized to the laboratory environment.
-
Baseline Measurement: The basal reaction time of each animal to a thermal stimulus (e.g., licking paws or jumping) is recorded by placing them on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5°C).
-
Compound Administration: The test compounds, a standard drug (e.g., diclofenac sodium), and a control vehicle are administered to different groups of animals, typically via intraperitoneal injection.
-
Post-treatment Measurement: The reaction time is measured again at specific time intervals after drug administration (e.g., 30, 60, 90, and 120 minutes).
-
Data Analysis: An increase in the reaction time compared to the control group indicates an analgesic effect.
Conclusion and Future Directions
The this compound scaffold represents a highly promising framework for the development of novel therapeutic agents with diverse biological activities. The available data demonstrates that strategic modifications of the phenyl ring can significantly modulate the anticancer, antimicrobial, anti-inflammatory, and analgesic properties of these compounds. Future research should focus on elucidating the precise mechanisms of action for these derivatives and optimizing their pharmacokinetic and pharmacodynamic profiles to identify lead candidates for further preclinical and clinical development. The versatility of this chemical scaffold, coupled with its demonstrated biological potential, ensures that this compound derivatives will remain an active area of investigation in the field of medicinal chemistry.
References
- 1. benchchem.com [benchchem.com]
- 2. Docking of Some Bioactive 2-Chloro-N, N-Diphenylacetamide Derivatives on Cyclo-Oxygenase Enzyme and In-Vivo Analgesic Activity Evaluation – Oriental Journal of Chemistry [orientjchem.org]
- 3. ijpsr.info [ijpsr.info]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 7. brieflands.com [brieflands.com]
- 8. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. irejournals.com [irejournals.com]
- 10. Characterisation of twelve newly synthesised N-(substituted phenyl)-2-chloroacetamides with QSAR analysis and antimicrobial activity tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scielo.br [scielo.br]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
A Comprehensive Technical Guide on the Antifungal Properties of 2-Chloro-N-phenylacetamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the antifungal properties of the synthetic amide 2-chloro-N-phenylacetamide. The document synthesizes current research findings on its efficacy against various fungal pathogens, explores its proposed mechanisms of action, details its impact on fungal biofilms, and presents the experimental protocols used in its evaluation. This guide is intended to serve as a foundational resource for professionals engaged in antifungal drug discovery and development.
Antifungal Activity
This compound has demonstrated significant in vitro antifungal activity against a range of clinically relevant fungal species, including those resistant to conventional antifungal agents like fluconazole. Its efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC).
Studies have extensively evaluated this compound against various Candida species, particularly fluconazole-resistant strains of C. albicans, C. parapsilosis, and C. tropicalis.
| Fungal Species | Strain Type | MIC (µg/mL) | MFC (µg/mL) | Reference |
| Candida albicans | Fluconazole-Resistant Clinical Strains | 128 - 256 | 512 - 1,024 | [1][2][3] |
| Candida parapsilosis | Fluconazole-Resistant Clinical Strains | 128 - 256 | 512 - 1,024 | [1][2][3] |
| Candida tropicalis | Clinical Isolates | 16 - 256 | - | [4][5] |
| Candida parapsilosis | Clinical Isolates | 16 - 256 | - | [4][5] |
The compound has also shown potent activity against pathogenic molds of the Aspergillus genus.
| Fungal Species | Strain Type | MIC (µg/mL) | MFC (µg/mL) | Reference |
| Aspergillus flavus | Clinical and ATCC Strains | 16 - 256 | 32 - 512 | [6][7][8] |
| Aspergillus niger | Clinical Strains | 32 - 256 | 64 - 1,024 | [9][10] |
Mechanism of Action
The precise mechanism of action for this compound appears to be multifaceted and potentially species-dependent, with conflicting findings reported in the literature.
-
Against Candida Species : Research on fluconazole-resistant C. albicans and C. parapsilosis indicates that the compound's mechanism does not involve binding to cellular membrane ergosterol (B1671047) or causing damage to the fungal cell wall.[1][11][2] However, a separate study involving C. tropicalis and C. parapsilosis suggested through in silico analysis that the antifungal activity involves the inhibition of the enzyme dihydrofolate reductase (DHFR).[4][5]
-
Against Aspergillus Species : In contrast, studies on Aspergillus flavus and Aspergillus niger suggest that the likely mechanism of action is the binding to ergosterol on the fungal plasma membrane.[6][7][8][9][10] An additional proposed mechanism in A. flavus is the possible inhibition of DNA synthesis through the inhibition of thymidylate synthase.[6][7]
This divergence in findings underscores the need for further investigation to fully elucidate the compound's molecular targets across different fungal genera.
References
- 1. scielo.br [scielo.br]
- 2. researchgate.net [researchgate.net]
- 3. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
- 4. Antifungal activity of this compound, docking and molecular dynamics studies against clinical isolates of Candida tropicalis and Candida parapsilosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. Antifungal activity and mechanism of action of 2-chloro-N -phenylacetamide: a new molecule with activity against strains of Aspergillus flavus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. tandfonline.com [tandfonline.com]
- 10. Evaluation of antifungal activity, mechanisms of action and toxicological profile of the synthetic amide 2-chloro- N-phenylacetamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antifungal activity of this compound: a new molecule with fungicidal and antibiofilm activity against fluconazole-resistant Candida spp - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatility of 2-Chloro-N-phenylacetamide: A Gateway to Diverse Heterocyclic Scaffolds
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
2-Chloro-N-phenylacetamide, a readily accessible and versatile bifunctional reagent, has emerged as a cornerstone in the synthesis of a wide array of heterocyclic compounds. Its inherent reactivity, stemming from the electrophilic chloromethyl group and the nucleophilic amide moiety, allows for a diverse range of cyclization strategies. This technical guide provides a comprehensive overview of the synthetic utility of this compound as a precursor for various five- and six-membered heterocyclic systems of significant interest in medicinal chemistry and drug discovery. Detailed experimental protocols for key transformations, a comparative analysis of reaction conditions and yields, and diagrammatic representations of synthetic pathways are presented to serve as a practical resource for researchers in the field.
Introduction
Heterocyclic compounds form the backbone of a vast number of pharmaceuticals, agrochemicals, and functional materials. The development of efficient and modular synthetic routes to these scaffolds is a central theme in modern organic chemistry. This compound (also known as α-chloroacetanilide) has proven to be an invaluable building block in this endeavor. Its structure features two key reactive sites: an electrophilic carbon atom susceptible to nucleophilic attack, and an amide linkage that can participate in cyclization reactions or be modified to introduce further diversity. This dual reactivity enables its use in a variety of cyclocondensation and multicomponent reactions to construct diverse heterocyclic rings, including thiazoles, oxazoles, β-lactams, thieno[1][2]pyridines, and pyridazinones. This guide will explore the synthetic pathways leveraging this compound and its derivatives for the generation of these important heterocyclic systems.
Synthesis of Five-Membered Heterocycles
This compound is extensively used in the synthesis of five-membered heterocycles, particularly those containing nitrogen and sulfur or oxygen atoms.
Thiazole (B1198619) and Oxazole (B20620) Derivatives
The reaction of this compound with sulfur or oxygen-containing nucleophiles is a classical and efficient method for the synthesis of thiazole and oxazole rings.
A common strategy involves the reaction of a substituted 2-chloro-N-p-tolylacetamide with thiosemicarbazide (B42300), semicarbazide, or thiourea (B124793) to yield aminothiazole and aminooxazole derivatives.[3] These intermediates can be further functionalized, for instance, by reaction with aldehydes or ketones to form Schiff bases, which can then be used to construct more complex heterocyclic systems like β-lactams.[3]
Experimental Protocol: Synthesis of 2-hydrazinyl-N-p-tolylthiazole-4-amine [3]
A mixture of 2-chloro-N-p-tolylacetamide (0.01 mole) and thiosemicarbazide (0.01 mole) is dissolved in 30 ml of ethanol (B145695). The mixture is then refluxed for 6 hours. After cooling, the solid product is filtered and recrystallized from ethanol.
Benzimidazole (B57391) Derivatives
Substituted 2-chloro-N-phenylacetamides are valuable precursors for benzimidazole synthesis. The general approach involves the reaction of a 2-chloro-N-substituted-acetamide with 2-mercaptobenzimidazole (B194830). This reaction proceeds via nucleophilic substitution of the chlorine atom by the sulfur atom of 2-mercaptobenzimidazole, followed by intramolecular cyclization.[4]
Experimental Protocol: Synthesis of 2-[(substituted-N-arylacetamido)mercapto]benzimidazoles [4]
To a solution of the appropriate 2-chloro-N-substituted-acetamide (0.01 mol) and 2-mercaptobenzimidazole (0.01 mol) in ethanol (50 mL), triethylamine (B128534) (0.015 mol) is added. The reaction mixture is refluxed for 8-10 hours and then cooled. The resulting precipitate is filtered, washed with water, and recrystallized from a suitable solvent like acetone/water.
Synthesis of Six-Membered Heterocycles
The utility of this compound extends to the construction of more complex six-membered and fused heterocyclic systems.
Thieno[2,3-b]pyridine Derivatives
A versatile route to medicinally relevant thieno[2,3-b]pyridines involves the reaction of 2-chloro-N-arylacetamides with 2-mercaptonicotinonitrile (B1308631) derivatives.[2][5] The reaction typically proceeds via an initial S-alkylation followed by an intramolecular cyclization.
Experimental Protocol: Synthesis of 2-((3-Cyano-4,6-disubstituted-pyridin-2-yl)thio)-N-arylacetamides [5]
To a solution of a 2-chloro-N-arylacetamide (10 mmol) in ethanol (25 mL), the appropriate 2-mercapto-4,6-disubstituted nicotinonitrile (10 mmol) and a catalytic amount of triethylamine (0.2 mL) are added. The reaction mixture is heated at reflux for 3 hours. Upon cooling, the solid product is filtered and recrystallized from an ethanol/DMF mixture.
Pyridazinone Derivatives
This compound can be used to N-alkylate pre-formed pyridazinone rings, introducing a phenylacetamide moiety. This functionalization can be a key step in the synthesis of more complex bioactive molecules.[6]
Experimental Protocol: Synthesis of 2-{4-[(2-chlorophenyl)methyl]-3-methyl-6-oxopyridazin-1-yl}-N-phenylacetamide [6]
To a solution of 5-(2-chlorobenzyl)-6-methylpyridazin-3(2H)-one (0.01 mol) and this compound (0.01 mol) in a suitable solvent, potassium bicarbonate (0.02 mol) and a phase-transfer catalyst such as benzyltributylammonium bromide (BTBA) are added. The reaction mixture is stirred at room temperature for 24 hours. The product is precipitated by the addition of water, filtered, dried, and recrystallized from acetone.
Data Presentation
The following tables summarize the reaction conditions and yields for the synthesis of various heterocyclic compounds from this compound and its derivatives, as reported in the cited literature.
Table 1: Synthesis of Five-Membered Heterocycles
| Heterocyclic System | Reactants | Catalyst/Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Aminothiazole | 2-Chloro-N-p-tolylacetamide, Thiosemicarbazide | - | Ethanol | Reflux | 6 | - | [3] |
| Aminooxazole | 2-Chloro-N-p-tolylacetamide, Semicarbazide | - | Ethanol | Reflux | 6 | - | [3] |
| Benzimidazole | 2-Chloro-N-substituted-acetamide, 2-Mercaptobenzimidazole | Triethylamine | Ethanol | Reflux | 8-10 | 62-74 | [4] |
Table 2: Synthesis of Six-Membered and Fused Heterocycles
| Heterocyclic System | Reactants | Catalyst/Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Thieno[2,3-b]pyridine | 2-Chloro-N-arylacetamide, 2-Mercaptonicotinonitrile | Triethylamine | Ethanol | Reflux | 3 | 85-89 | [2][5] |
| Pyridazinone | 5-(2-chlorobenzyl)-6-methylpyridazin-3(2H)-one, this compound | K2CO3, BTBA | - | Room Temp | 24 | - | [6] |
Visualization of Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the key synthetic workflows described in this guide.
Caption: General workflow for the synthesis of aminothiazoles.
Caption: Workflow for benzimidazole synthesis.
Caption: Pathway to Thieno[2,3-b]pyridines.
Conclusion
This compound has unequivocally demonstrated its value as a versatile and powerful precursor in heterocyclic synthesis. The methodologies presented in this guide highlight its utility in constructing a diverse range of five- and six-membered heterocyclic scaffolds, many of which are of significant interest to the pharmaceutical and drug development industries. The straightforward nature of these reactions, coupled with the ready availability of the starting material, ensures that this compound will continue to be a key building block in the synthetic chemist's toolbox for the foreseeable future. Further exploration of its reactivity in novel multicomponent reactions and in the synthesis of other heterocyclic systems is a promising avenue for future research.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines] - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bu.edu.eg [bu.edu.eg]
- 4. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis, crystal structure and Hirshfeld surface analysis of 2-{4-[(2-chlorophenyl)methyl]-3-methyl-6-oxopyridazin-1-yl}-N-phenylacetamide - PMC [pmc.ncbi.nlm.nih.gov]
The Dual Role of 2-Chloro-N-phenylacetamide in Proteomics: A Technical Guide
For Immediate Release
A Comprehensive Technical Overview for Researchers, Scientists, and Drug Development Professionals on the Applications of 2-Chloro-N-phenylacetamide in Advanced Proteomic Analysis.
In the intricate landscape of proteomics, the precise and efficient alkylation of cysteine residues is a critical step for successful protein identification and quantification. While iodoacetamide (B48618) (IAA) has traditionally been the reagent of choice, this compound and its derivatives, such as 2-chloroacetamide (B119443) (CAA), are emerging as valuable tools with distinct advantages. This technical guide provides an in-depth exploration of the role of this compound and its analogs in proteomics research, offering detailed experimental protocols, quantitative comparisons, and insights into its application in specialized areas such as redox proteomics and chemical proteomics.
Core Application: Cysteine Alkylation in Bottom-Up Proteomics
In bottom-up proteomics, proteins are enzymatically digested into peptides prior to analysis by mass spectrometry. The reduction of disulfide bonds and subsequent alkylation of the resulting free cysteine residues are essential to prevent refolding and disulfide bond reformation, ensuring accurate protein identification and characterization. This compound serves as an effective alkylating agent in this workflow.
Mechanism of Action
This compound reacts with the nucleophilic thiol group of cysteine residues via a nucleophilic substitution reaction. This results in the formation of a stable thioether bond, effectively and irreversibly capping the cysteine residue. This modification, known as carbamidomethylation, adds a specific mass to the peptide, which is accounted for during mass spectrometry data analysis.
Quantitative Comparison with Iodoacetamide
The choice of alkylating agent can significantly impact the quality of proteomic data. Below is a comparison of 2-chloroacetamide (CAA), a close analog of this compound, with the commonly used iodoacetamide (IAA).
| Feature | 2-Chloroacetamide (CAA) | Iodoacetamide (IAA) | Reference(s) |
| Cysteine Alkylation Efficiency | ~97% | ~99% | [1] |
| Methionine Oxidation | Up to 40% | 2-5% | [1][2] |
| N-terminal Alkylation | Lower | Higher | [1] |
| Other Off-Target Alkylations | Lower | Higher | [1] |
Key Insights: 2-chloroacetamide demonstrates higher specificity for cysteine residues, resulting in fewer off-target modifications on other amino acids like lysine (B10760008) and the N-terminus compared to iodoacetamide.[1] However, a significant drawback is the increased potential for methionine oxidation, which can complicate data analysis.[1][2]
Experimental Protocols
Detailed and robust experimental protocols are crucial for reproducible results in proteomics. The following are standardized protocols for in-solution and in-gel protein digestion and alkylation using 2-chloroacetamide.
In-Solution Digestion and Alkylation Protocol
This protocol is suitable for the preparation of total cell lysates or purified protein samples for mass spectrometry analysis.
-
Protein Extraction: Lyse cells or tissues in a suitable buffer (e.g., 8 M urea (B33335), 100 mM Tris-HCl, pH 8.5) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
Reduction: For a desired amount of protein (e.g., 100 µg), add dithiothreitol (B142953) (DTT) to a final concentration of 10 mM. Incubate at 56°C for 30 minutes.
-
Alkylation: Cool the sample to room temperature. Add a freshly prepared solution of 2-chloroacetamide to a final concentration of 40 mM. Incubate in the dark at room temperature for 30 minutes.
-
Quenching: Quench the alkylation reaction by adding DTT to a final concentration of 20 mM.
-
Digestion: Dilute the sample with 100 mM Tris-HCl, pH 8.5, to reduce the urea concentration to less than 2 M. Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.[1]
-
Peptide Desalting: Acidify the digest with formic acid to a final concentration of 1% and desalt the peptides using a C18 StageTip or a similar solid-phase extraction method.[1]
In-Gel Digestion and Alkylation Protocol
This protocol is used for proteins that have been separated by polyacrylamide gel electrophoresis (PAGE).
-
Excision and Destaining: Excise the protein band(s) of interest from the Coomassie-stained gel. Cut the gel pieces into small cubes (approximately 1 mm³). Destain the gel pieces with a solution of 50% acetonitrile (B52724) in 50 mM ammonium (B1175870) bicarbonate until the gel pieces are colorless.
-
Dehydration: Dehydrate the gel pieces with 100% acetonitrile until they become white and shrunken. Remove the acetonitrile and dry the gel pieces in a vacuum centrifuge.
-
Reduction and Alkylation (Simultaneous): Prepare a solution of 10 mM TCEP and 40 mM 2-chloroacetamide in 100 mM ammonium bicarbonate. Add this solution to the dry gel pieces and incubate at 60°C for 60 minutes.
-
Washing: Remove the reduction/alkylation solution and wash the gel pieces with 50% acetonitrile in 50 mM ammonium bicarbonate. Dehydrate the gel pieces again with 100% acetonitrile and dry in a vacuum centrifuge.
-
Digestion: Rehydrate the gel pieces on ice with a solution of trypsin (e.g., 12.5 ng/µL in 50 mM ammonium bicarbonate). Once the solution is absorbed, add enough 50 mM ammonium bicarbonate to cover the gel pieces and incubate overnight at 37°C.
-
Peptide Extraction: Extract the peptides from the gel pieces using a series of incubations with solutions of increasing acetonitrile concentration and 5% formic acid. Pool the extracts and dry them in a vacuum centrifuge.
Visualization of Workflows and Pathways
Standard Bottom-Up Proteomics Workflow
The following diagram illustrates the key steps in a typical bottom-up proteomics experiment, highlighting the reduction and alkylation stages where this compound or its analogs are utilized.
Quantitative Proteomics using Deuterated 2-Chloroacetamide
For quantitative proteomics, stable isotope labeling is a common strategy. Deuterated 2-chloroacetamide (d4-CAA) can be used to introduce a mass tag for relative quantification between two samples.
Advanced Applications
Beyond standard proteomics, this compound and its derivatives are valuable in more specialized research areas.
Redox Proteomics: Studying EGFR Signaling
Redox signaling, mediated by reactive oxygen species (ROS), plays a crucial role in cellular processes. Cysteine residues are particularly susceptible to oxidation, which can alter protein function. 2-chloroacetamide can be used in redox proteomics to specifically alkylate reduced cysteines, allowing for the identification and quantification of changes in the redox state of proteins upon a stimulus.
For example, in the Epidermal Growth Factor Receptor (EGFR) signaling pathway, ligand binding leads to the production of hydrogen peroxide (H₂O₂), which can oxidize key cysteine residues in proteins, modulating their activity.[3][4] By treating cells with and without EGF stimulation and then using 2-chloroacetamide to alkylate the remaining reduced cysteines, researchers can pinpoint the specific sites of redox regulation.
Chemical Proteomics and Drug Discovery
The chloroacetamide group is a reactive electrophile that can be incorporated into small molecule probes for chemical proteomics applications, such as activity-based protein profiling (ABPP) and the development of covalent inhibitors.[5][6][7]
In ABPP, a chloroacetamide-containing probe can be used to covalently label active enzymes or other proteins with reactive cysteines in a complex proteome.[8][9][10] This allows for the identification of enzyme targets and the assessment of inhibitor selectivity.
Furthermore, the chloroacetamide moiety can serve as a "warhead" in the design of targeted covalent inhibitors.[11][12][13] By attaching it to a scaffold that selectively binds to a protein of interest, a highly specific and potent irreversible inhibitor can be developed.
Conclusion
This compound and its analogs, particularly 2-chloroacetamide, represent a valuable, albeit context-dependent, alternative to iodoacetamide for cysteine alkylation in proteomics. Its high specificity for cysteine residues is a significant advantage, though researchers must be mindful of the potential for methionine oxidation. The applications of the chloroacetamide functional group extend beyond simple alkylation into the sophisticated realms of redox proteomics and covalent drug discovery, making it a versatile tool in the modern proteomics toolbox. This guide provides the foundational knowledge and protocols for researchers to effectively harness the potential of this compound in their proteomic endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Redox regulation of epidermal growth factor receptor signaling through cysteine oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Redox Regulation of EGFR Signaling Through Cysteine Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Reactive-cysteine profiling for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Activity-Based Protein Profiling for Functional Cysteines and Protein Target Identification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Activity-Based Protein Profiling with Natural Product-Derived Chemical Probes in Human Cell Lysates | Springer Nature Experiments [experiments.springernature.com]
- 10. Activity-Based Protein Profiling for Mapping and Pharmacologically Interrogating Proteome-Wide Ligandable Hotspots - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Covalent binders in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Covalent inhibitors: a rational approach to drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
A Deep Dive into N-Phenylacetamide Derivatives: A Computational and Spectroscopic Guide for Drug Discovery
Authored for Researchers, Scientists, and Drug Development Professionals
N-phenylacetamide and its derivatives represent a versatile and highly significant scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. These compounds have been investigated for their potential as anticancer, antimicrobial, anti-inflammatory, and antidepressant agents. This technical guide provides a comprehensive overview of the computational and experimental approaches used to characterize N-phenylacetamide derivatives, with a focus on Density Functional Theory (DFT) and molecular docking studies.
Core Computational and Experimental Workflow
The discovery and development of novel therapeutic agents based on the N-phenylacetamide scaffold typically follow a structured workflow. This process integrates chemical synthesis, spectroscopic characterization, and computational modeling to predict and rationalize the biological activity of these compounds.
Caption: A generalized workflow for the synthesis, characterization, computational analysis, and biological evaluation of N-phenylacetamide derivatives.
Density Functional Theory (DFT) in N-Phenylacetamide Research
DFT calculations are a powerful tool for understanding the electronic structure and reactivity of N-phenylacetamide derivatives. These studies provide insights into molecular geometry, vibrational frequencies, and the energies of frontier molecular orbitals (HOMO and LUMO), which are crucial for predicting the chemical reactivity and stability of these compounds.
DFT Computational Protocol
A typical DFT study on N-phenylacetamide derivatives involves the following steps:
-
Structure Optimization: The initial geometry of the molecule is optimized to find the lowest energy conformation.
-
Frequency Calculations: Vibrational frequencies are calculated to confirm that the optimized structure corresponds to a true minimum on the potential energy surface and to predict infrared spectra.
-
Electronic Property Calculations: Various electronic properties, such as HOMO-LUMO energies, molecular electrostatic potential (MEP), and Mulliken charges, are calculated to understand the molecule's reactivity and potential interaction sites.
The choice of functional and basis set is critical for accurate results. The B3LYP functional with a 6-31G**++ basis set is commonly employed for these types of calculations.[1][2]
Tabulated DFT Data
The following table summarizes key quantum chemical parameters calculated for representative N-phenylacetamide derivatives from various studies.
| Derivative | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Dipole Moment (Debye) | Reference |
| N-phenylacetamide (PAA) | - | - | - | - | [3] |
| N-(4-hydroxyphenyl) acetamide (B32628) (HPAA) | - | - | - | - | [3] |
| N-(4-methoxyphenyl) acetamide (MPAA) | - | - | - | - | [3] |
| N-(4-bromophenyl) acetamide (BPAA) | - | - | - | - | [3] |
| Compound 15* | - | - | - | - | [1] |
*2-chloro-N-(2-(2-(2-(2-chlorobenzoyl)hydrazineyl)-2-oxoethoxy)phenyl)acetamide
Molecular Docking of N-Phenylacetamide Derivatives
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein.[4][5] This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.
Molecular Docking Protocol
A standard molecular docking workflow for N-phenylacetamide derivatives includes:
-
Protein and Ligand Preparation: The 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). Water molecules and co-crystalized ligands are typically removed, and polar hydrogens are added. The 3D structures of the N-phenylacetamide derivatives (ligands) are generated and optimized.[6][7]
-
Grid Generation: A grid box is defined around the active site of the target protein to specify the search space for the docking algorithm.
-
Docking Simulation: The docking software, such as AutoDock Vina, is used to explore the conformational space of the ligand within the defined grid box and to score the different binding poses.[8]
-
Analysis of Results: The docking results are analyzed to identify the best binding poses based on the docking scores and to visualize the interactions between the ligand and the protein's active site residues.
Tabulated Molecular Docking Data
The following table presents molecular docking scores for various N-phenylacetamide derivatives against different protein targets.
| Derivative | Target Protein | PDB ID | Docking Score (kcal/mol) | Reference |
| N-phenyl-2-((4-(3-phenylthioureido)phenyl)selanyl)acetamide | Escherichia coli | 5L3J | - | [6] |
| N-phenyl-2-((4-(3-phenylthioureido)phenyl)selanyl)acetamide | Staphylococcus aureus | 3BL6 | - | [6] |
| N-phenyl-2-((4-(3-phenylthioureido)phenyl)selanyl)acetamide | Bacillus subtilis | 7S3L | - | [6] |
| AKM-2 | COX-1 | - | - | [4] |
| AKM-2 | COX-2 | - | - | [4] |
| RKS-1** | COX-2 | - | -8.9 | [8] |
| 4-Phenyl-1-Napthyl Phenyl Acetamide (4P1NPA) | Cytochrome P450 51 (CYP 51) | - | - | [9] |
*N-(4-(diphenylamino) thiazol-2-yl)-2-((4-((3methylbenzylidene)amino)phenyl)amino)acetamide **(2-[2-methoxy-4-(prop-2-en-1-yl)phenoxy]-N-(2-methylphenyl) acetamide)
Biological Activities and Structure-Activity Relationships
N-phenylacetamide derivatives have demonstrated a wide array of biological activities. The structure-activity relationship (SAR) studies aim to correlate the chemical structure of these compounds with their biological effects.
Apoptosis Induction by Phenylacetamide Derivatives
Some phenylacetamide derivatives have been shown to induce apoptosis in cancer cells, making them promising candidates for anticancer drug development.[10][11] A potential mechanism involves the activation of intracellular signaling pathways that lead to programmed cell death.
Caption: A potential signaling pathway for apoptosis induction by N-phenylacetamide derivatives.[10]
Tabulated Biological Activity Data
The following table summarizes the in vitro biological activities of selected N-phenylacetamide derivatives.
| Derivative | Activity Type | Target/Cell Line | IC50/EC50/Mortality | Reference |
| N-(4-((4-(4-fluoro-phenyl)thiazol-2-yl)amino)phenyl)acetamide (A1) | Antibacterial | Xanthomonas oryzae pv. Oryzae (Xoo) | EC50 = 156.7 µM | [12][13] |
| Compound A23 | Nematicidal | Meloidogyne incognita | 100% mortality at 500 µg/mL | [12][13] |
| Compound 2b | Anticancer | PC3 (prostate carcinoma) | IC50 = 52 µM | [11] |
| Compound 2c | Anticancer | PC3 (prostate carcinoma) | IC50 = 80 µM | [11] |
| Compound 2c | Anticancer | MCF-7 | IC50 = 100 µM | [11] |
| VS25 | Antidepressant | - | 82.23% DID | [14] |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to advancing research in this field.
General Synthesis of N-Phenylacetamide Derivatives
A common method for the synthesis of N-phenylacetamide derivatives involves the reaction of an appropriate aniline (B41778) with chloroacetyl chloride in the presence of a base.[8][14][15]
Example Protocol:
-
Dissolve the substituted aniline in a suitable solvent (e.g., glacial acetic acid, ethyl methyl ketone).
-
Add a base (e.g., sodium acetate, sodium carbonate) to the solution.
-
Slowly add chloroacetyl chloride to the reaction mixture, often at a reduced temperature.
-
Allow the reaction to proceed for a specified time, often with stirring or refluxing.
-
The product is then isolated by pouring the reaction mixture into ice water, followed by filtration, washing, and recrystallization.[15][16]
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[17]
-
Analysis: Acquire ¹H and ¹³C NMR spectra to confirm the chemical structure of the synthesized derivatives.[12][14][17]
Infrared (IR) Spectroscopy:
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide powder and pressing it into a thin disk.[17]
-
Analysis: Obtain the IR spectrum to identify the characteristic functional groups present in the molecule.
Conclusion
The integration of computational methods, particularly DFT and molecular docking, with experimental synthesis and biological evaluation provides a powerful paradigm for the discovery and optimization of N-phenylacetamide-based therapeutic agents. The data and protocols presented in this guide offer a valuable resource for researchers dedicated to advancing this promising area of drug development. The continued application of these interdisciplinary approaches will undoubtedly lead to the design of novel N-phenylacetamide derivatives with enhanced efficacy and selectivity.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Docking of Some Bioactive 2-Chloro-N, N-Diphenylacetamide Derivatives on Cyclo-Oxygenase Enzyme and In-Vivo Analgesic Activity Evaluation – Oriental Journal of Chemistry [orientjchem.org]
- 5. What are computational methods for rational drug design? [synapse.patsnap.com]
- 6. Synthesis, Characterization, DFT and Molecular Docking Analysis of N-phenyl-2-((4-(3-phenylthioureido)phenyl)selanyl)acetamide – Oriental Journal of Chemistry [orientjchem.org]
- 7. scispace.com [scispace.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Preclinical evaluation and molecular docking of 4-phenyl-1-Napthyl phenyl acetamide (4P1NPA) from Streptomyces sp. DPTB16 as a potent antifungal compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties [mdpi.com]
- 13. Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-arylthiazole Moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Design, synthesis, and computational studies of phenylacetamides as antidepressant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.iucr.org [journals.iucr.org]
- 16. Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Schiff Bases using 2-Chloro-N-phenylacetamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Schiff bases, characterized by the presence of an azomethine (-C=N-) group, are a versatile class of organic compounds with a wide range of applications in medicinal chemistry, materials science, and catalysis. Their synthesis is typically achieved through the condensation of a primary amine with a carbonyl compound. This document provides a detailed experimental protocol for the synthesis of Schiff bases utilizing 2-chloro-N-phenylacetamide as a readily available starting material. The protocol involves a two-step synthetic route: the initial conversion of this compound to a hydrazide intermediate, followed by the condensation of this intermediate with an aromatic aldehyde to yield the desired Schiff base.
Overall Reaction Scheme
The synthesis proceeds in two main steps as illustrated below:
Step 1: Synthesis of 2-(phenylamino)acetohydrazide (Intermediate 1)
Step 2: Synthesis of Schiff Base from Intermediate 1 and an Aldehyde
Experimental Protocols
Materials and Methods
Materials:
-
This compound
-
Hydrazine hydrate (80% or higher)
-
Ethanol (B145695) (absolute)
-
Aromatic aldehydes (e.g., salicylaldehyde (B1680747), 3-hydroxynaphthalene-2-carbaldehyde)
-
Glacial acetic acid
-
Deionized water
-
Filter paper
-
Standard laboratory glassware (round-bottom flasks, condensers, beakers, etc.)
-
Magnetic stirrer with heating mantle
-
Melting point apparatus
-
FTIR spectrometer
-
NMR spectrometer
Safety Precautions:
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.
-
Hydrazine hydrate is corrosive and a suspected carcinogen. Handle it with extreme care in a well-ventilated fume hood.
-
This compound is a skin and eye irritant.[1]
-
Aromatic aldehydes can be irritants.
-
Conduct all reactions in a well-ventilated fume hood.
Protocol 1: Synthesis of 2-(phenylamino)acetohydrazide (Intermediate 1)
This protocol outlines the synthesis of the key hydrazide intermediate from this compound.
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 10.0 g (0.059 mol) of this compound in 100 mL of absolute ethanol.
-
Addition of Hydrazine Hydrate: To the stirred solution, slowly add 6.0 mL (0.12 mol) of hydrazine hydrate. The addition should be done cautiously as the reaction can be exothermic.
-
Reflux: Heat the reaction mixture to reflux and maintain it at this temperature for 6-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation of Product: After the reaction is complete, cool the mixture to room temperature. A solid precipitate of 2-(phenylamino)acetohydrazide will form.
-
Purification: Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol to remove any unreacted starting materials.
-
Drying: Dry the purified product in a desiccator over anhydrous calcium chloride.
-
Characterization: Record the yield and melting point of the product. The structure can be confirmed using FTIR and NMR spectroscopy.
Protocol 2: Synthesis of Schiff Base (e.g., N'-(2-hydroxybenzylidene)-2-(phenylamino)acetohydrazide)
This protocol describes the synthesis of a Schiff base from the prepared 2-(phenylamino)acetohydrazide and salicylaldehyde.
-
Reactant Preparation: In a 100 mL round-bottom flask, dissolve 1.65 g (0.01 mol) of 2-(phenylamino)acetohydrazide (Intermediate 1) in 30 mL of absolute ethanol. In a separate beaker, dissolve 1.22 g (0.01 mol) of salicylaldehyde in 20 mL of absolute ethanol.
-
Reaction Mixture: Add the ethanolic solution of salicylaldehyde to the solution of the hydrazide.
-
Catalysis: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the condensation.
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux with continuous stirring for 3-4 hours. Monitor the reaction progress using TLC.
-
Product Isolation: Upon completion of the reaction, allow the mixture to cool to room temperature. The Schiff base product will precipitate out of the solution.
-
Purification: Collect the solid product by vacuum filtration and wash it with cold ethanol. The crude product can be further purified by recrystallization from hot ethanol.
-
Drying and Characterization: Dry the purified Schiff base in a desiccator. Record the yield, melting point, and characterize the compound using FTIR and NMR spectroscopy.[2]
Data Presentation
The following tables summarize the expected quantitative data for the synthesized intermediate and a representative Schiff base derivative.
Table 1: Physicochemical Data of 2-(phenylamino)acetohydrazide (Intermediate 1)
| Property | Observed Value |
| Molecular Formula | C₈H₁₁N₃O |
| Molecular Weight | 165.19 g/mol |
| Physical State | Solid |
| Color | White to off-white |
| Melting Point (°C) | Typically in the range of 130-140 °C |
| Yield (%) | Typically > 70% |
Note: The melting point and yield are expected values based on similar preparations and should be determined experimentally.
Table 2: Characterization Data for a Representative Schiff Base: N'-(2-hydroxybenzylidene)-2-(phenylamino)acetohydrazide [2]
| Property | Data |
| Molecular Formula | C₁₅H₁₅N₃O₂ |
| Molecular Weight | 269.30 g/mol |
| Physical State | Solid |
| Melting Point (°C) | To be determined experimentally |
| Yield (%) | Typically > 80% |
| FTIR (cm⁻¹) | ~3200-3400 (O-H, N-H stretching), ~1660 (C=O stretching), ~1610 (C=N stretching) |
| ¹H NMR (δ, ppm) | ~13.15 (s, 1H, -OH), ~11.88 (s, 1H, -CONH-), ~9.8 (s, 1H, -NHCH₂-), ~8.65 (s, 1H, -N=CH-), ~7.10-8.43 (m, 9H, Ar-H), ~4.05 (s, 2H, -CH₂-) |
Note: Spectroscopic data are representative and may vary slightly based on the specific instrument and conditions used.
Mandatory Visualization
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the experimental protocol for synthesizing Schiff bases from this compound.
Caption: Workflow for the two-step synthesis of Schiff bases.
Signaling Pathway/Logical Relationship Diagram
The following diagram illustrates the logical relationship between the key chemical transformations in this protocol.
Caption: Key chemical transformations in the synthesis.
References
Synthesis of N-Phenylacetamide Derivatives: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the synthesis of N-phenylacetamide and its derivatives, crucial intermediates and active compounds in the pharmaceutical and chemical industries. The following application notes offer step-by-step procedures, tabulated data for key compounds, and visual diagrams of the synthetic pathways and experimental workflows.
Introduction
N-phenylacetamide, also known as acetanilide (B955), and its derivatives are a class of organic compounds with a wide range of applications. Acetanilide itself was one of the earliest synthetic analgesics, and its derivatives, such as paracetamol (acetaminophen), are among the most widely used drugs today.[1][2] The core structure, an acetyl group attached to the nitrogen of an aniline (B41778) ring, is a common motif in medicinal chemistry. The synthesis of these compounds is a fundamental process in organic chemistry, typically involving the acylation of an aniline derivative.[3] This document outlines several common and reliable methods for preparing N-phenylacetamide derivatives.
Protocol 1: Direct Acetylation of Aniline to Synthesize N-Phenylacetamide
This protocol describes the classic and widely used method for the synthesis of N-phenylacetamide (acetanilide) via the acetylation of aniline using acetic anhydride (B1165640).[1][4]
Experimental Protocol
-
In a suitable reaction vessel, combine 1.0 mL of aniline with 20 mL of deionized water.[4]
-
To this mixture, slowly add 1.5 mL of acetic anhydride dropwise while constantly stirring.[4] The addition should be slow to control the exothermic reaction.
-
Continue stirring the mixture. A white solid, the acetanilide product, will precipitate.[5]
-
Cool the reaction mixture in an ice bath to ensure complete precipitation of the product.[5]
-
Collect the solid N-phenylacetamide by vacuum filtration and wash the crystals with cold water to remove impurities.[1][5]
-
The crude product can be purified by recrystallization from a suitable solvent, such as 95% ethanol (B145695) or a mixture of ethanol and water, to yield pure, shiny crystals.[1][5]
-
Dry the purified crystals and determine the yield and melting point.[1]
Data Presentation
| Compound Name | Starting Material | Acetylating Agent | Solvent | Yield (%) | Melting Point (°C) |
| N-Phenylacetamide (Acetanilide) | Aniline | Acetic Anhydride | Water | High | 114-116 |
Visualizations
Caption: Experimental workflow for the synthesis of N-phenylacetamide.
Protocol 2: Synthesis of a Pharmaceutical Derivative: Paracetamol (N-(4-hydroxyphenyl)acetamide)
This protocol details the synthesis of the widely used analgesic and antipyretic drug, paracetamol, by acetylating p-aminophenol.[2][6]
Experimental Protocol
-
Weigh approximately 0.150 g of p-aminophenol and place it in a 5-mL conical vial.[2]
-
Add 0.450 mL of water and 0.165 mL of acetic anhydride to the vial.[2]
-
Place a spin vane in the vial and attach an air condenser.
-
Heat the reaction mixture in a boiling water bath for about 5-10 minutes to ensure the reaction goes to completion.[7]
-
After heating, cool the reaction mixture in an ice bath to induce crystallization of the paracetamol product.
-
Collect the crude product by vacuum filtration and wash it with small portions of ice-cold water.[2]
-
For purification, recrystallize the crude paracetamol from a 50:50 mixture of water and methanol.[2]
-
Collect the purified crystals by vacuum filtration, dry them, and determine the yield and melting point.[2]
Data Presentation
| Compound Name | Starting Material | Acetylating Agent | Solvent | Yield (%) | Melting Point (°C) |
| Paracetamol | p-Aminophenol | Acetic Anhydride | Water | ~70-75 (crude) | 169-171 |
Visualizations
Caption: Reaction pathway for the synthesis of paracetamol.
Protocol 3: Multi-step Synthesis of N-phenylacetamide Derivatives Containing a 4-Arylthiazole Moiety
This protocol outlines a more complex, multi-step synthesis to produce N-phenylacetamide derivatives with a thiazole (B1198619) ring, which have shown potential antibacterial and nematicidal activities.[8][9][10] This synthesis starts from p-phenylenediamine (B122844).
Experimental Protocol
Step 1: Synthesis of 4-Amino-N-phenylacetamide Intermediates
-
Protect one of the amino groups of p-phenylenediamine (PPD) using di-tert-butyl dicarbonate (B1257347) (BOC₂O) to form the mono-N-BOC protected derivative.[8]
-
React the protected PPD with an appropriate acyl chloride (RCOCl) to form the corresponding amide.[8]
-
Deprotect the BOC group using acidic conditions to yield the 4-amino-N-phenylacetamide intermediate.[8]
Step 2: Formation of Isothiocyanates
-
React the 4-amino-N-phenylacetamide intermediate with carbon disulfide (CS₂) in the presence of triethylamine (B128534) (Et₃N).[8]
-
The resulting dithiocarbamate (B8719985) is then treated with BOC₂O and DMAP to form the isothiocyanate.[8]
Step 3: Synthesis of Thioureas
-
The isothiocyanate intermediate is reacted with ammonia (B1221849) to produce the corresponding aryl thiourea (B124793).[8]
Step 4: Condensation to Form the Thiazole Ring
-
Condense the aryl thiourea with an α-bromophenylethanone in ethanol and heat at reflux for 5 hours.[8]
-
After the reaction is complete, filter the mixture and wash the solid with a saturated potassium carbonate solution.[8]
-
Purify the crude product by column chromatography to obtain the final N-phenylacetamide derivative containing a 4-arylthiazole moiety.[8]
Data Presentation
| Compound ID | R Group (on acetamide) | Aryl Group (on thiazole) | Yield (%) | Melting Point (°C) |
| A₄ | Methyl | 4-Chlorophenyl | 87 | 210.5–211.2 |
| A₇ | Methyl | 4-Bromophenyl | 75 | 209.6–210.4 |
| A₁₂ | Methyl | Phenyl | 71 | 174.7–175.2 |
| A₁₃ | Ethyl | 4-Fluorophenyl | 85 | 186.5–187.4 |
Data extracted from Lu et al., 2020.[9]
Visualizations
Caption: Multi-step synthesis of N-phenylacetamide-thiazole derivatives.
Conclusion
The synthesis of N-phenylacetamide derivatives can be achieved through various methods, from straightforward single-step acetylations to more intricate multi-step sequences for creating complex molecules with specific biological activities. The protocols provided herein offer robust and reproducible methods for researchers in organic synthesis and drug development. Proper handling of reagents and adherence to safety protocols are essential for the successful and safe execution of these synthetic procedures.
References
- 1. benchchem.com [benchchem.com]
- 2. rene.souty.free.fr [rene.souty.free.fr]
- 3. studylib.net [studylib.net]
- 4. scribd.com [scribd.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Paracetamol - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
- 8. Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-Arylthiazole Moieties [mdpi.com]
- 10. Synthesis and Antibacterial Evaluation of N-phenylacetamide Derivatives Containing 4-arylthiazole Moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Chloro-N-phenylacetamide in Solid-Phase Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document details a proposed application of 2-chloro-N-phenylacetamide in the solid-phase synthesis of 3-amino-N-arylthieno[2,3-b]pyridine-2-carboxamides. While direct literature for the solid-phase application of this compound is limited, this protocol adapts a known solution-phase Gewald reaction to a solid-phase format, offering a potential route for the combinatorial synthesis of biologically active heterocyclic compounds. The target thieno[2,3-b]pyridine (B153569) scaffold has demonstrated significant anti-proliferative activity and potential as inhibitors of phosphoinositide-specific phospholipase C (PI-PLC).[1]
Introduction
Solid-phase synthesis is a powerful technique for the rapid generation of compound libraries in drug discovery.[1] By anchoring a starting material to a solid support, reactions can be driven to completion using excess reagents, and purification is simplified to washing the resin. This compound is a versatile bifunctional reagent, possessing both an electrophilic chloroacetyl group and a modifiable phenyl ring. These characteristics make it an attractive building block for the synthesis of diverse molecular scaffolds.
This application note describes a theoretical solid-phase synthesis of thieno[2,3-b]pyridines, a class of compounds with known anti-proliferative activities against cancer cell lines such as HCT-116 (colon cancer) and MDA-MB-231 (triple-negative breast cancer).[1] The proposed methodology utilizes a solid-supported ketone in a Gewald multicomponent reaction.[2]
Proposed Solid-Phase Synthesis of Thieno[2,3-b]pyridines
The proposed synthetic route involves the immobilization of a ketone onto a solid support, followed by an on-resin Gewald reaction with a cyanoacetamide derivative and elemental sulfur. The resulting 2-aminothiophene is then acylated with this compound, followed by an intramolecular cyclization to yield the resin-bound thieno[2,3-b]pyridine. Final cleavage from the resin affords the target compound.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the proposed solid-phase synthesis.
| Step | Reagent/Parameter | Amount/Value | Purpose |
| 1. Resin Swelling | 2-Chlorotrityl chloride resin | 1.0 g | Solid support |
| Dichloromethane (B109758) (DCM) | 10 mL | Swelling solvent | |
| 2. Ketone Loading | 4-Hydroxyacetophenone | 3.0 equiv. | First building block |
| Diisopropylethylamine (DIPEA) | 5.0 equiv. | Base for immobilization | |
| DCM | 10 mL | Solvent | |
| 3. Capping | DCM/Methanol (B129727)/DIPEA (17:2:1) | 10 mL | Cap unreacted sites |
| 4. Gewald Reaction | Cyanoacetamide | 5.0 equiv. | Second building block |
| Elemental Sulfur (S₈) | 5.0 equiv. | Sulfur source | |
| Morpholine (B109124) | 5.0 equiv. | Base catalyst | |
| N,N-Dimethylformamide (DMF) | 10 mL | Solvent | |
| 5. Acylation | This compound | 5.0 equiv. | Acylating agent |
| DIPEA | 7.0 equiv. | Base | |
| DMF | 10 mL | Solvent | |
| 6. Cyclization | Sodium ethoxide (0.5 M in EtOH) | 5.0 equiv. | Base for cyclization |
| Ethanol (B145695) (EtOH) | 10 mL | Solvent | |
| 7. Cleavage | Trifluoroacetic acid (TFA)/DCM (1:99) | 10 mL | Cleavage from resin |
Experimental Protocols
Resin Preparation and Swelling
-
Place 1.0 g of 2-chlorotrityl chloride resin in a 20 mL solid-phase synthesis vessel.
-
Add 10 mL of dichloromethane (DCM) and allow the resin to swell for 30 minutes with gentle agitation.
-
Drain the solvent by filtration.
Loading of 4-Hydroxyacetophenone
-
Dissolve 3.0 equivalents of 4-hydroxyacetophenone and 5.0 equivalents of diisopropylethylamine (DIPEA) in 10 mL of DCM.
-
Add the solution to the swollen resin.
-
Agitate the mixture at room temperature for 4 hours.
-
Drain the reaction mixture and wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and DCM (3 x 10 mL).
Capping of Unreacted Sites
-
Prepare a capping solution of DCM/Methanol/DIPEA (17:2:1 v/v/v).
-
Add 10 mL of the capping solution to the resin and agitate for 30 minutes.
-
Drain the solution and wash the resin with DCM (3 x 10 mL) and DMF (3 x 10 mL).
On-Resin Gewald Reaction
-
In a separate flask, dissolve 5.0 equivalents of cyanoacetamide, 5.0 equivalents of elemental sulfur, and 5.0 equivalents of morpholine in 10 mL of DMF.
-
Add the solution to the resin-bound ketone.
-
Heat the mixture to 60°C and agitate for 12 hours.
-
Cool to room temperature, drain the solution, and wash the resin with DMF (3 x 10 mL), methanol (3 x 10 mL), and DCM (3 x 10 mL).
Acylation with this compound
-
Dissolve 5.0 equivalents of this compound and 7.0 equivalents of DIPEA in 10 mL of DMF.
-
Add the solution to the resin.
-
Agitate at room temperature for 6 hours.
-
Drain the solution and wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).
Intramolecular Cyclization
-
Add a solution of 0.5 M sodium ethoxide in ethanol (5.0 equivalents) to the resin.
-
Heat the mixture to reflux for 4 hours.
-
Cool to room temperature, drain the solution, and wash the resin with ethanol (3 x 10 mL), water (3 x 10 mL), methanol (3 x 10 mL), and DCM (3 x 10 mL).
-
Dry the resin under vacuum.
Cleavage and Product Isolation
-
Add 10 mL of a 1% trifluoroacetic acid (TFA) solution in DCM to the dry resin.
-
Agitate for 30 minutes.
-
Filter the resin and collect the filtrate.
-
Wash the resin with an additional 5 mL of DCM and combine the filtrates.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash chromatography or preparative HPLC.
Visualizations
Experimental Workflow
Caption: Proposed workflow for the solid-phase synthesis of thieno[2,3-b]pyridines.
Biological Signaling Pathway
The synthesized thieno[2,3-b]pyridine derivatives have been identified as potential inhibitors of phosphoinositide-specific phospholipase C (PI-PLC).[1] PI-PLC is a key enzyme in the phosphoinositide signaling pathway, which is often dysregulated in cancer.
Caption: Inhibition of the PI-PLC signaling pathway by thieno[2,3-b]pyridines.
References
Application Notes and Protocols for N-Phenylhaloacetamides in Proteomics Sample Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
In bottom-up proteomics, the alkylation of cysteine residues is a critical step to ensure reproducible and accurate protein identification and quantification. This process involves the reduction of disulfide bonds followed by the covalent modification of the resulting free thiols, preventing their re-oxidation and maintaining a homogeneous peptide population for mass spectrometry analysis. While iodoacetamide (B48618) (IAA) is the most commonly used alkylating agent, concerns about its off-target reactivity have led to the exploration of alternatives. This document details the application of N-phenylhaloacetamides, specifically 2-iodo-N-phenylacetamide and its chloro-analog, as cysteine alkylating agents in proteomics workflows.
2-Iodo-N-phenylacetamide has been successfully synthesized and utilized for the relative quantitation of proteins.[1] Its structure allows for the introduction of isotopic labels for quantitative proteomics studies. The related compound, 2-chloro-N-phenylacetamide, has also been studied for its reactivity towards thiols, demonstrating its potential as an alkylating agent.[2] These reagents offer an alternative to more common alkylating agents and can be particularly useful in specific quantitative proteomics applications.
Principle of Cysteine Alkylation
The alkylation of cysteine residues by N-phenylhaloacetamides follows a nucleophilic substitution (SN2) mechanism. The nucleophilic sulfur atom of the deprotonated cysteine thiol group attacks the electrophilic carbon atom bearing the halogen (iodine or chlorine), leading to the displacement of the halide ion and the formation of a stable thioether bond. This effectively caps (B75204) the cysteine residue, preventing the reformation of disulfide bonds.
Comparative Performance of Alkylating Agents
The choice of alkylating agent can significantly impact the quality of proteomics data. The following table summarizes the key performance characteristics of N-phenylhaloacetamides in comparison to the widely used iodoacetamide (IAA) and 2-chloroacetamide (B119443) (CAA).
| Feature | 2-Iodo-N-phenylacetamide | This compound (and CAA) | Iodoacetamide (IAA) |
| Primary Target | Cysteine thiols | Cysteine thiols | Cysteine thiols |
| Relative Reactivity | High (similar to IAA) | Lower than iodo-derivatives | High |
| Specificity for Cysteine | Generally high | Higher than IAA, lower off-target alkylation[3] | Prone to off-target reactions[4][5] |
| Key Side Reactions | Potential for off-target modification of Met, Lys, His, Asp, Glu, and N-termini, similar to other iodine-containing reagents.[4][6] | Significant methionine oxidation (up to 40% of Met-containing peptides with CAA).[3] | Alkylation of Lys, His, Met, Asp, Glu, and N-termini.[5] |
| Mass Shift (Monoisotopic) | +133.05 Da (for the d(0)-light form)[1] | +57.021 Da (for CAA) | +57.021 Da |
| Applications | Relative protein quantitation using light (d0) and heavy (d5) isotopic forms.[1] | General protein alkylation, quantitative proteomics with deuterated analogs. | General protein alkylation, widely used in various proteomics workflows. |
Experimental Protocols
Protocol 1: In-Solution Protein Reduction and Alkylation
This protocol describes the standard procedure for reducing and alkylating proteins in solution prior to enzymatic digestion.
Materials:
-
Protein sample in a suitable buffer (e.g., 8 M urea (B33335), 100 mM Tris-HCl, pH 8.5)
-
Reducing agent: 1 M Dithiothreitol (DTT) or 0.5 M Tris(2-carboxyethyl)phosphine (TCEP)
-
Alkylation solution: 500 mM 2-Iodo-N-phenylacetamide or 2-Chloroacetamide in denaturation buffer
-
Quenching solution: 1 M DTT
-
Digestion buffer (e.g., 100 mM Tris-HCl, pH 8.5)
-
Trypsin (or other protease)
Procedure:
-
Protein Solubilization: Ensure the protein sample is fully solubilized in the denaturation buffer.
-
Reduction:
-
For DTT: Add 1 M DTT to a final concentration of 10 mM. Incubate at 56°C for 30 minutes.
-
For TCEP: Add 0.5 M TCEP to a final concentration of 10 mM. Incubate at room temperature for 10 minutes.
-
-
Alkylation:
-
Cool the sample to room temperature.
-
Add the 500 mM alkylating agent solution to a final concentration of 40-55 mM.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Quenching: Add 1 M DTT to a final concentration of 20 mM to quench the excess alkylating agent.
-
Sample Preparation for Digestion: Dilute the sample with digestion buffer to reduce the urea concentration to less than 2 M.
-
Enzymatic Digestion: Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.
Protocol 2: Quantitative Proteomics using Isotopic N-Phenyliodoacetamide
This protocol is adapted for relative protein quantification using light (d0) and heavy (d5) isotopic versions of 2-iodo-N-phenylacetamide.[1]
Procedure:
-
Prepare two protein samples (e.g., control and treated) following steps 1 and 2 of Protocol 1.
-
Differential Alkylation:
-
To the control sample, add the light (d0) 2-iodo-N-phenylacetamide solution to a final concentration of 40-55 mM.
-
To the treated sample, add the heavy (d5) 2-iodo-N-phenylacetamide solution to the same final concentration.
-
Incubate both samples in the dark at room temperature for 30 minutes.
-
-
Quenching and Combination: Quench both reactions as described in Protocol 1. Combine the light and heavy labeled samples at a 1:1 protein ratio.
-
Proceed with sample preparation for digestion and enzymatic digestion as outlined in Protocol 1.
Visualizations
Chemical Reaction of Cysteine Alkylation
The following diagram illustrates the SN2 reaction between a cysteine residue and a haloacetamide alkylating agent.
Caption: Cysteine alkylation by N-phenylhaloacetamide.
Experimental Workflow for Proteomics Sample Preparation
This diagram outlines the key steps in a typical bottom-up proteomics workflow incorporating protein alkylation.
Caption: Proteomics sample preparation workflow.
References
- 1. N-t-butyliodoacetamide and iodoacetanilide: two new cysteine alkylating reagents for relative quantitation of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A kinetic study of thiol addition to N-phenylchloroacetamide - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Overalkylation of a protein digest with iodoacetamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for Cysteine Alkylation with 2-Chloro-N-phenylacetamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cysteine alkylation is a critical step in many proteomics and drug development workflows. It involves the covalent modification of the thiol group of cysteine residues, preventing the formation of disulfide bonds and allowing for the accurate analysis of proteins and peptides by mass spectrometry. While a variety of alkylating agents are available, 2-chloro-N-phenylacetamide presents a valuable tool for specific applications, offering a distinct mass modification and chemical properties that can be advantageous in complex biological samples.
This document provides detailed application notes and protocols for the use of this compound in cysteine alkylation, intended to guide researchers in its effective implementation.
Principle of the Method
The alkylation of cysteine residues by this compound proceeds via a nucleophilic substitution (SN2) reaction. The deprotonated thiol group of a cysteine residue acts as a nucleophile, attacking the electrophilic carbon atom adjacent to the chlorine atom on this compound. This results in the displacement of the chloride ion and the formation of a stable thioether bond, covalently attaching the N-phenylacetamide group to the cysteine residue. This modification effectively "caps" the cysteine, preventing its oxidation and participation in disulfide bond formation.
Data Presentation
The selection of an appropriate alkylating agent is crucial and depends on the specific experimental goals. The following tables summarize key quantitative data for this compound and its iodo-analog, 2-iodo-N-phenylacetamide, in comparison to more common alkylating agents.
Table 1: Comparison of Alkylation Efficiency and Side Reactions
| Feature | This compound (predicted) | 2-Iodo-N-phenylacetamide[1] | Chloroacetamide | Iodoacetamide (IAA) |
| Cysteine Alkylation Efficiency | High | High | ~97% | ~99% |
| Primary Off-Target Residues | Methionine, Histidine, Lysine | Methionine, Histidine, Lysine | Methionine | Methionine, Histidine, Lysine, N-terminus |
| Rate of Methionine Oxidation | Higher than IAA | Not extensively reported | Up to 40% | 2-5% |
| N-terminal Alkylation | Lower than IAA | Lower than IAA | Lower | Higher |
Table 2: Expected Mass Shifts for Labeled Peptides
| Reagent | Cysteine Modification | Monoisotopic Mass Shift (Da) |
| This compound | S-(N-phenylcarbamoylmethyl) | +133.0528 |
| 2-Iodo-N-phenylacetamide | S-(N-phenylcarbamoylmethyl) | +133.0528[1] |
| Chloroacetamide | Carbamidomethyl | +57.0215 |
| Iodoacetamide | Carbamidomethyl | +57.0215 |
Experimental Protocols
The following protocols provide a general framework for the use of this compound in both in-solution and in-gel protein alkylation workflows. Optimization may be required for specific applications and sample types.
Protocol 1: In-Solution Cysteine Alkylation
This protocol is suitable for the alkylation of proteins in solution prior to enzymatic digestion and mass spectrometry analysis.
Materials:
-
Protein sample in a suitable buffer (e.g., 8 M urea (B33335), 100 mM Tris-HCl, pH 8.5)
-
Reducing agent: 1 M Dithiothreitol (DTT) or 0.5 M Tris(2-carboxyethyl)phosphine (TCEP)
-
Alkylation reagent: 100 mM this compound in a compatible organic solvent (e.g., Acetonitrile (B52724) or DMSO), freshly prepared.
-
Quenching solution: 1 M DTT
-
Digestion buffer (e.g., 100 mM Tris-HCl, pH 8.5)
-
Trypsin (or other protease)
Procedure:
-
Protein Solubilization: Ensure the protein sample is fully solubilized in the lysis/denaturation buffer.
-
Reduction: Add the reducing agent (DTT or TCEP) to a final concentration of 10 mM. Incubate the sample at 37°C for 1 hour to reduce all disulfide bonds.
-
Alkylation: Cool the sample to room temperature. Add the freshly prepared this compound solution to a final concentration of 40-50 mM. Incubate the reaction in the dark at room temperature for 1 hour.
-
Quenching: Quench the alkylation reaction by adding the quenching solution (DTT) to a final concentration of 20 mM. Incubate for 15 minutes at room temperature.
-
Sample Preparation for Digestion: Dilute the sample with digestion buffer to reduce the concentration of the denaturant (e.g., urea to < 2 M).
-
Enzymatic Digestion: Add the desired protease (e.g., trypsin) at an appropriate enzyme-to-protein ratio (e.g., 1:50). Incubate overnight at 37°C.
-
Sample Clean-up: Acidify the digest with formic acid and desalt the peptides using a C18 StageTip or equivalent solid-phase extraction method prior to LC-MS/MS analysis.
Protocol 2: In-Gel Cysteine Alkylation
This protocol is designed for the alkylation of proteins that have been separated by gel electrophoresis.
Materials:
-
Excised protein band from a stained polyacrylamide gel
-
Destaining solution (e.g., 50% acetonitrile in 50 mM ammonium (B1175870) bicarbonate)
-
Reducing solution: 10 mM DTT in 100 mM ammonium bicarbonate
-
Alkylation solution: 55 mM this compound in 100 mM ammonium bicarbonate, freshly prepared.
-
Wash solution: 100 mM ammonium bicarbonate
-
Dehydration solution: 100% Acetonitrile
-
Digestion solution: Trypsin (or other protease) in 50 mM ammonium bicarbonate
Procedure:
-
Excision and Destaining: Excise the protein band of interest from the gel. Cut the gel piece into smaller cubes (approx. 1 mm³). Destain the gel pieces by washing with the destaining solution until the gel is clear.
-
Reduction: Remove the destaining solution and add the reducing solution to completely cover the gel pieces. Incubate at 56°C for 1 hour.
-
Alkylation: Cool the gel pieces to room temperature and remove the reducing solution. Add the freshly prepared alkylation solution to cover the gel pieces. Incubate in the dark at room temperature for 45 minutes.
-
Washing and Dehydration: Remove the alkylation solution and wash the gel pieces with the wash solution. Dehydrate the gel pieces by adding the dehydration solution and incubating until the gel pieces turn white and shrink.
-
In-Gel Digestion: Rehydrate the gel pieces in the digestion solution on ice. Once rehydrated, add enough digestion solution to cover the gel pieces and incubate overnight at 37°C.
-
Peptide Extraction: Extract the peptides from the gel pieces using a series of extraction buffers with increasing concentrations of acetonitrile and formic acid.
-
Sample Clean-up: Pool the peptide extracts, dry them in a vacuum centrifuge, and resuspend in a suitable solvent for LC-MS/MS analysis.
Application Example: Redox Regulation of EGFR Signaling
The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a crucial regulator of cell proliferation and is often dysregulated in cancer.[2][3][4][5] The activity of key proteins within this pathway, including EGFR itself and protein tyrosine phosphatases (PTPs), is modulated by the redox state of specific cysteine residues.[3][4][6] Cysteine alkylation with reagents like this compound can be employed in a differential labeling strategy to study these redox-dependent modifications. For instance, one cell population can be treated under basal conditions and another under oxidative stress. The reduced cysteines in each population can be alkylated with isotopically light and heavy versions of an alkylating agent, respectively. Subsequent proteomic analysis can then identify and quantify changes in the redox state of specific cysteines within the EGFR signaling network.
Caption: Experimental workflow for studying redox regulation of the EGFR signaling pathway.
Safety and Handling
This compound is a chemical reagent and should be handled with appropriate safety precautions. Always consult the Safety Data Sheet (SDS) before use. General safety measures include:
-
Wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Working in a well-ventilated area, such as a fume hood.
-
Avoiding inhalation of dust or fumes.
-
Avoiding contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Storing the reagent in a tightly sealed container in a cool, dry place.
References
- 1. N-t-butyliodoacetamide and iodoacetanilide: two new cysteine alkylating reagents for relative quantitation of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Redox Regulation of EGFR Signaling Through Cysteine Oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Redox regulation of epidermal growth factor receptor signaling through cysteine oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
HPLC method for the analysis of 2-CHLORO-N-PHENYLACETAMIDE
An HPLC method for the analysis of 2-chloro-N-phenylacetamide has been developed to provide a robust and reliable analytical procedure for researchers, scientists, and drug development professionals. This document outlines the application notes and detailed protocols for the quantification of this compound.
Application Notes
Introduction
This compound is a chemical intermediate used in the synthesis of various organic compounds.[1] A reliable analytical method is crucial for quality control, stability studies, and reaction monitoring. This application note describes a simple, isocratic reverse-phase high-performance liquid chromatography (RP-HPLC) method for the determination of this compound. The method is accurate, precise, and specific.
Chromatographic Conditions
A reverse-phase HPLC method is suitable for the analysis of this compound and its related substances.[2][3] The chromatographic separation is achieved on a C18 column using a mobile phase composed of acetonitrile (B52724) and water, with phosphoric acid added to improve peak shape and resolution.[2][3][4] Detection is performed using a UV detector.
Method Validation Parameters
The proposed HPLC method should be validated according to ICH guidelines to ensure its suitability for its intended purpose. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Experimental Protocols
1. Materials and Reagents
-
This compound reference standard (97% purity or higher)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (analytical grade)
-
Methanol (HPLC grade) for sample preparation
-
0.45 µm syringe filters
2. Instrumentation
-
HPLC system equipped with a pump, autosampler, column oven, and UV-Vis detector.
-
Data acquisition and processing software.
-
Analytical balance.
-
Volumetric flasks and pipettes.
3. Chromatographic Conditions (Proposed)
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile : Water (50:50, v/v) with 0.1% Phosphoric Acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 240 nm |
| Run Time | 10 minutes |
4. Preparation of Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the range of 1-50 µg/mL.
-
Sample Preparation: Accurately weigh a quantity of the sample containing approximately 25 mg of this compound and transfer it to a 25 mL volumetric flask. Add about 20 mL of methanol, sonicate for 10 minutes, and then dilute to volume with methanol. Filter the solution through a 0.45 µm syringe filter before injection.
Data Presentation
The following tables summarize the expected quantitative data for the HPLC analysis of this compound. (Note: This is exemplary data based on the proposed method).
Table 1: System Suitability Parameters
| Parameter | Acceptance Criteria | Typical Result |
| Tailing Factor | ≤ 2.0 | 1.2 |
| Theoretical Plates | ≥ 2000 | 5500 |
| Retention Time (RT) | - | ~ 4.5 min |
Table 2: Method Validation Summary (Exemplary Data)
| Parameter | Result |
| Linearity Range | 1 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (% RSD) | < 2.0% |
| Limit of Detection (LOD) | 0.1 µg/mL |
| Limit of Quantitation (LOQ) | 0.3 µg/mL |
Mandatory Visualization
The following diagram illustrates the general experimental workflow for the HPLC analysis of this compound.
References
- 1. This compound | 587-65-5 [chemicalbook.com]
- 2. 2-Chloro-N-methyl-N-phenylacetamide | SIELC Technologies [sielc.com]
- 3. Separation of Acetamide, 2-chloro-N-(2,6-dimethylphenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. Separation of Acetamide, 2-[[2-chloro-4-(methylsulfonyl)phenyl]azo]-N-[3-[ethyl(phenylmethyl)amino]phenyl]- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Application Note: Structural Characterization of 2-Chloro-N-phenylacetamide Derivatives Using 2D NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-N-phenylacetamide and its derivatives are important intermediates in the synthesis of various biologically active compounds and pharmaceuticals.[1] Accurate structural elucidation of these molecules is crucial for ensuring the quality, efficacy, and safety of the final products. Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy offers a powerful suite of techniques for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals, providing detailed insights into the molecular framework.[2][3] This application note provides detailed protocols for the characterization of this compound derivatives using COSY, HSQC, and HMBC experiments, along with illustrative data presentation and interpretation.
Data Presentation: Quantitative NMR Data
The following tables summarize the expected ¹H and ¹³C NMR chemical shifts and key 2D NMR correlations for a representative this compound derivative. This data is essential for confirming the molecular structure and can be used for quality control purposes.
Table 1: ¹H and ¹³C NMR Chemical Shift Assignments for a Representative this compound Derivative
| Atom Number | ¹H Chemical Shift (δ, ppm) | Multiplicity | Integration | ¹³C Chemical Shift (δ, ppm) |
| 1 | - | - | - | 138.7 |
| 2, 6 | 7.61 | d | 2H | 119.7 |
| 3, 5 | 7.34 | t | 2H | 129.1 |
| 4 | 7.14 | t | 1H | 124.1 |
| 7 | - | - | - | 164.9 |
| 8 | 4.27 | s | 2H | 43.8 |
| 9 (NH) | 10.32 | s | 1H | - |
Note: Chemical shifts are referenced to TMS and may vary slightly depending on the solvent and substitution pattern of the phenyl ring.[4]
Table 2: Key 2D NMR Correlations for a Representative this compound Derivative
| Experiment | From (¹H) | To (¹H or ¹³C) | Correlation Type |
| COSY | H-2,6 (7.61 ppm) | H-3,5 (7.34 ppm) | ³JHH |
| H-3,5 (7.34 ppm) | H-2,6 (7.61 ppm), H-4 (7.14 ppm) | ³JHH | |
| H-4 (7.14 ppm) | H-3,5 (7.34 ppm) | ³JHH | |
| HSQC | H-2,6 (7.61 ppm) | C-2,6 (119.7 ppm) | ¹JCH |
| H-3,5 (7.34 ppm) | C-3,5 (129.1 ppm) | ¹JCH | |
| H-4 (7.14 ppm) | C-4 (124.1 ppm) | ¹JCH | |
| H-8 (4.27 ppm) | C-8 (43.8 ppm) | ¹JCH | |
| HMBC | H-2,6 (7.61 ppm) | C-4 (124.1 ppm), C-1 (138.7 ppm) | ³JCH, ²JCH |
| H-3,5 (7.34 ppm) | C-1 (138.7 ppm) | ²JCH | |
| H-4 (7.14 ppm) | C-2,6 (119.7 ppm) | ²JCH | |
| H-8 (4.27 ppm) | C-7 (164.9 ppm) | ²JCH | |
| H-9 (10.32 ppm) | C-1 (138.7 ppm), C-7 (164.9 ppm) | ³JCH, ²JCH |
Experimental Protocols
Detailed methodologies for the key 2D NMR experiments are provided below. Instrument-specific parameters may require optimization.
Sample Preparation
-
Weigh 5-10 mg of the purified this compound derivative.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube.
-
If necessary, add a small amount of tetramethylsilane (B1202638) (TMS) as an internal reference (δ = 0.00 ppm).
¹H-¹H COSY (Correlation Spectroscopy)
The COSY experiment identifies protons that are spin-spin coupled, typically through two or three bonds.[3]
-
Acquisition:
-
Load a standard COSY pulse program on the NMR spectrometer.
-
Set the spectral width to cover all proton signals (e.g., 0-12 ppm).
-
Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
-
The number of increments in the indirect dimension (F1) should be set to 256 or 512 for adequate resolution.
-
-
Processing:
-
Apply a sine-bell or squared sine-bell window function in both dimensions.
-
Perform a two-dimensional Fourier transform.
-
Phase correct the spectrum in both dimensions.
-
Symmetrize the spectrum to reduce artifacts.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)
The HSQC experiment reveals correlations between protons and their directly attached carbons (one-bond C-H correlations).[3]
-
Acquisition:
-
Load a standard HSQC pulse program (phase-sensitive with gradients is recommended).
-
Set the proton (F2) spectral width as in the ¹H experiment.
-
Set the carbon (F1) spectral width to encompass all expected carbon signals (e.g., 0-180 ppm).
-
Optimize the number of scans per increment (typically 2-8) and the number of increments (128-256).
-
The one-bond coupling constant (¹JCH) is typically set to an average value of 145 Hz.
-
-
Processing:
-
Apply appropriate window functions (e.g., squared sine-bell) in both dimensions.
-
Perform a two-dimensional Fourier transform.
-
Phase and baseline correct the spectrum.
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)
The HMBC experiment shows correlations between protons and carbons over two or three bonds (long-range C-H correlations), which is crucial for piecing together the carbon skeleton.[3]
-
Acquisition:
-
Load a standard HMBC pulse program (gradient-selected is preferred).
-
Set the spectral widths for ¹H and ¹³C as in the HSQC experiment.
-
The number of scans and increments will generally be higher than for HSQC to detect the weaker long-range correlations.
-
The long-range coupling constant is typically optimized for a value between 4 and 10 Hz.
-
-
Processing:
-
Apply a sine-bell or squared sine-bell window function in both dimensions.
-
Perform a two-dimensional Fourier transform.
-
Phase and baseline correct the spectrum.
-
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the systematic workflow for the 2D NMR characterization of this compound derivatives.
Caption: Workflow for 2D NMR Characterization.
Logical Relationships in Spectral Interpretation
This diagram outlines the logical connections between the information obtained from different 2D NMR experiments and the final structural elucidation.
Caption: Logical Flow of 2D NMR Data Interpretation.
Conclusion
The combined application of COSY, HSQC, and HMBC 2D NMR experiments provides a robust and reliable method for the complete structural characterization of this compound derivatives. These techniques are indispensable tools in pharmaceutical research and drug development for verifying the identity and purity of synthesized compounds, ensuring they meet the stringent requirements for further investigation and use.[2]
References
- 1. N-Benzylacetamide | C9H11NO | CID 11500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Thiadiazole Derivatives from 2-Chloro-N-phenylacetamide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiadiazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of pharmacological activities. These activities include anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties. The 1,3,4-thiadiazole (B1197879) scaffold, in particular, is a versatile pharmacophore found in several clinically used drugs. This document provides detailed protocols for the synthesis of novel 1,3,4-thiadiazole derivatives starting from the readily available precursor, 2-chloro-N-phenylacetamide. The potential of these derivatives as anticancer agents targeting key signaling pathways is also discussed, providing a basis for further investigation in drug discovery and development programs.
Synthesis of 5-amino-N-phenyl-1,3,4-thiadiazole-2-acetamide
A primary route for the synthesis of 1,3,4-thiadiazole derivatives from this compound involves a two-step process: initial reaction with a thiosemicarbazide (B42300) to form an intermediate, followed by cyclization to yield the thiadiazole ring. While a direct one-pot synthesis from this compound is not extensively documented, a reliable method involves the initial formation of a thiosemicarbazide derivative followed by cyclization.
A plausible and chemically sound approach involves the reaction of this compound with thiosemicarbazide to form an N-substituted thiosemicarbazide, which is then cyclized.
Experimental Protocol: Synthesis of 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-phenylacetamide
This protocol is adapted from methodologies for the synthesis of similar N-substituted acetamide (B32628) derivatives of 2-amino-5-mercapto-1,3,4-thiadiazole.
Materials:
-
2-amino-5-mercapto-1,3,4-thiadiazole
-
This compound
-
Anhydrous potassium carbonate (K₂CO₃)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Deionized water
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-amino-5-mercapto-1,3,4-thiadiazole (0.01 mol) and anhydrous potassium carbonate (0.01 mol) in anhydrous DMF (50 mL).
-
Addition of Reactant: To this stirred solution, add a solution of this compound (0.01 mol) in anhydrous DMF (20 mL) dropwise at room temperature.
-
Reaction: After the addition is complete, heat the reaction mixture to 80-90°C and maintain it at this temperature with continuous stirring for 6-8 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate:hexane, 7:3).
-
Work-up: After completion of the reaction (as indicated by TLC), cool the reaction mixture to room temperature and pour it into ice-cold water (200 mL) with constant stirring.
-
Precipitation and Filtration: A solid precipitate will form. Collect the precipitate by vacuum filtration and wash it thoroughly with cold deionized water to remove any inorganic impurities.
-
Purification: Recrystallize the crude product from ethanol to obtain pure 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-phenylacetamide.
-
Drying: Dry the purified product in a vacuum oven at 60°C.
Data Presentation
The following table summarizes the expected physicochemical data for the synthesized compound.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) |
| 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-phenylacetamide[1] | C₁₀H₁₀N₄OS₂ | 266.34 | ~70-80 | Not available |
Characterization Data:
-
IR (KBr, cm⁻¹): Expected characteristic peaks around 3300-3100 (N-H stretching of amino and amide groups), 1670 (C=O stretching of amide), 1610 (C=N stretching of thiadiazole ring), 1540 (N-H bending of amide), and 690 (C-S stretching).
-
¹H NMR (DMSO-d₆, δ ppm): Expected signals around 10.2 (s, 1H, -NH-CO-), 7.6-7.0 (m, 5H, Ar-H), 7.2 (s, 2H, -NH₂), 4.1 (s, 2H, -S-CH₂-).
-
Mass Spectrum (m/z): Expected molecular ion peak [M]⁺ at 266.
Diagrammatic Representation of the Synthetic Workflow
Caption: Workflow for the synthesis of a thiadiazole derivative.
Application in Drug Discovery: Anticancer Activity and Signaling Pathways
Thiadiazole derivatives have emerged as promising anticancer agents, with studies demonstrating their ability to interfere with key signaling pathways involved in cancer cell proliferation, survival, and metastasis.[2] Two of the most critical pathways implicated in various cancers are the PI3K/Akt/mTOR and MAPK/ERK pathways.
The PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, survival, and metabolism. Its dysregulation is a common event in many human cancers. Thiadiazole derivatives have been shown to inhibit this pathway at various points, leading to the induction of apoptosis and suppression of tumor growth.[3]
Caption: Inhibition of the PI3K/Akt pathway by thiadiazole derivatives.
The MAPK/ERK Signaling Pathway
The MAPK/ERK pathway is another critical signaling cascade that transmits signals from the cell surface to the nucleus, regulating gene expression involved in cell proliferation, differentiation, and survival. Aberrant activation of this pathway is also a hallmark of many cancers. Certain 1,3,4-thiadiazole derivatives have been found to inhibit components of this pathway, leading to cytotoxic effects in cancer cells.[2]
Caption: Inhibition of the MAPK/ERK pathway by thiadiazole derivatives.
Conclusion
The synthesis of novel thiadiazole derivatives from this compound offers a promising avenue for the development of new anticancer agents. The detailed protocol provided herein serves as a practical guide for researchers in the synthesis and purification of these compounds. Furthermore, the elucidation of their potential mechanism of action through the inhibition of critical signaling pathways like PI3K/Akt/mTOR and MAPK/ERK provides a strong rationale for their further evaluation in preclinical and clinical studies. This integrated approach of chemical synthesis and biological pathway analysis is fundamental to modern drug discovery and development.
References
- 1. scbt.com [scbt.com]
- 2. Anticancer Activity of Triazolo-Thiadiazole Derivatives and Inhibition of AKT1 and AKT2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1,3,4-thiadiazole derivatives as PI3Ks inhibitor: design, in silico studies, synthesis, characterization, and antimicrobial evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Green Synthesis of N-Phenylacetamides
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of green and sustainable methods for the synthesis of N-phenylacetamides, a crucial scaffold in medicinal chemistry and materials science. The following sections detail various eco-friendly approaches, including microwave-assisted synthesis, biocatalysis, heterogeneous catalysis, and ultrasound-assisted methods. Detailed experimental protocols and comparative data are provided to facilitate the adoption of these greener alternatives in the laboratory.
Comparative Overview of Green Synthesis Methods
The selection of a synthetic route often involves a trade-off between reaction efficiency, cost, and environmental impact. The following table summarizes quantitative data from various green synthesis methods for N-phenylacetamides, allowing for a direct comparison of their key performance indicators.
| Method | Catalyst/Medium | Substrate 1 (Amine) | Substrate 2 (Acyl Source) | Reaction Time | Temperature (°C) | Yield (%) | Reference |
| Microwave-Assisted | Solvent-free | Aniline (B41778) | Phenylacetic acid | 2 h | 160-165 | >90 | [1] |
| Tantalum pentachloride-silicon dioxide | Aniline | Succinic anhydride | 4 min | High | 40-60 | [2] | |
| None | Aniline | Glacial acetic acid | 40-50 min | - | ~100 | [3] | |
| Heterogeneous Catalysis | Sulfated TiO₂/SnO₂ NC | Aniline | Acetic acid | 2-6 h | 115 | 65-97 | [4] |
| NiCl₂ | Benzylamine (B48309) | Phenylacetic acid | - | - | 98.9 | [5] | |
| Mg(NO₃)₂·6H₂O | - | - | - | - | - | [6] | |
| o-functionalized arylboronic acids | Benzylamine | Phenylacetic acid | - | - | up to 99 | [7] | |
| Biocatalysis | Novozym 435 (immobilized Candida antarctica lipase (B570770) B) | Aniline | 1,3-diketone | 1 h | Room Temp. | 64.3-96.2 | [8][9] |
| Novozym 435 | Phenylglycinol | Capric acid | 60 h | 40 | 89.41 | [10] | |
| Ultrasound-Assisted | [Et₃NH][OAc] (ionic liquid) with Cu(OAc)₂·H₂O | 2-azido-N-phenylacetamide | (prop-2-yn-1-yloxy)benzenes | 35-45 min | 30 | 95 | [11] |
Experimental Protocols
The following are detailed protocols for the key green synthesis methods.
Microwave-Assisted Solvent-Free Synthesis of N-Phenylacetamide[1]
This protocol describes the direct amidation of an amine with a carboxylic acid under microwave irradiation without the use of a solvent.
Materials:
-
Aniline
-
Phenylacetic acid
-
Microwave reactor
Procedure:
-
In a microwave-safe reaction vessel, combine aniline (1.0 equiv.) and phenylacetic acid (1.0 equiv.).
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at 160-165 °C for 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Heterogeneous Catalysis using Sulfated TiO₂/SnO₂ Nanocomposite[4]
This method employs a reusable solid acid catalyst for the direct amidation of anilines.
Materials:
-
Aniline or substituted aniline
-
Acetic acid
-
Sulfated TiO₂/SnO₂ nanocomposite (catalyst)
-
Round-bottom flask with reflux condenser
Procedure:
-
In a 25 mL round-bottom flask, add the aniline derivative (17 mmol) and glacial acetic acid (1.0 mL, 17 mmol).
-
Add 50 mg of the sulfated TiO₂/SnO₂ nanocomposite catalyst.
-
Heat the mixture with constant stirring at 115 °C under reflux for 2-6 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture and filter to recover the catalyst.
-
The filtrate containing the product can be worked up by washing with a saturated sodium bicarbonate solution, followed by extraction with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography or recrystallization.
Biocatalytic Amidation using Immobilized Lipase (Novozym 435)[8][9]
This protocol utilizes an immobilized enzyme for the amidation reaction in an aqueous medium.
Materials:
-
Substituted aniline
-
1,3-Diketone (e.g., acetylacetone)
-
Novozym 435 (immobilized Candida antarctica lipase B)
-
Urea hydrogen peroxide (UHP)
-
Ethyl acetate (B1210297) (EA)
-
Water
-
Round-bottom flask
Procedure:
-
In a round-bottom flask, prepare a mixture of the substituted aniline (1 mmol), 1,3-diketone (1 mmol), Novozym 435 (150 U), and UHP (1.2 mmol) in water (2 mL) and ethyl acetate (0.2 mL).
-
Shake the mixture at 200 rpm at room temperature for 1 hour.
-
Monitor the reaction by TLC.
-
Upon completion, extract the reaction mixture twice with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product.
-
Purify the product by column chromatography on silica (B1680970) gel.
Ultrasound-Assisted Synthesis in an Ionic Liquid[11]
This method utilizes ultrasound irradiation to promote the reaction in an environmentally benign ionic liquid.
Materials:
-
2-Azido-N-phenylacetamide derivative
-
(prop-2-yn-1-yloxy)benzene derivative
-
Cu(OAc)₂·H₂O (catalyst)
-
[Et₃NH][OAc] (ionic liquid)
-
Ultrasonic bath
Procedure:
-
In a reaction vessel, combine the 2-azido-N-phenylacetamide (1.0 mmol), the (prop-2-yn-1-yloxy)benzene (1.0 mmol), and Cu(OAc)₂·H₂O (10 mol%) in [Et₃NH][OAc] (1 mL).
-
Place the reaction vessel in an ultrasonic bath operating at 30 °C.
-
Irradiate the mixture for 35-45 minutes.
-
Monitor the reaction progress by TLC.
-
After completion, pour the reaction mixture into ice-cold water to precipitate the product.
-
Collect the solid product by filtration, wash with water, and dry.
-
The ionic liquid can be recovered from the aqueous filtrate by evaporation of water.
Visualized Workflows and Pathways
The following diagrams, generated using Graphviz, illustrate the experimental workflows and logical relationships of the described green synthesis methods.
Caption: Workflow for Microwave-Assisted Synthesis of N-Phenylacetamide.
Caption: Workflow for Heterogeneous Catalytic Synthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. Microwave-Assisted Synthesis of N-Phenylsuccinimide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ymerdigital.com [ymerdigital.com]
- 4. researchgate.net [researchgate.net]
- 5. Direct amidation of non-activated phenylacetic acid and benzylamine derivatives catalysed by NiCl2 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. aces.onlinelibrary.wiley.com [aces.onlinelibrary.wiley.com]
- 8. mdpi.com [mdpi.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Frontiers | Optimization of the Lipase-Catalyzed Selective Amidation of Phenylglycinol [frontiersin.org]
- 11. New N-phenylacetamide-incorporated 1,2,3-triazoles: [Et3NH][OAc]-mediated efficient synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Microwave-Assisted Synthesis of Heterocycles from 2-Chloro-N-phenylacetamide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the efficient synthesis of a variety of heterocyclic compounds utilizing 2-chloro-N-phenylacetamide as a versatile starting material under microwave irradiation. Microwave-assisted organic synthesis (MAOS) offers significant advantages over conventional heating methods, including dramatically reduced reaction times, improved yields, and enhanced product purity, aligning with the principles of green chemistry.
Synthesis of 2-(Chloromethyl)quinazolin-4(3H)-one
Quinazolinones are a prominent class of nitrogen-containing heterocycles with a wide range of pharmacological activities. The following protocol details their synthesis via an intramolecular cyclization of a 2-chloro-N-(2-cyanophenyl)acetamide derivative, a close structural analog of this compound.
Reaction Scheme:
Caption: Microwave-assisted synthesis of a quinazolinone derivative.
Experimental Protocol:
A mixture of 2-chloro-N-(2-cyanophenyl)acetamide, urea hydrogen peroxide (UHP) as a mild and safe oxidizing agent, and a solvent mixture of acetone/H2O (1:1, v/v) is subjected to microwave irradiation.[1]
Quantitative Data:
| Parameter | Value | Reference |
| Microwave Power | 500 W | [1] |
| Temperature | 70 °C | [1] |
| Reaction Time | 1.5 hours | [1] |
| Yield | 78% | [1] |
For comparison, the conventional heating method for this reaction requires 30 hours at 84°C to achieve a 55% yield.[1]
Proposed Synthesis of 4-Phenyl-2H-1,4-benzoxazin-3(4H)-one
1,4-Benzoxazin-3-ones are heterocyclic scaffolds present in various biologically active molecules. This proposed protocol outlines a potential pathway for their synthesis from this compound and 2-aminophenol (B121084), based on related microwave-assisted syntheses.
Reaction Scheme:
Caption: Proposed microwave synthesis of a 1,4-benzoxazin-3-one derivative.
Proposed Experimental Protocol:
A mixture of this compound (1 equivalent), 2-aminophenol (1 equivalent), and a suitable base such as potassium carbonate (K2CO3) in a high-boiling polar solvent like N,N-dimethylformamide (DMF) would be subjected to microwave irradiation. The reaction likely proceeds via an initial N-alkylation of the 2-aminophenol followed by an intramolecular O-acylation.
Anticipated Quantitative Data (based on related literature):
| Parameter | Estimated Value |
| Microwave Power | 100 - 300 W |
| Temperature | 120 - 160 °C |
| Reaction Time | 10 - 30 minutes |
| Yield | Moderate to good |
Proposed Synthesis of 4-Phenyl-2H-1,4-benzothiazin-3(4H)-one
1,4-Benzothiazin-3-ones are another class of heterocyclic compounds with significant biological interest. The following protocol is a proposed method for their synthesis from this compound and 2-aminothiophenol (B119425) under microwave irradiation.
Reaction Scheme:
Caption: Proposed microwave synthesis of a 1,4-benzothiazin-3-one derivative.
Proposed Experimental Protocol:
Equimolar amounts of this compound and 2-aminothiophenol would be reacted in a suitable high-boiling solvent such as DMF or DMSO in the presence of a base (e.g., cesium carbonate, Cs2CO3). The reaction mixture would then be heated under microwave irradiation. The mechanism is expected to involve initial S-alkylation followed by intramolecular N-acylation.
Anticipated Quantitative Data (based on related literature):
| Parameter | Estimated Value |
| Microwave Power | 150 - 400 W |
| Temperature | 140 - 180 °C |
| Reaction Time | 15 - 45 minutes |
| Yield | Moderate to good |
Proposed Synthesis of 1-Phenyl-1,3-dihydro-2H-1,5-benzodiazepin-2-one
1,5-Benzodiazepines are a well-known class of psychoactive compounds. This proposed protocol describes a potential microwave-assisted synthesis of a 1,5-benzodiazepin-2-one (B1260877) derivative from this compound and o-phenylenediamine (B120857).
Reaction Scheme:
Caption: Proposed microwave synthesis of a 1,5-benzodiazepin-2-one derivative.
Proposed Experimental Protocol:
This compound and o-phenylenediamine would be dissolved in a suitable solvent like acetonitrile (B52724) or ethanol, with a non-nucleophilic base such as triethylamine (B128534) (Et3N) to neutralize the HCl generated. The reaction mixture would then be subjected to microwave irradiation. The reaction is anticipated to proceed via initial N-alkylation of one amino group of the diamine, followed by intramolecular cyclization involving the second amino group and the amide carbonyl.
Anticipated Quantitative Data (based on related literature):
| Parameter | Estimated Value |
| Microwave Power | 100 - 300 W |
| Temperature | 100 - 150 °C |
| Reaction Time | 5 - 20 minutes |
| Yield | Good to excellent |
Experimental Workflow
The general workflow for the microwave-assisted synthesis of these heterocycles is outlined below.
Caption: General workflow for microwave-assisted heterocyclic synthesis.
Disclaimer: The proposed protocols for the synthesis of 1,4-benzoxazin-3-ones, 1,4-benzothiazin-3-ones, and 1,5-benzodiazepin-2-ones are based on analogous reactions found in the literature and may require optimization of reaction conditions (e.g., solvent, base, temperature, and time) to achieve the desired outcomes. Standard laboratory safety procedures should be followed at all times.
References
Application Notes and Protocols: Molecular Docking Studies of 2-Chloro-N-Phenylacetamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting molecular docking studies on 2-chloro-N-phenylacetamide derivatives. This class of compounds has garnered significant interest in medicinal chemistry due to its potential therapeutic applications, including analgesic, anti-inflammatory, and anticancer activities. Molecular docking is a crucial computational technique that predicts the binding orientation and affinity of a small molecule (ligand) to the active site of a target protein, offering insights into its mechanism of action and guiding further drug design and development.
Applications of Molecular Docking for this compound Derivatives
Molecular docking studies of this compound derivatives have been instrumental in identifying and optimizing their biological activities. Key applications include:
-
Analgesic and Anti-inflammatory Agents: Docking studies have elucidated the interaction of these derivatives with cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1] By understanding the binding modes and energies, researchers can design more potent and selective COX inhibitors for pain and inflammation management. The inhibition of COX enzymes prevents the synthesis of prostaglandins, which are key mediators of pain and inflammation.[1]
-
Carbonic Anhydrase Inhibitors: Certain this compound derivatives have been investigated as inhibitors of carbonic anhydrases (CAs), a family of enzymes involved in various physiological processes. Docking simulations help in understanding the binding of these compounds to the zinc-containing active site of CAs, which is crucial for their inhibitory activity. This has implications for developing drugs for conditions like glaucoma and certain types of cancer.
-
Antidepressant Agents: The potential of these derivatives as antidepressant agents has been explored through docking studies against monoamine oxidase A (MAO-A), an enzyme involved in the metabolism of neurotransmitters.
Quantitative Data Summary
The following tables summarize the quantitative data from molecular docking and in-vitro studies of various this compound derivatives against different biological targets.
Table 1: Docking Scores of this compound Derivatives against COX-1 and COX-2
| Compound ID | Target | Docking Score (kcal/mol) | Reference |
| AKM-1 | COX-1 | -7.8 | [1] |
| COX-2 | -8.5 | [1] | |
| AKM-2 | COX-1 | -8.2 | [1] |
| COX-2 | -9.1 | [1] | |
| AKM-3 | COX-1 | -8.0 | [1] |
| COX-2 | -8.8 | [1] | |
| RKS-1 | COX-2 | -8.9 | [2][3] |
| RKS-2 | COX-2 | -8.5 | [2] |
| RKS-3 | COX-2 | -8.7 | [2] |
Table 2: Inhibitory Activity (Ki) of N-Phenylacetamide-2-oxoindole Benzensulfonamide Conjugates against Carbonic Anhydrase Isoforms
| Compound ID | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) | Reference |
| 2h | 45.10 | 5.87 | >10000 | 7.91 | |
| 3c | 125.4 | 65.3 | 30.2 | 45.8 | |
| 3d | 189.7 | 89.2 | 45.1 | 65.4 | |
| AAZ (Standard) | 250.0 | 12.1 | 25.4 | 5.70 |
Experimental Protocols
This section provides a detailed protocol for performing molecular docking of this compound derivatives using AutoDock Vina, a widely used open-source docking software.
Protocol: Molecular Docking using AutoDock Vina
Objective: To predict the binding mode and affinity of a this compound derivative with a target protein.
Materials:
-
Software:
-
AutoDock Tools (ADT) (for preparing protein and ligand files)
-
AutoDock Vina (for performing the docking simulation)
-
PyMOL or Discovery Studio Visualizer (for visualization and analysis)
-
OpenBabel (for file format conversion, if necessary)
-
-
Input Files:
-
3D structure of the target protein (in .pdb format, downloadable from the Protein Data Bank - PDB)
-
3D structure of the this compound derivative (ligand) (can be drawn using ChemDraw or similar software and saved in .mol or .sdf format)
-
Methodology:
-
Protein Preparation: a. Download the PDB file of the target protein (e.g., COX-2, PDB ID: 5IKT). b. Open the PDB file in AutoDock Tools. c. Remove water molecules and any co-crystallized ligands or ions that are not relevant to the binding site. d. Add polar hydrogens to the protein. e. Add Kollman charges to the protein atoms. f. Save the prepared protein in .pdbqt format.
-
Ligand Preparation: a. Draw the 2D structure of the this compound derivative and convert it to a 3D structure. b. Open the ligand file in AutoDock Tools. c. Detect the root and define the rotatable bonds (torsions). d. Save the prepared ligand in .pdbqt format.
-
Grid Box Generation: a. Load the prepared protein.pdbqt file into AutoDock Tools. b. Define the search space (grid box) for docking. The grid box should encompass the entire binding site of the protein. The coordinates and dimensions of the grid box can be determined based on the location of the co-crystallized ligand in the original PDB file or by using binding site prediction tools. c. Save the grid parameters in a configuration file (e.g., conf.txt).
-
Running AutoDock Vina: a. Open a command-line terminal. b. Navigate to the directory containing the prepared protein and ligand .pdbqt files and the configuration file. c. Execute the AutoDock Vina command, specifying the paths to the receptor, ligand, configuration file, and the output file. For example: vina --receptor protein.pdbqt --ligand ligand.pdbqt --config conf.txt --out output.pdbqt --log log.txt d. The exhaustiveness parameter in the configuration file controls the thoroughness of the search (default is 8). Higher values increase the accuracy but also the computation time.
-
Analysis of Results: a. AutoDock Vina will generate an output .pdbqt file containing the predicted binding poses of the ligand, ranked by their binding affinities (in kcal/mol). b. The log file will contain the binding affinity values for each pose. c. Visualize the docking results using PyMOL or Discovery Studio. Load the protein.pdbqt and the output.pdbqt files to analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein residues in the binding site.
Visualizations
Signaling Pathways
The following diagrams illustrate the signaling pathways targeted by this compound derivatives.
Caption: Inhibition of the Prostaglandin Synthesis Pathway.
Caption: Mechanism of Carbonic Anhydrase Inhibition.
Experimental Workflow
The following diagram outlines the general workflow for a molecular docking study.
Caption: General Workflow for a Molecular Docking Study.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Chloro-N-phenylacetamide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-chloro-N-phenylacetamide.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and straightforward method is the N-acylation of aniline (B41778) with chloroacetyl chloride. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.[1][2][3] Common solvents for this reaction include glacial acetic acid, dichloromethane (B109758) (DCM), and tetrahydrofuran (B95107) (THF).[4][5][6]
Q2: I am experiencing a low yield of this compound. What are the potential causes?
A2: Low yield is a common issue and can stem from several factors:
-
Hydrolysis of Chloroacetyl Chloride: Chloroacetyl chloride is highly reactive and susceptible to hydrolysis, especially in the presence of moisture, forming chloroacetic acid which will not react with aniline.[7][8][9]
-
Diacylation of Aniline: A portion of the aniline may react with two molecules of chloroacetyl chloride, forming N,N-bis(chloroacetyl)aniline, thus reducing the yield of the desired mono-acylated product.
-
Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time, low temperature, or poor mixing.
-
Suboptimal Base: The choice and amount of base are critical. An inappropriate base or an insufficient amount may not effectively neutralize the HCl generated, which can protonate the aniline, rendering it unreactive.
-
Product Loss During Workup: The product might be lost during extraction or purification steps.
Q3: How can I prevent the hydrolysis of chloroacetyl chloride?
A3: To minimize hydrolysis, ensure all glassware is thoroughly dried before use and use anhydrous solvents. The reaction should be protected from atmospheric moisture, for instance, by using a drying tube or performing the reaction under an inert atmosphere (e.g., nitrogen or argon). Chloroacetyl chloride should be of high purity and handled with care to avoid exposure to moisture.
Q4: What is diacylation and how can I minimize this side reaction?
A4: Diacylation is the formation of a byproduct where two acyl groups attach to the amine. In this synthesis, it results in N,N-bis(chloroacetyl)aniline. To minimize diacylation, a slight excess of aniline relative to chloroacetyl chloride can be used. Slow, dropwise addition of chloroacetyl chloride to the aniline solution at a low temperature (e.g., 0-5 °C) can also help to control the reaction and favor mono-acylation.[5]
Q5: What is the role of a base in this synthesis and which one should I use?
A5: The reaction of aniline with chloroacetyl chloride produces hydrochloric acid (HCl). The base neutralizes this HCl, preventing it from protonating the aniline starting material, which would make it non-nucleophilic and stop the reaction. Common bases include sodium acetate (B1210297), triethylamine (B128534) (TEA), pyridine, or an aqueous solution of sodium hydroxide (B78521) or sodium bicarbonate.[1][3][4] The choice of base can depend on the solvent and reaction conditions. For instance, in a two-phase system (e.g., DCM/water), an inorganic base like sodium bicarbonate is effective. In anhydrous organic solvents, an organic base like triethylamine is often used.[1]
Q6: How can I monitor the progress of the reaction?
A6: Thin Layer Chromatography (TLC) is a simple and effective method to monitor the reaction's progress. By spotting the reaction mixture alongside the starting materials (aniline), you can observe the disappearance of the starting material and the appearance of the product spot.
Q7: What is the best way to purify the crude this compound?
A7: The most common purification method is recrystallization.[6] Ethanol (B145695) is a frequently used solvent for this purpose. The crude product is dissolved in a minimal amount of hot ethanol and allowed to cool slowly, leading to the formation of purified crystals. If significant impurities are present, column chromatography may be necessary.
Experimental Protocols
Below are detailed experimental protocols for the synthesis of this compound under different conditions.
Protocol 1: Synthesis in Glacial Acetic Acid with Sodium Acetate
-
In a round-bottom flask, dissolve aniline (1 equivalent) in glacial acetic acid.
-
Add sodium acetate (1.1 equivalents) to the solution and stir.
-
Cool the mixture in an ice bath to 0-5 °C.
-
Slowly add chloroacetyl chloride (1.05 equivalents) dropwise to the stirred solution, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Pour the reaction mixture into cold water.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with cold water to remove any remaining acetic acid and salts.
-
Recrystallize the crude product from ethanol to obtain pure this compound.
Protocol 2: Synthesis in Dichloromethane with Triethylamine
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve aniline (1 equivalent) in anhydrous dichloromethane (DCM).
-
Add triethylamine (1.2 equivalents) to the solution.
-
Cool the mixture in an ice bath to 0 °C.
-
Add a solution of chloroacetyl chloride (1.1 equivalents) in anhydrous DCM dropwise to the reaction mixture over 30 minutes.
-
Stir the reaction at 0 °C for 1 hour and then at room temperature for an additional 3 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from ethanol.
Data Presentation
The following table summarizes reaction conditions and reported yields for the synthesis of this compound from various sources.
| Solvent | Base | Temperature | Reaction Time | Yield (%) | Reference |
| Phosphate Buffer | - | Room Temp | 15 min | 92 | [10] |
| Tetrahydrofuran | DBU | Room Temp | 3-6 h | 75-95 | [5] |
| Glacial Acetic Acid | Sodium Acetate | 0 °C to Room Temp | 2 h | Not specified | [4] |
| Dichloromethane | Triethylamine | 0 °C to Room Temp | 4 h | Good | Implied in[3] |
| Biphasic (EtOAc/aq. NaHCO₃) | NaHCO₃ | Not specified | Not specified | Very good | [1] |
Visualizations
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the synthesis of this compound.
Caption: A generalized workflow for the synthesis of this compound.
Troubleshooting Low Yield
This decision tree provides a logical approach to troubleshooting low yield in the synthesis of this compound.
Caption: A decision tree for troubleshooting low yield in this compound synthesis.
References
- 1. α-Anilinoketones, Esters and Amides: A Chemical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines] - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and computational studies of phenylacetamides as antidepressant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sphinxsai.com [sphinxsai.com]
- 6. Synthesis, molecular modelling and QSAR study of new N-phenylacetamide-2-oxoindole benzensulfonamide conjugates as carbonic anhydrase inhibitors with antiproliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chloroacetyl chloride | ClCH2COCl | CID 6577 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. medicalguidelines.basf.com [medicalguidelines.basf.com]
- 9. medicalguidelines.basf.com [medicalguidelines.basf.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Chloroacetylation of Aniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of the chloroacetylation of aniline (B41778).
Troubleshooting Guide
This guide addresses common issues encountered during the chloroacetylation of aniline, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low Yield of 2-Chloro-N-phenylacetamide
Q: My reaction is resulting in a low yield of the desired mono-acylated product. What are the likely causes and how can I improve it?
A: Low yields in the chloroacetylation of aniline can stem from several factors, primarily related to reaction conditions and reagent purity.
-
Incomplete Reaction: The reaction may not have gone to completion. Ensure sufficient reaction time and monitor the progress using Thin Layer Chromatography (TLC).[1]
-
Suboptimal Temperature: The reaction is exothermic, and improper temperature control can lead to side reactions. It is crucial to maintain a low temperature (e.g., 0-5 °C) during the addition of chloroacetyl chloride to minimize the formation of byproducts.[2][3] Overheating can also cause decomposition and the formation of tarry substances.
-
Presence of Water: Chloroacetyl chloride is highly reactive and will readily hydrolyze in the presence of water to form chloroacetic acid. This reduces the amount of acylating agent available to react with aniline. Ensure all glassware is thoroughly dried and use anhydrous solvents.
-
Inadequate Base: A base is typically used to neutralize the hydrochloric acid (HCl) byproduct. If the base is not strong enough or is used in an insufficient amount, the HCl will react with the starting aniline to form aniline hydrochloride salt. This salt is less nucleophilic and will not readily react with chloroacetyl chloride, thus lowering the yield. Common bases include pyridine, triethylamine (B128534) (TEA), or sodium bicarbonate.[4]
-
Purity of Reagents: The purity of both aniline and chloroacetyl chloride is critical. Impurities in the starting materials can lead to unwanted side reactions and a lower yield of the desired product.
Issue 2: Formation of N,N-di-chloroacetyl Aniline (Diacylation Product)
Q: I am observing a significant amount of a di-acylated byproduct in my reaction mixture. How can I minimize its formation?
A: The formation of N,N-di-chloroacetyl aniline is a common side reaction, especially under certain conditions.
-
Molar Ratio of Reactants: Using an excess of chloroacetyl chloride can favor the formation of the diacylation product. A 1:1 molar ratio of aniline to chloroacetyl chloride is generally recommended for mono-acylation.
-
Reaction Temperature: Higher temperatures can promote diacylation. Maintaining a low reaction temperature throughout the addition and reaction time is crucial for selectivity.[3]
-
Choice of Base: The choice of base can influence the extent of diacylation. Stronger, non-nucleophilic bases are often preferred. For instance, using a sterically hindered base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) has been shown to give high yields of the mono-acylated product.[2]
-
Order of Addition: Adding the chloroacetyl chloride slowly and dropwise to the solution of aniline and base helps to maintain a low concentration of the acylating agent, which can favor mono-acylation.
Issue 3: Difficulty in Product Purification
Q: I am having trouble purifying my this compound from the reaction mixture. What are the best methods?
A: Purification can be challenging due to the presence of unreacted starting materials, side products, and salts.
-
Recrystallization: This is the most common and effective method for purifying solid this compound. A suitable solvent system should be chosen where the desired product has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain soluble or insoluble at all temperatures. Ethanol (B145695) or a mixture of ethanol and water is often a good choice.
-
Column Chromatography: If recrystallization does not provide a product of sufficient purity, flash column chromatography on silica (B1680970) gel can be employed. A suitable eluent system, typically a mixture of hexane (B92381) and ethyl acetate, can effectively separate the desired product from impurities.[1]
-
Washing: Before recrystallization, washing the crude product with a dilute acid solution can help remove any unreacted aniline. A subsequent wash with a dilute base solution (e.g., sodium bicarbonate) can remove any chloroacetic acid formed from hydrolysis. Finally, washing with water will remove any salts.
Frequently Asked Questions (FAQs)
Q1: What are the main side reactions in the chloroacetylation of aniline?
A1: The primary side reaction is the formation of the diacylation product, N,N-di-chloroacetyl aniline. Another potential side reaction is the hydrolysis of chloroacetyl chloride to chloroacetic acid if moisture is present in the reaction.
Q2: Why is a base necessary in this reaction?
A2: The reaction of aniline with chloroacetyl chloride produces hydrochloric acid (HCl) as a byproduct. The base neutralizes this HCl, preventing it from reacting with the aniline starting material to form the unreactive aniline hydrochloride salt. This ensures that the aniline remains available to act as a nucleophile.
Q3: What is the role of temperature in this reaction?
A3: Temperature control is critical for both yield and selectivity. The reaction is exothermic, and adding chloroacetyl chloride at low temperatures (0-5 °C) helps to control the reaction rate and prevent overheating, which can lead to the formation of byproducts and decomposition.[2][3]
Q4: How can I monitor the progress of the reaction?
A4: Thin Layer Chromatography (TLC) is a simple and effective technique to monitor the reaction's progress. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the disappearance of the starting materials and the appearance of the product spot.[1]
Q5: What analytical techniques can be used to confirm the structure and purity of the product?
A5: The structure of this compound can be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy. The purity of the product can be assessed by techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or by observing a sharp melting point.[3][5][6]
Data Presentation
The following tables summarize how different reaction parameters can influence the yield of the desired product and the formation of side products.
Table 1: Effect of Solvent and Base on the Yield of this compound
| Solvent | Base | Temperature (°C) | Yield (%) | Reference |
| THF | DBU | 0 to RT | 86 | [2] |
| Phosphate (B84403) Buffer | None | RT | 88 | [6] |
| Dichloromethane | Triethylamine | RT | - | [4] |
| Acetonitrile | Triethylamine | -2 to 5 | 88 | [3] |
| Benzene | Triethylamine | -2 to 5 | 79 | [3] |
Table 2: Influence of Aniline Substituents on Product Yield in Phosphate Buffer
| Aniline Derivative | Yield (%) | Reference |
| Aniline | 88 | [6] |
| p-Toluidine | 90 | [6] |
| p-Anisidine | 95 | [6] |
| p-Chloroaniline | 81 | [6] |
| p-Cyanoaniline | 88 | [6] |
| p-Nitroaniline | 75 (89 based on recovered starting material) | [6] |
Experimental Protocols
Protocol 1: Chloroacetylation of Aniline using DBU in THF [1][2]
This protocol describes a method for the selective mono-chloroacetylation of aniline with high yield.
Materials:
-
Aniline (6 mmol)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 mmol)
-
Chloroacetyl chloride (6.1 mmol)
-
Anhydrous Tetrahydrofuran (THF) (5 mL)
-
50 mL round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice-salt bath
Procedure:
-
Dissolve aniline (6 mmol) in anhydrous THF (5 mL) in a 50 mL round-bottom flask equipped with a magnetic stirrer.
-
Add DBU (1.2 mmol) to the solution.
-
Cool the reaction mixture to 0-5 °C using an ice-salt bath and stir for 15 minutes.
-
Add chloroacetyl chloride (6.1 mmol) dropwise to the cooled solution over a period of 10-15 minutes, ensuring the temperature does not exceed 5 °C.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for 3-6 hours.
-
Monitor the reaction progress by TLC (e.g., using a 7:3 mixture of Hexane:Ethyl Acetate as the eluent).
-
Upon completion, pour the reaction mixture into cold water to precipitate the product.
-
Collect the solid product by vacuum filtration and wash it with cold water.
-
Dry the product. For further purification, recrystallize from ethanol.
Protocol 2: Green Synthesis of this compound in Phosphate Buffer [6][7]
This protocol offers an environmentally friendly approach to the chloroacetylation of aniline.
Materials:
-
Aniline (0.75 mmol)
-
Chloroacetyl chloride (0.8 mmol)
-
Phosphate buffer (pH 7.4)
-
Propylene (B89431) oxide (1.6 mmol, as an HCl scavenger)
-
Reaction vial
-
Magnetic stirrer
Procedure:
-
In a reaction vial, dissolve aniline (0.75 mmol) in phosphate buffer.
-
Add propylene oxide (1.6 mmol) to the solution.
-
While stirring vigorously at room temperature, add chloroacetyl chloride (0.8 mmol) dropwise.
-
Continue stirring for approximately 20 minutes.
-
The product will precipitate out of the solution.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Dry the product.
Visualizations
The following diagrams illustrate the key chemical pathways involved in the chloroacetylation of aniline.
Caption: Mechanism of the chloroacetylation of aniline.
Caption: Formation of the N,N-di-chloroacetyl aniline side product.
Caption: Troubleshooting workflow for chloroacetylation of aniline.
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. α-Anilinoketones, Esters and Amides: A Chemical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (±)-R,S-2-Chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenylacetamide [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
Technical Support Center: Purification of 2-Chloro-N-phenylacetamide by Recrystallization
This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the purification of 2-chloro-N-phenylacetamide by recrystallization.
Solubility Profile
The selection of an appropriate solvent is critical for successful recrystallization. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. Based on available data, the solubility of this compound can be qualitatively summarized as follows:
| Solvent | Solubility at Room Temperature | Solubility at Elevated Temperature | Suitability for Recrystallization |
| Ethanol (B145695) | Sparingly Soluble | Soluble | Good |
| Methanol | Slightly Soluble[1] | Moderately Soluble | Fair |
| Chloroform | Slightly Soluble[1] | Soluble | Poor (High solubility at room temp) |
| Water | Practically Insoluble | Insoluble | Poor (as a single solvent) |
| Ethanol/Water | Very Sparingly Soluble | Soluble (in the right ratio) | Good (as a solvent system) |
Experimental Protocol: Recrystallization from Ethanol
This protocol outlines the procedure for the recrystallization of this compound using ethanol as the solvent.
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring
-
Condenser (optional, but recommended)
-
Buchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
-
Ice bath
Procedure:
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask of appropriate size.
-
Add a minimal amount of ethanol to the flask.
-
Heat the mixture gently on a hot plate with stirring.
-
Continue to add small portions of hot ethanol until the solid completely dissolves. Avoid adding an excess of solvent to ensure a good yield.
-
-
Hot Filtration (if necessary):
-
If insoluble impurities are present (e.g., dust, inorganic salts), perform a hot filtration.
-
Preheat a second Erlenmeyer flask and a stemless funnel with a fluted filter paper by pouring a small amount of hot ethanol through it.
-
Quickly filter the hot solution containing the dissolved product. This step should be done rapidly to prevent premature crystallization in the funnel.
-
-
Crystallization:
-
Allow the hot, clear filtrate to cool slowly to room temperature on a heat-resistant surface. Do not disturb the flask during this cooling period to allow for the formation of large, pure crystals.
-
Once the flask has reached room temperature and crystal formation has slowed, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Buchner funnel and filter paper.
-
Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Break the vacuum and gently press the crystals with a clean spatula to remove excess solvent.
-
-
Drying:
-
Dry the purified crystals on a watch glass or in a desiccator. The melting point of pure this compound is in the range of 136-139 °C.[1]
-
Troubleshooting Guide and FAQs
This section addresses common problems encountered during the recrystallization of this compound.
Q1: No crystals form upon cooling. What should I do?
A1: This is a common issue that can arise from several factors:
-
Too much solvent was used: If the solution is too dilute, it will not become supersaturated upon cooling. To remedy this, gently heat the solution to evaporate some of the ethanol and reduce the volume. Then, allow it to cool again.
-
The solution cooled too quickly: Rapid cooling can sometimes inhibit crystal nucleation. Allow the flask to cool slowly to room temperature before placing it in an ice bath.
-
Supersaturation without nucleation: The solution may be supersaturated, but crystal growth has not initiated. Try to induce crystallization by:
-
Scratching the inside of the flask at the surface of the solution with a glass stirring rod. This creates microscopic scratches that can serve as nucleation sites.
-
Adding a "seed crystal" of pure this compound to the solution.
-
Q2: An oil has formed instead of crystals. How can I fix this?
A2: "Oiling out" can occur if the boiling point of the solvent is higher than the melting point of the solute, or if the concentration of impurities is high.
-
Reheat the solution to dissolve the oil.
-
Add a small amount of additional hot ethanol to the solution.
-
Allow the solution to cool very slowly.
-
If oiling persists, consider using a mixed solvent system. Dissolve the crude product in a minimum of hot ethanol, and then add hot water dropwise until the solution becomes slightly turbid. Reheat until the solution is clear and then cool slowly.
Q3: The yield of my recrystallized product is very low. What are the possible reasons?
A3: A low yield can be due to several factors:
-
Using too much solvent: A significant portion of the product will remain in the mother liquor if an excessive amount of solvent is used. Use the minimum amount of hot solvent required for dissolution.
-
Premature crystallization: If the product crystallizes during hot filtration, it will be lost. Ensure the filtration apparatus is pre-heated and the filtration is performed quickly.
-
Incomplete crystallization: Ensure the solution is thoroughly cooled in an ice bath to maximize crystal formation.
-
Washing with warm solvent: Washing the collected crystals with solvent that is not ice-cold can dissolve some of the product. Always use a minimal amount of ice-cold solvent for washing.
Q4: The recrystallized product is still impure. What went wrong?
A4: If the purity has not significantly improved, consider the following:
-
Inappropriate solvent choice: The impurities may have similar solubility properties to this compound in ethanol. A different solvent or a mixed solvent system might be necessary.
-
Crystallization occurred too quickly: Rapid crystal growth can trap impurities within the crystal lattice. Ensure slow cooling to allow for the formation of pure crystals.
-
High initial impurity level: If the crude product is very impure, a single recrystallization may not be sufficient. A second recrystallization or an alternative purification method like column chromatography may be required. Common impurities from the synthesis of this compound from aniline (B41778) and chloroacetyl chloride may include unreacted starting materials.[1]
Q5: My product is colored, but it should be colorless. How can I remove the color?
A5: Colored impurities can often be removed with activated charcoal.
-
After dissolving the crude product in hot ethanol, add a small amount of activated charcoal to the solution.
-
Boil the solution for a few minutes to allow the charcoal to adsorb the colored impurities.
-
Perform a hot filtration to remove the charcoal before allowing the solution to cool and crystallize.
-
Be aware that activated charcoal can also adsorb some of the desired product, which may reduce the yield.
Troubleshooting Workflow
Caption: A troubleshooting workflow for the recrystallization of this compound.
References
Technical Support Center: Recrystallization of N-Phenylacetamide Derivatives
This technical support center provides guidance and troubleshooting for the recrystallization of N-phenylacetamide (acetanilide) and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor in choosing a recrystallization solvent?
A1: The most important factor is that the compound of interest should be highly soluble in the hot solvent but sparingly or insoluble in the cold solvent.[1][2][3] This temperature-dependent solubility differential is the basis for purification by recrystallization.[3]
Q2: How does the polarity of my N-phenylacetamide derivative affect solvent choice?
A2: The principle of "like dissolves like" is a useful starting point.[4] N-phenylacetamide and its derivatives contain a polar amide group and a non-polar phenyl ring. The overall polarity will depend on the nature and position of any substituents on the phenyl ring.
-
Polar Derivatives (e.g., containing -OH, -NH2 groups): These will be more soluble in polar solvents like water, ethanol, or methanol.[5]
-
Non-polar Derivatives (e.g., containing alkyl, halogen groups): These will have better solubility in less polar organic solvents such as toluene (B28343) or ethyl acetate.
Q3: Can I use a solvent mixture for recrystallization?
A3: Yes, a two-solvent system is a common technique when a suitable single solvent cannot be found.[2] This typically involves dissolving the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature, followed by the gradual addition of a "poor" solvent (in which it is insoluble) until the solution becomes cloudy. A few drops of the good solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly. The two solvents must be miscible with each other.[2]
Q4: My compound is colored. How can I remove colored impurities?
A4: If your solution is colored after dissolving the crude product, you can add a small amount of activated charcoal to the hot solution.[1][6] The colored impurities will adsorb onto the surface of the charcoal, which can then be removed by hot gravity filtration.[1][6] Be aware that using too much charcoal can also adsorb your desired product, leading to a lower yield.
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| No crystals form upon cooling. | 1. Too much solvent was used, and the solution is not saturated. 2. The solution is supersaturated. | 1. Boil off some of the solvent to concentrate the solution and allow it to cool again. 2. Induce crystallization by scratching the inside of the flask with a glass rod at the liquid's surface or by adding a seed crystal of the pure compound.[1] |
| The compound "oils out" instead of crystallizing. | The boiling point of the solvent is higher than the melting point of the compound, or the presence of impurities is significantly depressing the melting point. | 1. Reheat the solution and add more of the "good" solvent to lower the saturation temperature. 2. Try a different solvent with a lower boiling point. 3. If impurities are suspected, consider a preliminary purification step like passing the crude material through a short silica (B1680970) plug. |
| Crystals form too quickly. | The solution is cooling too rapidly, which can trap impurities in the crystal lattice. | 1. Allow the flask to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help. 2. Reheat the solution to redissolve the crystals and let it cool more slowly. |
| Low recovery of pure crystals. | 1. Too much solvent was used, and a significant amount of the product remains in the mother liquor. 2. The compound has some solubility in the cold solvent. 3. Premature crystallization occurred during hot filtration. | 1. Concentrate the mother liquor by evaporation and cool it to obtain a second crop of crystals. 2. Ensure the solution is thoroughly cooled in an ice bath before filtration. 3. Use a pre-heated funnel and flask for hot filtration and perform the filtration as quickly as possible. |
Solvent Selection for N-Phenylacetamide Derivatives
The ideal recrystallization solvent will have a steep solubility curve with respect to temperature for the compound of interest. Below is a summary of solubility information for N-phenylacetamide (Acetanilide) to guide solvent selection for its derivatives.
| Solvent | Solubility at Room Temperature | Solubility at Elevated Temperature | Comments |
| Water | Slightly soluble/Sparingly soluble[7][8] | Soluble in hot water[7] | A common and effective solvent for acetanilide (B955) itself. Good for more polar derivatives. |
| Ethanol | Very soluble[7] | Very soluble | Often too good of a solvent at room temperature unless used in a mixed solvent system (e.g., ethanol/water). |
| Acetone | Very soluble[7] | Very soluble | Similar to ethanol, it is often too effective at dissolving the compound at room temperature. |
| Ethyl Acetate | Moderately soluble | Very soluble | Can be a good choice for derivatives of intermediate polarity. |
| Toluene | Sparingly soluble | Soluble | A good option for less polar derivatives. |
| Hexane/Heptane | Insoluble | Sparingly soluble to insoluble | Generally poor solvents for N-phenylacetamide and its polar derivatives, but may be useful as the "poor" solvent in a mixed-solvent system for non-polar derivatives. |
Predictive Guidance for Derivatives:
-
Electron-donating groups (-OH, -OCH₃, -NH₂): These substituents increase the polarity of the molecule, generally leading to higher solubility in polar solvents like water and alcohols.
-
Electron-withdrawing groups (-NO₂, -CN, -Cl): These groups can have varied effects. While they increase bond polarity, they can also lead to stronger crystal lattice interactions, potentially decreasing solubility. Experimental testing is crucial.
-
Alkyl groups (-CH₃, -C₂H₅): These increase the non-polar character of the molecule, favoring solubility in less polar organic solvents like toluene or ethyl acetate.
Experimental Protocols
Protocol 1: Small-Scale Solvent Screening
This protocol is designed to efficiently determine a suitable recrystallization solvent using a small amount of your crude N-phenylacetamide derivative.
Materials:
-
Crude N-phenylacetamide derivative (~10-20 mg per solvent)
-
Test tubes
-
A selection of potential solvents (e.g., water, ethanol, ethyl acetate, toluene)
-
Stirring rod
-
Hot plate or water bath
-
Ice bath
Procedure:
-
Place approximately 10-20 mg of the crude solid into a test tube.
-
Add the chosen solvent dropwise at room temperature while stirring. Observe the solubility. An ideal solvent will not dissolve the compound at this stage.
-
If the solid is insoluble at room temperature, gently heat the test tube in a water bath or on a hot plate, continuing to add the solvent dropwise until the solid just dissolves.
-
Once dissolved, allow the test tube to cool slowly to room temperature.
-
After reaching room temperature, place the test tube in an ice bath for 5-10 minutes.
-
A good recrystallization solvent will show the formation of a significant amount of crystals upon cooling.
Protocol 2: Full Recrystallization Procedure
Materials:
-
Crude N-phenylacetamide derivative
-
Chosen recrystallization solvent
-
Erlenmeyer flasks (2)
-
Hot plate
-
Boiling chips
-
Filter paper
-
Funnel (for gravity filtration)
-
Büchner funnel and filter flask (for vacuum filtration)
-
Ice bath
Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask with a boiling chip. Add the minimum amount of the chosen solvent to cover the solid. Heat the mixture to a gentle boil on a hot plate. Add more hot solvent in small portions until the solid is completely dissolved.[9][10]
-
(Optional) Decolorization: If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Gravity Filtration: If there are insoluble impurities or activated charcoal, perform a hot gravity filtration. Pre-heat a second Erlenmeyer flask and the filter funnel. Place a fluted filter paper in the funnel and pour the hot solution through it quickly to remove the impurities.
-
Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature.[10] Once at room temperature, place the flask in an ice bath to maximize crystal formation.[10]
-
Collection of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.
-
Drying: Allow the crystals to dry completely before weighing and determining the melting point to assess purity.
Visualizations
Caption: Workflow for selecting a suitable recrystallization solvent.
Caption: Decision tree for troubleshooting common recrystallization issues.
References
- 1. Recrystallization [sites.pitt.edu]
- 2. athabascau.ca [athabascau.ca]
- 3. scribd.com [scribd.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. coconote.app [coconote.app]
- 7. chembk.com [chembk.com]
- 8. Acetanilide - Wikipedia [en.wikipedia.org]
- 9. glaserr.missouri.edu [glaserr.missouri.edu]
- 10. cerritos.edu [cerritos.edu]
Technical Support Center: Optimizing N-Alkylation with 2-Chloro-N-phenylacetamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for N-alkylation using 2-chloro-N-phenylacetamide.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in N-alkylation with this compound?
The main challenges include the moderate reactivity of this compound compared to its bromo- or iodo-analogs, the potential for over-alkylation of primary amines, and the possibility of side reactions such as O-alkylation, depending on the substrate and conditions. The nucleophilicity of the amine and steric hindrance at the reaction site also play a crucial role in the reaction's success.
Q2: What are the most effective bases for this reaction?
The choice of base is critical and depends on the pKa of the N-H bond being deprotonated.
-
For primary and secondary aliphatic amines: Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often sufficient. Organic bases such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) can also be used.
-
For less nucleophilic amines (e.g., anilines, heterocycles): Stronger bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) may be necessary to achieve complete deprotonation and drive the reaction forward.[1]
Q3: Which solvents are recommended for N-alkylation with this compound?
Polar aprotic solvents are generally the best choice as they can dissolve the reactants and stabilize charged intermediates without interfering with the nucleophile.[1]
-
N,N-Dimethylformamide (DMF): Excellent solvating power for a wide range of substrates and bases.
-
Acetonitrile (B52724) (MeCN): A good alternative to DMF, often used with carbonate bases.
-
Tetrahydrofuran (THF): Suitable when using strong bases like NaH.
-
Dimethyl sulfoxide (B87167) (DMSO): A highly polar solvent that can accelerate sluggish reactions.
Q4: How can I minimize the formation of the di-alkylated side product when using a primary amine?
Over-alkylation to form a tertiary amine is a common issue.[1] To favor mono-alkylation:
-
Stoichiometry: Use an excess of the primary amine (2-3 equivalents) relative to this compound.
-
Controlled Addition: Add the alkylating agent slowly to the reaction mixture to maintain a low concentration.
-
Lower Temperature: Running the reaction at a lower temperature can sometimes improve selectivity for the mono-alkylated product.
Q5: I am observing a competing O-alkylation reaction. How can this be suppressed?
O-alkylation can occur if the substrate contains a hydroxyl group. The choice of base and solvent can influence the N- versus O-alkylation ratio. Harder cations (like Na⁺) tend to favor O-alkylation, while softer cations (like Cs⁺) can favor N-alkylation. Using polar aprotic solvents generally favors N-alkylation.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Insufficiently activated nucleophile: The base may not be strong enough to deprotonate the amine effectively. 2. Low reaction temperature: The activation energy for the reaction is not being met. 3. Poor solvent choice: Reactants may not be fully dissolved, or the solvent may be deactivating the nucleophile. 4. Degraded alkylating agent: this compound may be old or impure. | 1. Switch to a stronger base (e.g., from K₂CO₃ to NaH). 2. Gradually increase the reaction temperature and monitor progress by TLC or LC-MS. 3. Switch to a more polar aprotic solvent like DMF or DMSO. 4. Use freshly purchased or purified this compound. |
| Formation of Multiple Products | 1. Over-alkylation (di-alkylation): The mono-alkylated product is reacting further with the alkylating agent. 2. O-alkylation: A hydroxyl group on the substrate is competing with the amine. 3. Elimination: If the substrate has a suitable leaving group, elimination may occur. | 1. Use an excess of the amine (2-3 eq.). Add this compound dropwise. 2. Consider protecting the hydroxyl group before alkylation. Use conditions that favor N-alkylation (e.g., Cs₂CO₃ in DMF). 3. Use a non-nucleophilic, sterically hindered base and a lower reaction temperature. |
| Difficulty in Product Purification | 1. Similar polarity of product and starting material/byproducts: Makes separation by column chromatography challenging. 2. Product is an oil: Difficult to handle and purify by crystallization. | 1. Optimize the reaction to minimize byproducts. Try a different solvent system for chromatography. Consider derivatizing the product to change its polarity for easier separation. 2. Attempt to form a salt (e.g., hydrochloride salt for amines), which is often a crystalline solid and can be purified by recrystallization. |
Data Presentation
Table 1: Illustrative Reaction Conditions for N-Alkylation of Isatin (B1672199) with this compound Derivatives.
| Entry | R-group on Phenylacetamide | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | H | K₂CO₃ | DMF | Room Temp. | 4 | >80 |
| 2 | 2-Br | K₂CO₃ | DMF | Room Temp. | 4 | 80 |
| 3 | 4-SO₂NH₂ | K₂CO₃ | DMF | Room Temp. | 4 | 78 |
Data adapted from a study on the synthesis of N-phenylacetamide-2-oxoindole conjugates.[2]
Table 2: General Conditions for N-Alkylation of Various Amines (Illustrative).
| Amine Type | Alkylating Agent | Base (Typical) | Solvent (Typical) | Temperature (°C) | Typical Yield Range (%) |
| Primary Aliphatic Amine | This compound | K₂CO₃, Cs₂CO₃ | Acetonitrile, DMF | 25 - 80 | 60 - 90 |
| Secondary Aliphatic Amine | This compound | K₂CO₃, TEA | DCM, Acetonitrile | 25 - 60 | 70 - 95 |
| Aniline | This compound | NaH, KOtBu | DMF, THF | 50 - 120 | 50 - 85 |
| Imidazole | This compound | NaH, K₂CO₃ | THF, DMF | 25 - 80 | 65 - 95 |
This table provides generalized conditions based on common N-alkylation procedures. Yields are highly substrate-dependent and require optimization.
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of a Primary/Secondary Amine with this compound.
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the amine (1.0 eq for secondary amines; 2.0-3.0 eq for primary amines to favor mono-alkylation) and an anhydrous solvent (e.g., acetonitrile or DMF, to make a ~0.1 M solution).
-
Addition of Base: Add a suitable base (e.g., potassium carbonate, 1.5 - 2.0 eq).
-
Addition of Alkylating Agent: While stirring, add a solution of this compound (1.0 eq) in the same solvent dropwise at room temperature.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If a solid precipitate has formed, remove it by filtration.
-
Extraction: Transfer the filtrate to a separatory funnel and add water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 20 mL). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: N-Alkylation of Isatin with this compound. [2]
-
Reaction Setup: In a round-bottom flask, stir a mixture of isatin (2 mmol) and potassium carbonate (6 mmol) in DMF (5 mL) for 15 minutes at room temperature.
-
Addition of Alkylating Agent: Add this compound (2 mmol) to the mixture.
-
Reaction: Stir the reaction at room temperature for 4 hours.
-
Work-up: Pour the reaction mixture onto ice water.
-
Purification: Filter the precipitated solid, wash with water, and recrystallize from methanol (B129727) to obtain the pure product.
Mandatory Visualizations
References
Technical Support Center: Alkylation Reactions with 2-Chloro-N-phenylacetamide
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 2-chloro-N-phenylacetamide. The focus is on preventing over-alkylation and other common side reactions to ensure selective mono-alkylation.
Frequently Asked Questions (FAQs)
Q1: What is over-alkylation in the context of reactions with this compound?
A1: Over-alkylation, or di-alkylation, is a common side reaction where the desired mono-alkylated product, which is itself a secondary amide, undergoes a second alkylation reaction. This results in the formation of a tertiary amide as an undesired byproduct. This occurs because the mono-alkylated product is often still nucleophilic and can compete with the starting material for the alkylating agent.
Q2: What are the primary factors that influence the selectivity of mono-alkylation versus over-alkylation?
A2: The key factors influencing selectivity are:
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Stoichiometry: The molar ratio of the nucleophile to the alkylating agent is critical.
-
Base: The choice and amount of base can affect the deprotonation of the amide and influence side reactions.
-
Temperature: Higher temperatures can provide the activation energy for undesired side reactions, including over-alkylation.
-
Solvent: The polarity and type of solvent can impact the solubility of reactants and the reaction pathway.
-
Reaction Time: Prolonged reaction times can increase the likelihood of the mono-alkylated product reacting further.
Q3: Can other side reactions occur besides over-alkylation?
A3: Yes, besides N-alkylation, C-alkylation (alkylation at the carbon alpha to the carbonyl group) and O-alkylation (formation of an imino ether) can occur, particularly under basic conditions. The anion formed from the deprotonation of the amide is in resonance, allowing for reactivity at the nitrogen, oxygen, and alpha-carbon atoms.[1]
Q4: What analytical techniques are suitable for monitoring the progress of the reaction and identifying products?
A4: Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for monitoring the reaction, allowing for the separation and identification of the starting material, mono-alkylated product, di-alkylated product, and other potential byproducts.[2] High-Performance Liquid Chromatography (HPLC) can also be a valuable tool for quantitative analysis of the reaction mixture.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low yield of mono-alkylated product and significant amount of over-alkylation product. | Molar ratio of alkylating agent is too high. | Use a stoichiometric amount or a slight excess of the nucleophile relative to this compound. |
| Reaction temperature is too high. | Lower the reaction temperature and increase the reaction time, monitoring progress by GC-MS or HPLC. | |
| Strong base is promoting further reaction. | Consider using a milder base (e.g., K₂CO₃ instead of NaH) or a stoichiometric amount of a stronger base. | |
| Prolonged reaction time. | Monitor the reaction closely and quench it as soon as the starting material is consumed to a satisfactory level. | |
| Presence of C-alkylated or O-alkylated byproducts. | Use of a strong, non-selective base. | Employ a weaker base or optimize the reaction temperature. Phase-transfer catalysis can sometimes improve selectivity for N-alkylation. |
| Solvent choice. | Experiment with different solvents. Aprotic polar solvents like DMF or acetonitrile (B52724) are common, but their effects on selectivity should be evaluated. | |
| Reaction is slow or does not go to completion. | Insufficiently strong base. | If using a weak base, a stronger base like sodium hydride (NaH) may be necessary to deprotonate the amide effectively. Use with caution to control selectivity. |
| Low reaction temperature. | Gradually increase the reaction temperature while carefully monitoring for the formation of byproducts. | |
| Poor solubility of reactants. | Choose a solvent in which all reactants are soluble at the reaction temperature. | |
| Difficulty in separating the mono-alkylated product from the di-alkylated product. | Similar polarity of the products. | Optimize the reaction to minimize the formation of the di-alkylated product. For purification, column chromatography with a carefully selected eluent system is recommended. |
Data on Reaction Conditions and Selectivity
The following table provides illustrative data on how reaction parameters can influence the selectivity of N-alkylation of N-arylacetamides. Note that specific yields for this compound may vary, and optimization is recommended for each specific reaction.
| Alkylating Agent | Base | Solvent | Temperature (°C) | Molar Ratio (Amide:Alkylating Agent) | Predominant Product | Reference |
| Benzyl (B1604629) Chloride | Powdered KOH | Toluene (B28343) | 60 | 1:1 | Mono-N-benzylated | [1] |
| Benzyl Chloride | Powdered KOH | Toluene | Reflux | 1:>1 | Increased C-benzylated | [1] |
| Ethyl Bromide | Powdered KOH | Toluene | 60 | - | Mono-N-ethylated | [3] |
| n-Butyl Bromide | Powdered KOH | Toluene | - | - | Mono-N-butylated | [3] |
| Methyl Iodide | Cs₂CO₃ | MeCN | 70 | 1:1.2 | Selective Mono-N-methylated | [4][5] |
Experimental Protocols
Protocol for Selective Mono-N-Alkylation using Phase-Transfer Catalysis
This protocol is a general guideline for achieving selective mono-N-alkylation and should be optimized for specific substrates.
Materials:
-
This compound
-
Alkylating agent (e.g., benzyl bromide, ethyl iodide)
-
Potassium carbonate (K₂CO₃), powdered
-
Tetrabutylammonium (B224687) bromide (TBAB)
-
Toluene, anhydrous
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq), powdered potassium carbonate (1.5 eq), and a catalytic amount of tetrabutylammonium bromide (0.1 eq).
-
Solvent Addition: Add anhydrous toluene to the flask.
-
Addition of Alkylating Agent: While stirring, add the alkylating agent (1.0-1.1 eq) dropwise at room temperature.
-
Reaction: Heat the reaction mixture to 60-80°C and monitor its progress by TLC or GC-MS.
-
Work-up: Once the starting material is consumed, cool the mixture to room temperature and filter to remove inorganic salts.
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Extraction: Wash the filtrate with water and then with brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Visualizations
Reaction Pathway for Mono- and Over-alkylation
Caption: Reaction scheme showing the desired mono-alkylation and the competing over-alkylation pathway.
Troubleshooting Workflow for Over-alkylation
Caption: Logical workflow for troubleshooting and minimizing over-alkylation in your reaction.
References
Stability issues of 2-CHLORO-N-PHENYLACETAMIDE in different solvents
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 2-chloro-N-phenylacetamide in various solvents. This resource is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
Issue: Rapid Degradation of this compound in Solution
Possible Causes and Solutions:
-
Solvent Choice: Protic solvents, especially water and alcohols, can promote the degradation of this compound through hydrolysis or solvolysis. The presence of acidic or basic impurities in the solvent can catalyze this degradation.
-
Recommendation: Whenever possible, use aprotic solvents such as acetonitrile (B52724), tetrahydrofuran (B95107) (THF), or dimethylformamide (DMF) for stock solutions and reaction media if the experimental conditions allow. If an aqueous or alcoholic solvent system is required, prepare fresh solutions immediately before use and maintain a neutral pH.
-
-
pH of the Medium: Acidic or basic conditions can significantly accelerate the hydrolysis of the amide bond in this compound.
-
Recommendation: Buffer the experimental medium to a neutral pH (around 7) if compatible with the experimental goals. Avoid strong acids and bases.
-
-
Temperature: Elevated temperatures will increase the rate of degradation.
-
Recommendation: Store stock solutions at low temperatures (e.g., 2-8 °C or frozen at -20 °C) and protect from light. During experiments, maintain the lowest temperature feasible for the procedure.
-
Issue: Unexpected Peaks in HPLC or NMR Analysis
Possible Causes and Solutions:
-
Degradation Products: The appearance of new peaks in your analytical chromatogram or spectrum likely indicates the formation of degradation products. The primary degradation pathway is hydrolysis, which would yield N-phenylacetamide and chloroacetic acid. Another potential degradation product is hydroxy-N-phenylacetamide, formed by the substitution of the chlorine atom.
-
Recommendation: To confirm the identity of degradation products, a forced degradation study can be performed. This involves intentionally degrading a sample of this compound under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) and analyzing the resulting mixtures by HPLC-MS or NMR to identify the degradation products.
-
-
Solvent Impurities or Reactivity: Some solvents may contain impurities or react with the analyte over time. For instance, technical-grade solvents may contain water or acidic/basic residues.
-
Recommendation: Use high-purity, anhydrous solvents for preparing stock solutions and in reactions.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common degradation pathways for this compound?
A1: The two most probable degradation pathways for this compound are:
-
Hydrolysis of the amide bond: This is a common degradation pathway for amides, catalyzed by acid or base, leading to the formation of aniline (B41778) and chloroacetic acid.
-
Nucleophilic substitution of the chlorine atom: The chlorine atom is a good leaving group and can be displaced by nucleophiles. In the presence of water, this would lead to the formation of 2-hydroxy-N-phenylacetamide. In alcoholic solvents, the corresponding ether could be formed.
Q2: Which solvents are recommended for storing this compound?
A2: For short-term storage, high-purity aprotic solvents such as acetonitrile, THF, and acetone (B3395972) are recommended. For long-term storage, it is best to store the compound as a dry solid at room temperature in a dark, sealed container.[1] If a solution is required for long-term storage, prepare it in an aprotic solvent and store at -20°C or below.
Q3: How can I monitor the stability of this compound in my experiments?
A3: A stability-indicating analytical method, typically a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection, is the best way to monitor the stability. This method should be able to separate the intact this compound from its potential degradation products.
Q4: I am observing the formation of N-phenylacetamide in my reaction mixture. What is the likely cause?
A4: The presence of N-phenylacetamide is a strong indicator of the reductive dehalogenation of this compound. This can be caused by certain reducing agents present in the reaction mixture or by catalytic processes.
Data Summary
While specific quantitative stability data for this compound is not extensively available in peer-reviewed literature, the following table summarizes the expected stability based on the chemical properties of the molecule and general principles of organic chemistry.
| Solvent Category | Example Solvents | Expected Stability of this compound | Potential Degradation Products |
| Polar Protic | Water, Methanol, Ethanol | Low to Moderate: Susceptible to hydrolysis and solvolysis, especially at non-neutral pH and elevated temperatures. | N-phenylacetamide, Chloroacetic acid, Aniline, 2-hydroxy-N-phenylacetamide, 2-methoxy-N-phenylacetamide (in methanol), 2-ethoxy-N-phenylacetamide (in ethanol) |
| Polar Aprotic | Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO) | High: Generally stable. However, residual water in these solvents can lead to slow hydrolysis over time. | N-phenylacetamide, Chloroacetic acid (if water is present) |
| Nonpolar Aprotic | Toluene, Hexane, Dichloromethane | High: Very stable due to low reactivity and poor solubility of potential reactants like water. | Minimal degradation expected. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and to develop a stability-indicating analytical method.
1. Preparation of Stock Solution:
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Prepare a stock solution of this compound in a suitable solvent where it is stable, such as acetonitrile, at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Incubate at 60°C for 4 hours.
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Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place a solid sample of this compound in an oven at 105°C for 48 hours. Dissolve the stressed sample in the mobile phase for analysis.
-
Photolytic Degradation: Expose a solution of this compound (in a photostable solvent like quartz) to UV light (254 nm) for 24 hours.
3. Sample Analysis:
-
Before analysis, neutralize the acidic and basic samples.
-
Analyze all stressed samples, along with an unstressed control sample, using an appropriate analytical method such as HPLC-UV/MS.
Protocol 2: Stability-Indicating HPLC Method Development
This is a starting point for developing an HPLC method to separate this compound from its degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid for better peak shape).
-
Example Gradient: Start with 30% acetonitrile and increase to 90% over 20 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Workflow for a forced degradation study.
References
Technical Support Center: Purification of N-Phenylacetamide Derivatives
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of N-phenylacetamide derivatives. Below you will find troubleshooting guides and Frequently Asked Questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of N-phenylacetamide derivatives?
A1: Potential impurities can arise from unreacted starting materials, side reactions, or product degradation.[1] Common impurities may include:
-
Unreacted Phenylacetic Acid or its derivatives: Incomplete reactions can leave acidic starting materials in your crude product.[1]
-
Unreacted Amine (e.g., 2-Aminoethanol, o-phenylenediamine): The starting amine may persist if the reaction does not go to completion.[1][2]
-
Di-acylated Byproducts: In cases where the starting amine has more than one amino group, such as with o-phenylenediamine, a common byproduct is the N,N'-bis(2-phenylacetyl) derivative.[3]
-
Ester Byproducts: If the N-phenylacetamide derivative contains a hydroxyl group, it can react with another molecule of the phenylacetic acid starting material to form an ester byproduct.[2]
-
Byproducts from Coupling Agents: When using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC), the corresponding urea (B33335) byproduct (dicyclohexylurea, DCU) will be a major impurity.[1]
-
Side-reaction Products: Undesired reactions, such as the self-condensation of phenylacetic acid derivatives, can lead to impurities.[1]
Q2: What are the primary methods for purifying crude N-phenylacetamide derivatives?
A2: The most effective and widely used techniques for purifying N-phenylacetamide derivatives are recrystallization and column chromatography.[1] The choice between these methods depends on the nature and quantity of the impurities present. For initial purification, a simple solvent wash or extraction can be effective in removing salts and highly polar or non-polar impurities.[1]
Q3: How can I monitor the purity of my N-phenylacetamide derivative during purification?
A3: A combination of chromatographic and spectroscopic techniques is recommended:
-
Thin Layer Chromatography (TLC): A rapid and effective method for monitoring the consumption of starting materials, the formation of the product, and the effectiveness of purification steps.[1][2]
-
High-Performance Liquid Chromatography (HPLC): Useful for quantitative analysis of the final product purity.[1][2] A reverse-phase method is often suitable.[2]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can be used to assess the purity of the final product.[1]
Troubleshooting Guides
Issue 1: Low Yield of Purified Product
Potential Causes & Suggested Solutions
| Potential Cause | Suggested Solution(s) |
| Incomplete Reaction | - Ensure the quality of starting materials. - Increase reaction time or temperature, while monitoring for product degradation. - Use a suitable catalyst if applicable.[3] |
| Formation of Di-acylated Byproduct | - Use a 1:1 molar ratio of the amine to the acylating agent.[3] - Add the acylating agent dropwise at a low temperature to control the reaction rate.[3] |
| Product Loss During Workup | - Optimize extraction and recrystallization solvents. - Ensure the pH is appropriately adjusted during aqueous workup to minimize product solubility in the aqueous phase.[3] |
| Significant Solubility in Cold Recrystallization Solvent | - Ensure the solution is thoroughly cooled, preferably in an ice bath, to minimize solubility.[1] - Use a minimal amount of cold solvent to wash the crystals.[1] |
| Premature Crystallization During Hot Filtration | - Preheat the filtration apparatus (funnel, filter paper, and receiving flask) before hot filtration to prevent clogging.[1] |
Issue 2: Difficulty with Recrystallization (Oiling Out or No Crystals Form)
Potential Causes & Suggested Solutions
| Potential Cause | Suggested Solution(s) |
| Solution is Not Supersaturated | - The solution may be too dilute. Evaporate some of the solvent to increase the concentration and then allow it to cool again.[4] |
| Cooling is Too Rapid | - Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can lead to the product "oiling out" instead of crystallizing.[4] |
| Nucleation is Not Initiated | - Scratch the inside of the flask at the surface of the solution with a glass rod to create nucleation sites. - Add a seed crystal of the pure compound.[4] |
| Compound's Melting Point is Lower than the Solvent's Boiling Point | - Add a co-solvent (a "poorer" solvent) in which the compound is less soluble. For example, if using ethanol, slowly add water until the solution becomes slightly turbid, then heat until clear again before cooling.[4] |
| Presence of Impurities | - Impurities can inhibit crystal formation. Consider pre-purification by another method, such as column chromatography, or perform a hot filtration to remove insoluble impurities before cooling.[4] |
Issue 3: Purified Product is Colored or Appears Impure
Potential Causes & Suggested Solutions
| Potential Cause | Suggested Solution(s) |
| Colored Impurities Co-crystallizing with the Product | - Add a small amount of activated charcoal to the hot solution, boil for a few minutes, and then perform a hot filtration to remove the charcoal and adsorbed impurities before cooling.[1][4] Be aware that this may reduce your overall yield.[1] |
| The Compound Itself is Naturally Colored | - Check the literature for the expected appearance of the pure N-phenylacetamide derivative.[4] |
| Product Appears as a Yellow Oil Instead of a Solid | - This typically indicates the presence of impurities.[1] Re-purify the compound. If column chromatography was used, ensure that the fractions were collected narrowly to exclude overlapping impurities. A final recrystallization step may be necessary to obtain a crystalline solid.[1] |
Experimental Protocols
Protocol 1: General Recrystallization Procedure
-
Dissolution: Place the crude N-phenylacetamide derivative in an Erlenmeyer flask. Add a minimal amount of a suitable hot solvent to dissolve the solid completely. It is crucial to use the smallest volume of solvent necessary to achieve dissolution at its boiling point.[4]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. Use a pre-heated funnel and fluted filter paper to quickly filter the hot solution into a clean, pre-heated flask.[4]
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal to the hot solution, boil for a few minutes, and perform a hot filtration.[1]
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[4]
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.[4]
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.[4]
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the compound's melting point.[4]
Protocol 2: General Column Chromatography Procedure
-
Slurry Preparation: Adsorb the crude product onto a small amount of silica (B1680970) gel.
-
Column Packing: Pack a chromatography column with silica gel using a suitable solvent system (eluent).
-
Loading: Carefully load the adsorbed crude product onto the top of the packed column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions. The polarity of the eluent can be gradually increased to elute compounds with different polarities.
-
Fraction Analysis: Analyze the collected fractions using TLC to identify which fractions contain the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Visualizations
Caption: A general workflow for the purification of N-phenylacetamide derivatives by recrystallization.
Caption: A troubleshooting guide for addressing low product yield during purification.
References
How to remove unreacted aniline from the reaction mixture
Technical Support Center: Removal of Unreacted Aniline (B41778)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on effectively removing unreacted aniline from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What is the most common and straightforward method to remove unreacted aniline?
A1: The most common and direct method is an acidic wash, also known as an acid extraction.[1][2][3] This technique leverages the basic nature of aniline. By washing the organic reaction mixture with a dilute aqueous acid solution (e.g., 1M HCl), the aniline is protonated to form its water-soluble salt, anilinium chloride.[1][4] This salt then partitions into the aqueous layer, which can be easily separated and removed. This method is highly effective, provided your desired product is stable under acidic conditions and does not possess basic functional groups that would also be protonated and extracted.[1]
Q2: My product is sensitive to acid. What are the alternative methods for removing aniline?
A2: If your product is acid-sensitive, several alternative methods can be employed:
-
Distillation: Both steam and vacuum distillation are effective techniques. Steam distillation is suitable for separating aniline from non-volatile products.[5][6][7] Vacuum distillation is advantageous as it lowers the boiling point of aniline (184 °C at atmospheric pressure), thereby preventing the thermal decomposition of sensitive products.[8]
-
Chromatography: Column chromatography can be used to separate aniline from your product, even if they have similar retention factors (Rf) on TLC plates.[1][9] Modifying the eluent system, for instance by adding a small amount of a tertiary amine like triethylamine, can improve separation.[1]
-
Chemical Scavenging: A mild alternative to acid washing is the use of a scavenger. Washing the organic phase with a 10% aqueous solution of copper (II) sulfate (B86663) can be effective.[2][10] The copper ions form a complex with aniline, which is then extracted into the aqueous layer.[2][10]
-
Solvent Precipitation/Trituration: This method relies on differences in solubility between your product and aniline.[1] By dissolving the crude mixture in a minimal amount of a suitable solvent and then adding a non-polar "anti-solvent" (like hexanes), it may be possible to selectively precipitate your product while the aniline remains in solution.[1]
Q3: I am having trouble separating aniline from my product using column chromatography because their Rf values are very similar. What can I do?
A3: When co-elution is an issue, you can try several strategies to improve your chromatographic separation:
-
Modify the Mobile Phase: Adding a small percentage of a basic modifier, such as triethylamine, to your eluent can help to deactivate the acidic silica (B1680970) gel surface and improve the separation of basic compounds like aniline.[1]
-
Change the Stationary Phase: If modifying the mobile phase is ineffective, consider using a different stationary phase. Alumina, for instance, has different selectivity compared to silica gel and may provide better separation.[9]
-
Use a Different Chromatographic Technique: Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) can offer superior resolution for separating aniline and its isomers.[11][12][13][14][15]
Troubleshooting Guides
Issue: Incomplete Aniline Removal with Acidic Wash
| Possible Cause | Troubleshooting Step |
| Insufficient Acid | Ensure you are using a sufficient molar excess of acid to react with all the aniline. |
| Inadequate Mixing | During the extraction, shake the separatory funnel vigorously to ensure thorough mixing of the organic and aqueous phases.[1] |
| Insufficient Number of Washes | Perform multiple extractions with fresh portions of the acidic solution to maximize the removal of aniline. |
| Incorrect pH | Check the pH of the aqueous layer after extraction to ensure it is sufficiently acidic to have protonated the aniline. |
Issue: Product Loss During Acidic Wash
| Possible Cause | Troubleshooting Step |
| Product is Basic | If your product has basic functional groups, it will also be protonated and extracted into the aqueous layer.[1] In this case, avoid acidic washes and opt for alternative methods like distillation, chromatography, or chemical scavenging. |
| Product is Acid-Labile | If your product degrades in the presence of acid, you must use a non-acidic removal method. |
| Emulsion Formation | The formation of an emulsion can trap your product. To break an emulsion, you can try adding brine (saturated NaCl solution) or filtering the mixture through Celite. |
Data Presentation
The efficiency of aniline removal can vary depending on the specific reaction conditions and the chosen method. The following table provides a general comparison of the common techniques.
| Method | Typical Efficiency | Advantages | Disadvantages |
| Acidic Extraction | >95% | Fast, simple, and cost-effective. | Not suitable for acid-sensitive or basic products.[1] |
| Steam Distillation | >90% | Good for large-scale reactions and non-volatile products.[5][6] | Can be time-consuming and requires specialized glassware.[7] Not suitable for volatile products. |
| Vacuum Distillation | >95% | Protects heat-sensitive compounds.[8] | Requires a vacuum pump and careful monitoring of pressure and temperature. |
| Column Chromatography | Variable (can be >99%) | Can achieve very high purity. | Can be slow and consume large volumes of solvent. |
| Chemical Scavenging | 80-95% | Milder than acidic washes.[2] | May introduce new impurities (e.g., copper salts). |
| Precipitation | Variable | Simple and can be effective if solubility differences are significant. | May not be a very general method; product can be lost due to co-precipitation. |
Experimental Protocols
Protocol 1: Aniline Removal by Acidic Extraction
-
Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) in a separatory funnel.
-
Acidic Wash: Add an equal volume of 1M aqueous HCl solution to the separatory funnel.[1]
-
Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup.
-
Phase Separation: Allow the layers to separate completely. The upper layer will be the organic phase, and the lower layer will be the aqueous phase containing the anilinium chloride.
-
Aqueous Layer Removal: Carefully drain and discard the lower aqueous layer.
-
Repeat: Repeat the washing step (steps 2-5) two more times with fresh 1M HCl to ensure complete removal of aniline.
-
Neutralization and Drying: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by a wash with brine to remove excess water. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the purified product.
Protocol 2: Aniline Removal by Steam Distillation
-
Apparatus Setup: Assemble a steam distillation apparatus. The reaction mixture is placed in the distilling flask.
-
Steam Introduction: Introduce steam into the distilling flask.[5][6] The steam will heat the mixture and volatilize the aniline.
-
Co-distillation: Aniline and water will co-distill as an azeotrope.[16]
-
Condensation and Collection: The vapor mixture is passed through a condenser and collected in a receiving flask. The distillate will appear milky or as two phases (oily aniline and water).[6]
-
Separation: Continue the distillation until the distillate runs clear. The collected aniline can then be separated from the aqueous layer in the distillate using a separatory funnel.[6]
Visualizations
Decision-Making Workflow for Aniline Removal
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. community.wvu.edu [community.wvu.edu]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. echemi.com [echemi.com]
- 6. prepchem.com [prepchem.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. sarthaks.com [sarthaks.com]
- 9. researchgate.net [researchgate.net]
- 10. Workup [chem.rochester.edu]
- 11. High-pressure liquid chromatographic analysis of aniline and its metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. tandfonline.com [tandfonline.com]
- 15. academic.oup.com [academic.oup.com]
- 16. US2358182A - Method of distilling aniline - Google Patents [patents.google.com]
Technical Support Center: Improving the Selectivity of N-Chloroacetylation of Amino Alcohols
Welcome to the technical support center for the N-chloroacetylation of amino alcohols. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific challenges encountered during this critical chemical transformation.
Troubleshooting Guide
This guide addresses common issues encountered during the N-chloroacetylation of amino alcohols, offering potential causes and solutions to improve reaction selectivity and yield.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low to no N-chloroacetylation product. | 1. Decomposition of chloroacetyl chloride: Chloroacetyl chloride is sensitive to moisture and can hydrolyze. 2. Incorrect reaction conditions: The chosen solvent, base, or temperature may not be optimal for your specific amino alcohol. 3. Low reactivity of the amine: Steric hindrance or electronic effects can reduce the nucleophilicity of the amino group. | 1. Use freshly opened or distilled chloroacetyl chloride. Handle it under anhydrous conditions. 2. Refer to the optimized protocols below. A phosphate (B84403) buffer system has been shown to be highly effective.[1][2][3] 3. Increase the reaction time or temperature. Consider using a more activating solvent or a different base. |
| Poor selectivity: Significant O-chloroacetylation observed. | 1. Inappropriate pH: Basic conditions can deprotonate the hydroxyl group, increasing its nucleophilicity and leading to O-acylation.[1][4] 2. Solvent effects: Some organic solvents can favor O-acylation.[1] 3. Strong bases: Strong organic bases like DBU or DABCO can promote the formation of the disubstituted (N- and O-chloroacetylated) product.[1] | 1. Perform the reaction under neutral or slightly acidic conditions. A phosphate buffer at pH 7.4 is recommended for high N-selectivity.[1][3] 2. Switch to an aqueous medium, specifically a phosphate buffer, which has been shown to suppress O-acylation.[1][2] 3. Avoid strong organic bases. An HCl scavenger like propylene (B89431) oxide or running the reaction in a phosphate buffer can be effective alternatives.[1][4] |
| Formation of a disubstituted (N,O-di-chloroacetylated) product. | 1. Excess chloroacetyl chloride: Using a large excess of the acylating agent can lead to the acylation of both the amine and the alcohol.[4] 2. Reaction conditions favoring both N- and O-acylation: As with O-acylation, certain bases and solvents can promote this side reaction.[1] | 1. Use a stoichiometric amount or a slight excess (e.g., 1.1 equivalents) of chloroacetyl chloride.[3] 2. Employ the highly selective phosphate buffer protocol, which minimizes the formation of the disubstituted product.[1][5] |
| Product rearranges during purification. | Some N-chloroacetylated amino alcohols can undergo rearrangement, particularly during column chromatography on silica (B1680970) gel.[1] | Isolate the product by simple filtration if it precipitates from the reaction mixture.[2][3] If extraction is necessary, minimize contact time with silica gel or consider alternative purification methods like recrystallization. |
| Reaction is sluggish or does not go to completion. | 1. Substrate-dependent reactivity: Different amino alcohols will have varying reaction rates. 2. Insufficient mixing: In biphasic systems (e.g., organic solvent and aqueous base), poor mixing can limit the reaction rate. | 1. Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS). If necessary, increase the reaction time or temperature. 2. Ensure vigorous stirring to facilitate mass transfer between phases. |
Frequently Asked Questions (FAQs)
Q1: What is the most effective method for achieving high N-selectivity in the chloroacetylation of amino alcohols?
A1: A highly efficient and chemoselective method involves using chloroacetyl chloride in a phosphate buffer (pH 7.4).[1][2][3] This metal-free, biocompatible condition favors N-acylation and significantly suppresses O-acylation, leading to high yields of the desired N-chloroacetylated product, often without the need for chromatographic purification.[1][2][4]
Q2: How can I favor O-chloroacetylation over N-chloroacetylation?
A2: While this guide focuses on N-selectivity, O-acylation can be favored under acidic conditions.[4][6] In an acidic medium, the amino group is protonated, which reduces its nucleophilicity and allows for the preferential acylation of the hydroxyl group.[6]
Q3: What is the role of the phosphate buffer in improving N-selectivity?
A3: The phosphate buffer maintains a near-neutral pH, which is crucial for keeping the amino group nucleophilic while minimizing the deprotonation of the hydroxyl group.[1] This difference in reactivity under these conditions is exploited to achieve high chemoselectivity for N-acylation.
Q4: Are there any alternatives to using a base for the reaction?
A4: Yes, the reaction can be performed in the presence of an HCl scavenger, such as propylene oxide.[4] This removes the HCl byproduct that is formed during the reaction without introducing a strong base that could promote side reactions. The phosphate buffer system also acts as an effective HCl scavenger.[1]
Q5: Can metal salts be used to improve selectivity?
A5: The use of certain metal salts has been investigated to improve selectivity. For instance, borderline or soft acids like Cu²⁺, Ag⁺, Cd²⁺, and Zn²⁺ have been shown to yield a high percentage of the anilide in the chloroacetylation of 2-aminobenzyl alcohol.[2] However, the phosphate buffer method is generally preferred for its simplicity and metal-free nature.[1][4]
Data Summary
The following tables summarize the effect of different reaction conditions on the N-chloroacetylation of 2-aminobenzyl alcohol (ABA) with chloroacetyl chloride (CAC).
Table 1: Effect of Bases on the Reaction of ABA with CAC in CH₂Cl₂ [1]
| Entry | Base (1 equiv.) | Solvent | N-acylated (%) | O-acylated (%) | N,O-diacylated (%) |
| 1 | DBU | CH₂Cl₂ | 45 | 0 | 55 |
| 2 | DABCO | CH₂Cl₂ | 48 | 0 | 52 |
| 3 | DMAP | DMF | 55 | 0 | 45 |
| 4 | Pyridine | CH₂Cl₂ | 75 | 5 | 20 |
| 5 | No Base | CH₂Cl₂ | 15 | 0 | 85 |
Table 2: Effect of Buffers on the Reaction of ABA with CAC [1]
| Entry | Buffer (0.1 M) | N-acylated (%) | O-acylated (%) | N,O-diacylated (%) |
| 1 | Borate | 70 | 10 | 20 |
| 2 | HEPES | 75 | 10 | 15 |
| 3 | Bicarbonate | 60 | 15 | 25 |
| 4 | Phosphate | 85 | 5 | 10 |
Experimental Protocols
Protocol 1: Highly Selective N-Chloroacetylation in Phosphate Buffer [1][3]
This protocol describes a rapid and highly selective method for the N-chloroacetylation of amino alcohols.
Materials:
-
Amino alcohol (1.0 mmol)
-
Chloroacetyl chloride (1.1 mmol)
-
Phosphate buffer (0.1 M, pH 7.4)
-
Round-bottom flask
-
Magnetic stirrer
-
Ethyl acetate (B1210297) (for extraction, if necessary)
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the amino alcohol (1.0 mmol) in 10 mL of phosphate buffer (0.1 M, pH 7.4) in a round-bottom flask.
-
Stir the solution at room temperature.
-
Add chloroacetyl chloride (1.1 mmol) dropwise to the stirring solution.
-
Continue to stir the reaction mixture at room temperature. The reaction is typically complete within 20 minutes.[1][2]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
If the product precipitates, collect it by filtration and wash with cold water.
-
If the product is soluble, extract the aqueous mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the N-chloroacetylated amino alcohol.
Protocol 2: General Procedure for N-Chloroacetylation in an Organic Solvent [4]
This protocol is a more traditional approach using an organic solvent and a base. Selectivity may be lower compared to the phosphate buffer method.
Materials:
-
Amino alcohol (1.0 mmol)
-
Chloroacetyl chloride (1.1 mmol)
-
Anhydrous acetonitrile (B52724) (MeCN) or dichloromethane (B109758) (CH₂Cl₂)
-
Pyridine or Triethylamine (TEA) (1.1 mmol)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
Dissolve the amino alcohol (1.0 mmol) in 10 mL of the chosen anhydrous organic solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add the base (1.1 mmol) to the solution.
-
Add chloroacetyl chloride (1.1 mmol) dropwise to the stirring solution, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.
-
Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, CH₂Cl₂).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization as needed.
Visualizations
Diagram 1: General Workflow for Selective N-Chloroacetylation
Caption: Workflow for selective N-chloroacetylation in phosphate buffer.
Diagram 2: Troubleshooting Logic for Poor N-Selectivity
Caption: Decision tree for troubleshooting poor N-selectivity.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to 2-Chloro-N-phenylacetamide and 2-Bromo-N-phenylacetamide in Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis and pharmaceutical development, the selection of appropriate starting materials is paramount to achieving desired outcomes with efficiency and high yields. Among the versatile building blocks, α-haloacetamides play a crucial role as precursors for a wide array of functionalized molecules. This guide provides an objective comparison of two such key reagents: 2-chloro-N-phenylacetamide and 2-bromo-N-phenylacetamide, focusing on their performance in synthetic applications, supported by established reactivity principles and experimental data.
Executive Summary
Both this compound and 2-bromo-N-phenylacetamide are valuable reagents for the introduction of the N-phenylacetamido moiety in a molecule. Their primary utility lies in nucleophilic substitution reactions at the α-carbon. The core difference in their performance stems from the nature of the halogen substituent, which acts as a leaving group.
Based on fundamental principles of nucleophilic substitution reactions (SN2), the carbon-bromine (C-Br) bond is weaker and longer than the carbon-chlorine (C-Cl) bond. Consequently, the bromide ion is a better leaving group than the chloride ion. This inherent difference in reactivity dictates that 2-bromo-N-phenylacetamide will generally exhibit faster reaction rates and may allow for milder reaction conditions compared to its chloro-analog.
Quantitative Data Comparison
While a direct, side-by-side comparative study under identical conditions for the same reaction is not extensively documented in publicly available literature, the relative reactivity can be inferred from the general principles of nucleophilic substitution and data from similar reactions. The following table summarizes the key physical properties and provides an illustrative comparison of their expected performance in a typical SN2 reaction, such as N-alkylation with a common nucleophile like diethylamine (B46881).
| Property/Parameter | This compound | 2-Bromo-N-phenylacetamide | Reference/Justification |
| CAS Number | 587-65-5 | 5326-87-4 | [1], |
| Molecular Weight | 169.61 g/mol | 214.06 g/mol | [1],[2] |
| Melting Point | 136-139 °C | 131-135 °C | [1],[2] |
| Reactivity in SN2 Reactions | Moderate | High | Bromide is a better leaving group than chloride.[3] |
| Illustrative Reaction Time | Longer (e.g., several hours to overnight) | Shorter (e.g., a few hours) | Inferred from the higher reactivity of the bromo-compound. |
| Illustrative Reaction Yield | Good to High (e.g., 60-80%) | Potentially Higher (e.g., 70-90%) | Faster and more complete reaction can lead to higher yields. |
Note: The illustrative reaction times and yields are based on general principles of chemical reactivity and may vary depending on the specific substrate, nucleophile, solvent, and temperature.
Experimental Protocols
To provide a practical context for the comparison, detailed experimental protocols for a representative nucleophilic substitution reaction—the synthesis of 2-(diethylamino)-N-phenylacetamide—are provided below for both reagents.
Protocol 1: Synthesis of 2-(diethylamino)-N-phenylacetamide using this compound
Materials:
-
This compound (1.0 eq)
-
Diethylamine (2.5 eq)
-
Potassium carbonate (K₂CO₃) (1.5 eq)
-
Anhydrous acetonitrile (B52724) (solvent)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Standard work-up and purification equipment
Procedure:
-
In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in anhydrous acetonitrile.
-
To this solution, add potassium carbonate (1.5 eq) followed by diethylamine (2.5 eq).
-
Heat the reaction mixture to reflux (approximately 82°C) and maintain for 8-12 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to yield pure 2-(diethylamino)-N-phenylacetamide.
Protocol 2: Synthesis of 2-(diethylamino)-N-phenylacetamide using 2-Bromo-N-phenylacetamide
Materials:
-
2-Bromo-N-phenylacetamide (1.0 eq)
-
Diethylamine (2.2 eq)
-
Triethylamine (B128534) (TEA) (1.2 eq)
-
Anhydrous dichloromethane (B109758) (DCM) (solvent)
-
Round-bottom flask
-
Magnetic stirrer
-
Standard work-up and purification equipment
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-bromo-N-phenylacetamide (1.0 eq) in anhydrous dichloromethane.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add triethylamine (1.2 eq) followed by the dropwise addition of diethylamine (2.2 eq).
-
Allow the reaction mixture to warm to room temperature and stir for 3-5 hours.
-
Monitor the progress of the reaction by TLC.
-
Upon completion, wash the reaction mixture with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford pure 2-(diethylamino)-N-phenylacetamide.
Mandatory Visualizations
To further illustrate the concepts discussed, the following diagrams are provided.
Conclusion
-
2-Bromo-N-phenylacetamide is the more reactive of the two, making it the preferred choice for reactions that are sluggish or require milder conditions to avoid decomposition of sensitive functional groups. Its higher reactivity can lead to shorter reaction times and potentially higher yields.
-
This compound , while less reactive, is often more readily available and less expensive. It is a suitable choice for many standard applications where its reactivity is sufficient to drive the reaction to completion under reasonable conditions.
For drug development professionals and researchers working on complex syntheses, the enhanced reactivity of 2-bromo-N-phenylacetamide may offer a significant advantage in optimizing synthetic routes and improving overall efficiency. However, for routine or large-scale syntheses where cost is a major factor, the chloro-analog remains a viable and economical option.
References
A Head-to-Head Battle in Proteomics: 2-Chloro-N-phenylacetamide vs. Iodoacetamide as Alkylating Agents
For researchers, scientists, and drug development professionals navigating the complexities of proteomic sample preparation, the choice of alkylating agent is a critical decision point that can significantly impact the quality and reliability of downstream mass spectrometry data. This guide provides a comprehensive comparison of the widely used iodoacetamide (B48618) (IAA) and a less common alternative, 2-chloro-N-phenylacetamide, drawing upon performance data from its close analog, chloroacetamide (CAA).
The irreversible alkylation of cysteine residues is a fundamental step in most bottom-up proteomics workflows. It serves to prevent the reformation of disulfide bonds following their reduction, ensuring that proteins are fully denatured and accessible to proteolytic enzymes. While iodoacetamide has long been the reagent of choice, concerns about its reactivity and off-target modifications have led to the exploration of alternatives. Here, we delve into a detailed comparison to guide your selection process.
Performance at a Glance: Key Quantitative Metrics
The selection of an alkylating agent hinges on a balance between reaction efficiency and the minimization of unwanted side reactions. The following tables summarize the key performance differences between iodoacetamide and chloroacetamide, which is structurally and chemically similar to this compound and serves as a strong proxy for its performance.
| Feature | This compound (proxy: CAA) | Iodoacetamide (IAA) | Reference(s) |
| Cysteine Alkylation Efficiency | ~97% | ~99% | [1] |
| Methionine Oxidation | Up to 40% | 2-5% | [2][3][4] |
| N-terminal Alkylation | Lower | Higher | [1] |
| Other Off-Target Alkylations | Lower | Higher | [1] |
Table 1: Comparison of Alkylation Efficiency and Off-Target Modifications. This table highlights the trade-offs between the two agents. While iodoacetamide offers slightly higher cysteine alkylation efficiency, chloroacetamide demonstrates greater specificity with lower incidences of off-target alkylation. However, the significantly increased potential for methionine oxidation with chloroacetamide is a critical consideration.[1][2][3][4]
| Off-Target Residue | This compound (proxy: CAA) (% Alkylation) | Iodoacetamide (IAA) (% Alkylation) | Reference(s) |
| N-terminus | <0.1% | ~0.4% | [5] |
| Aspartic Acid (D) | <0.1% | ~0.2% | [5] |
| Glutamic Acid (E) | <0.1% | ~0.3% | [5] |
| Histidine (H) | <0.1% | ~0.1% | [5] |
| Lysine (K) | <0.1% | ~0.2% | [5] |
| Serine (S) | <0.1% | ~0.1% | [5] |
| Threonine (T) | <0.1% | ~0.1% | [5] |
| Tyrosine (Y) | <0.1% | ~0.2% | [5] |
Table 2: Off-Target Alkylation of Various Amino Acid Residues. This table provides a more granular view of the off-target reactivity of both agents. Chloroacetamide exhibits virtually no off-target alkylation across a range of amino acid residues, whereas iodoacetamide shows a low but detectable level of modification on several residues.[5]
The Chemical Basis of Performance: A Closer Look
The differences in performance between these two haloacetamide reagents are rooted in their chemical reactivity. The iodine atom in iodoacetamide is a better leaving group than the chlorine atom in this compound. This makes iodoacetamide a more potent alkylating agent, leading to faster and more complete reaction with the highly nucleophilic thiol group of cysteine.
However, this heightened reactivity also makes iodoacetamide more prone to reacting with other nucleophilic sites in proteins, such as the N-terminal alpha-amino group and the side chains of residues like lysine, histidine, and methionine.
Conversely, the lower reactivity of this compound (and chloroacetamide) results in a more selective modification of the most reactive nucleophile present, the cysteine thiol. This increased specificity comes at the cost of a slightly lower overall reaction efficiency and a different side-reaction profile, most notably the increased propensity for methionine oxidation.[2][3][4]
Visualizing the Workflow and Chemistry
To better understand the practical application and underlying chemical principles, the following diagrams illustrate the standard proteomics workflow and the specific alkylation reactions.
References
A Comparative Guide to the Synthetic Routes of N-Aryl Acetamides
For Researchers, Scientists, and Drug Development Professionals
The N-aryl acetamide (B32628) motif is a cornerstone in medicinal chemistry and materials science, found in numerous pharmaceuticals, agrochemicals, and functional materials. The efficient and selective synthesis of these compounds is, therefore, of paramount importance. This guide provides a comparative overview of the most common and emerging synthetic routes to N-aryl acetamides, supported by experimental data and detailed protocols to aid researchers in selecting the most suitable method for their specific needs.
Comparative Analysis of Synthetic Routes
The synthesis of N-aryl acetamides can be broadly categorized into classical and modern methods. Classical approaches typically involve the direct acylation of anilines, while modern techniques leverage metal-catalyzed cross-coupling reactions and other novel activation strategies. This section provides a quantitative comparison of these methods.
| Synthetic Route | Key Reagents & Conditions | Typical Reaction Time | Typical Yield (%) | Advantages | Disadvantages |
| Classical N-Acetylation | Aniline (B41778), Acetic Anhydride (B1165640)/Acetyl Chloride, Base (e.g., NaOAc) | 0.5 - 2 hours | 80 - 95% | Cost-effective, simple procedure, high yields for simple substrates.[1][2] | Can be harsh for sensitive substrates, may require protection of other functional groups. |
| Buchwald-Hartwig Amidation | Aryl Halide, Acetamide, Pd Catalyst (e.g., Pd(OAc)₂), Ligand (e.g., Xantphos), Base (e.g., Cs₂CO₃) | 12 - 24 hours | 70 - 95% | Broad substrate scope, high functional group tolerance, milder conditions than Ullmann.[3][4] | Cost of palladium catalyst and ligands, requires inert atmosphere. |
| Ullmann Condensation | Aryl Halide, Acetamide, Cu Catalyst (e.g., CuI), Ligand (e.g., L-proline), Base (e.g., K₂CO₃) | 24 - 48 hours | 60 - 85% | Lower cost catalyst than palladium.[5][6] | Often requires high temperatures, longer reaction times, and substrate scope can be limited. |
| Microwave-Assisted Synthesis | Aniline, Acetic Acid/Anhydride, (often solvent-free) | 5 - 30 minutes | 85 - 98% | Drastically reduced reaction times, often higher yields, environmentally friendly.[7][8] | Requires specialized microwave equipment, scalability can be a concern. |
| Synthesis from Nitroarenes | Nitroarene, Reducing Agent (e.g., Fe, H₂/Catalyst), Acetylating Agent | 6 - 36 hours | 70 - 90% | Utilizes readily available starting materials, one-pot procedures are possible.[9][10] | May involve hazardous reducing agents, selectivity can be an issue with multiple reducible groups. |
| Metal-Free Synthesis from Aryltriazenes | Aryltriazene, Acetonitrile (B52724), Brønsted Acidic Ionic Liquid | 6 hours | 40 - 70% | Avoids transition metal catalysts, mild reaction conditions.[11][[“]] | Moderate yields, availability of aryltriazene precursors. |
| Flow Chemistry Synthesis | Nitroarene, CO₂, Carboxylic Acid (in a flow reactor) | 14 minutes (residence time) | up to 89% | Rapid and scalable, enhanced safety for hazardous reactions, precise control over reaction parameters.[13][14] | High initial equipment cost, requires expertise in flow chemistry setups. |
Experimental Protocols
This section provides detailed experimental methodologies for the key synthetic routes discussed above.
Classical N-Acetylation of Aniline
This protocol describes the synthesis of acetanilide (B955) from aniline using acetic anhydride and sodium acetate (B1210297).[1][15]
Materials:
-
Aniline (5.0 g, 53.7 mmol)
-
Concentrated Hydrochloric Acid (4.5 mL)
-
Acetic Anhydride (6.0 mL, 63.6 mmol)
-
Sodium Acetate (5.3 g, 64.6 mmol)
-
Water
-
95% Ethanol (for recrystallization)
-
Erlenmeyer flask (250 mL)
-
Ice bath
-
Buchner funnel and filter flask
Procedure:
-
In a 250 mL Erlenmeyer flask, dissolve 5.0 g of aniline in 130 mL of water and 4.5 mL of concentrated hydrochloric acid.
-
Prepare a solution of 5.3 g of sodium acetate in 30 mL of water.
-
To the aniline hydrochloride solution, add 6.0 mL of acetic anhydride and swirl the flask to ensure thorough mixing.
-
Immediately add the sodium acetate solution to the mixture and stir vigorously.
-
Cool the reaction mixture in an ice bath to induce precipitation of the acetanilide.
-
Collect the crude product by vacuum filtration using a Buchner funnel and wash with cold water.
-
Purify the crude acetanilide by recrystallization from hot 95% ethanol.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry.
Buchwald-Hartwig Amidation
This protocol outlines a general procedure for the palladium-catalyzed N-arylation of acetamide with an aryl bromide.[3]
Materials:
-
Aryl Bromide (1.0 mmol)
-
Acetamide (1.2 mmol)
-
Palladium(II) Acetate (Pd(OAc)₂, 0.02 mmol)
-
Xantphos (0.04 mmol)
-
Cesium Carbonate (Cs₂CO₃, 1.4 mmol)
-
Anhydrous 1,4-Dioxane (B91453) (5 mL)
-
Schlenk tube or similar reaction vessel
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk tube under an inert atmosphere, add the aryl bromide (1.0 mmol), acetamide (1.2 mmol), Pd(OAc)₂ (0.02 mmol), Xantphos (0.04 mmol), and Cs₂CO₃ (1.4 mmol).
-
Evacuate and backfill the tube with the inert gas three times.
-
Add 5 mL of anhydrous 1,4-dioxane via syringe.
-
Seal the tube and heat the reaction mixture at 110 °C with stirring for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite and wash the pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Microwave-Assisted Synthesis
This protocol describes a rapid and solvent-free synthesis of N-aryl acetamides from anilines and acetic acid using microwave irradiation.[8]
Materials:
-
Aniline derivative (10 mmol)
-
Glacial Acetic Acid (20 mmol)
-
Microwave reactor vial
-
Microwave synthesizer
Procedure:
-
In a microwave reactor vial, combine the aniline derivative (10 mmol) and glacial acetic acid (20 mmol).
-
Seal the vial and place it in the microwave synthesizer.
-
Irradiate the mixture at a set temperature (e.g., 150 °C) for 5-15 minutes.
-
Monitor the reaction progress by TLC.
-
After completion, cool the vial to room temperature.
-
Add water to the reaction mixture to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with water.
-
If necessary, recrystallize the product from a suitable solvent (e.g., ethanol/water).
Visualizing the Synthetic Landscape
The following diagrams illustrate the logical relationships and workflows of the compared synthetic routes for N-aryl acetamides.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. un.uobasrah.edu.iq [un.uobasrah.edu.iq]
- 3. pubs.acs.org [pubs.acs.org]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05986C [pubs.rsc.org]
- 8. bibliotekanauki.pl [bibliotekanauki.pl]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Fe-mediated synthesis of N-aryl amides from nitroarenes and acyl chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of <i>N-</i>arylacetamides via amination of aryltriazenes with acetonitrile under metal-free and mild conditions - Arabian Journal of Chemistry [arabjchem.org]
- 12. consensus.app [consensus.app]
- 13. Fast metal-free CO2-mediated N-aryl amide synthesis from nitroarenes under continuous flow conditions - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 14. Fast Metal-free CO2-Mediated N-Aryl Amide Synthesis from Nitroarenes under Continuous Flow Conditions. | CoLab [colab.ws]
- 15. benchchem.com [benchchem.com]
A Comparative Guide to the Reactivity of Chloroacetyl Chloride and Bromoacetyl Chloride in Acylation Reactions
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Chloroacetyl chloride and bromoacetyl chloride are invaluable bifunctional reagents in organic synthesis, widely employed for the introduction of a reactive haloacetyl group. This functionality serves as a versatile handle for further chemical modifications, making these compounds staples in the synthesis of pharmaceuticals and other complex organic molecules. While structurally similar, their reactivity profiles exhibit notable differences primarily governed by the nature of the halogen substituent.
Underlying Chemical Principles of Reactivity
The reactivity of acyl halides in nucleophilic acyl substitution reactions is predominantly influenced by two key factors: the electrophilicity of the carbonyl carbon and the ability of the halide to act as a leaving group.
-
Leaving Group Ability: The rate of a nucleophilic acyl substitution reaction is significantly dependent on the stability of the leaving group.[1] A better leaving group is a weaker base. When comparing the halide ions, bromide (Br⁻) is a weaker base than chloride (Cl⁻) because hydrobromic acid (HBr) is a stronger acid than hydrochloric acid (HCl). The larger ionic radius and greater polarizability of the bromide ion allow for the negative charge to be dispersed over a larger volume, leading to a more stable anion.[1] This enhanced stability makes bromide a better leaving group, thus accelerating the rate of reaction.
-
Carbon-Halogen Bond Strength: The carbon-bromine (C-Br) bond is weaker than the carbon-chlorine (C-Cl) bond. The approximate bond dissociation energies are 285 kJ/mol for a C-Br bond and 324 kJ/mol for a C-Cl bond.[2] The lower bond energy of the C-Br bond means that less energy is required to cleave it during the nucleophilic attack, contributing to a lower activation energy and a faster reaction rate for bromoacetyl chloride.
-
Electrophilicity of the Carbonyl Carbon: While the electronegativity of chlorine is slightly higher than that of bromine, which would suggest a more electrophilic carbonyl carbon in chloroacetyl chloride, the effect of the leaving group ability and bond strength are the dominant factors in determining the overall reactivity in nucleopinglic acyl substitution.
Data Presentation
| Amine Substrate | Acylating Agent | Base | Solvent | Reaction Time (hours) | Yield (%) | Reference |
| Aniline | Chloroacetyl chloride | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Tetrahydrofuran (THF) | 3 | 86 | [3][4][5] |
| 2-Aminobenzothiazole | Chloroacetyl chloride | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Tetrahydrofuran (THF) | 4 | 92 | [4][5] |
| 2-Amino-4-phenylthiazole | Chloroacetyl chloride | 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Tetrahydrofuran (THF) | 5 | 95 | [4][5] |
| p-Aminophenol | 4-Bromobutyryl chloride | Excess p-aminophenol | Acetone | 2.5 | 52 | [6] |
| N-Benzyl-N-(p-toluenesulfonyl)amine | Bromoacetyl bromide | Zinc Chloride (catalytic) | Benzene (B151609) | Not Specified | 58 | [7] |
| N-Ethyl-N-(p-toluenesulfonyl)amine | Bromoacetyl bromide | Zinc Chloride (catalytic) | Benzene | Not Specified | 66 | [7] |
Experimental Protocols
The following are representative experimental protocols for the N-acylation of amines using chloroacetyl chloride and bromoacetyl chloride. Researchers should note that optimal conditions are substrate-dependent and may require optimization.
N-Acylation of an Aryl Amine with Chloroacetyl Chloride
This protocol is adapted from a procedure for the synthesis of N-phenylacetamide derivatives.[4][5]
Materials:
-
Substituted aryl amine (6 mmol)
-
Chloroacetyl chloride (6.1 mmol)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 mmol)
-
Anhydrous Tetrahydrofuran (THF) (5 mL)
-
50 mL round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice-salt bath
Procedure:
-
In a 50 mL round-bottom flask, dissolve the substituted aryl amine (6 mmol) in anhydrous THF (5 mL).
-
Add DBU (1.2 mmol) to the solution.
-
Cool the reaction mixture in an ice-salt bath and stir mechanically for 15 minutes.
-
From a dropping funnel, add chloroacetyl chloride (6.1 mmol) to the reaction mixture at a rate that maintains the temperature below 5°C.
-
After the addition is complete, continue to stir the reaction mixture at room temperature for 3-6 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (B1210297) (7:3) mobile phase.
-
Upon completion, pour the reaction mixture into cold water.
-
Collect the precipitated product by filtration and wash with water.
-
Dry the precipitate and recrystallize from ethanol (B145695) to obtain the purified N-aryl-2-chloroacetamide.
N-Acylation of a Sulfonamide with Bromoacetyl Chloride
This protocol is a general method for the acylation of N-substituted sulfonamides.[8]
Materials:
-
N-substituted sulfonamide (e.g., (+)-2,10-Bornanesultam, 4.65 mmol)
-
Bromoacetyl chloride (6.1 mmol)
-
Anhydrous Zinc Chloride (ZnCl₂) (catalytic amount)
-
Dry benzene
-
Round-bottom flask with condenser
-
Magnetic stirrer
Procedure:
-
Dissolve the N-substituted sulfonamide (4.65 mmol) in dry benzene at room temperature to form a saturated solution.
-
To this solution, add bromoacetyl chloride (6.1 mmol) and a catalytic amount of anhydrous ZnCl₂.
-
Seal the flask and stir at room temperature for approximately 6 hours.
-
Attach a condenser and reflux the reaction mixture for 30 minutes, during which the color of the mixture should turn to orange.
-
Remove the solvent in vacuo.
-
Add chloroform (B151607) and water to the residue and separate the phases.
-
Wash the organic phase with water and then with an aqueous solution of Na₂CO₃.
-
Dry the chloroform phase over anhydrous Na₂SO₄ and evaporate in vacuo to yield the crude product.
-
Purify the crude product by crystallization.
Mandatory Visualization
Caption: Factors influencing the relative reactivity of haloacetyl chlorides.
Conclusion
The selection between chloroacetyl chloride and bromoacetyl chloride should be guided by the specific requirements of the synthetic transformation. Bromoacetyl chloride is generally the more reactive reagent, which can be advantageous for reactions with less nucleophilic substrates or when milder reaction conditions are desired. However, its higher reactivity may also lead to increased side reactions and requires more careful handling and storage. Chloroacetyl chloride, being more stable and less expensive, is a suitable choice for many applications, particularly with sufficiently reactive nucleophiles. Understanding the fundamental principles of leaving group ability and bond strength allows researchers to make an informed decision to optimize their synthetic outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. savemyexams.com [savemyexams.com]
- 3. researchgate.net [researchgate.net]
- 4. sphinxsai.com [sphinxsai.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. A New Routine for the Synthesis of N-substituted-N-(sulfonyl) bromoacetamides with ZnCl2 as a Catalyst | MDPI [mdpi.com]
A Comparative Analysis of the Antifungal Efficacy of 2-Chloro-N-phenylacetamide and Fluconazole
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the antifungal properties of the novel synthetic amide 2-chloro-N-phenylacetamide and the widely used triazole antifungal, fluconazole (B54011). This document synthesizes available experimental data on their antifungal activity, mechanisms of action, and provides detailed experimental protocols for key assays.
Executive Summary
This compound is a synthetic amide demonstrating promising antifungal potential against a range of fungal pathogens, including strains resistant to fluconazole.[1][2] Its proposed multi-targeted mechanism of action, potentially involving binding to ergosterol (B1671047) and inhibiting DNA synthesis, distinguishes it from fluconazole, which acts by specifically inhibiting ergosterol biosynthesis.[3][4] While fluconazole remains a cornerstone of antifungal therapy, the emergence of resistance necessitates the exploration of new compounds like this compound. This guide presents a side-by-side comparison of their in vitro antifungal activities and mechanisms of action based on current research.
Antifungal Activity: A Quantitative Comparison
The in vitro efficacy of an antifungal agent is primarily determined by its Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC). The following tables summarize the available data for this compound and fluconazole against various fungal species.
Table 1: Antifungal Activity of this compound
| Fungal Species | Strain Type | MIC (µg/mL) | MFC (µg/mL) | Reference |
| Aspergillus flavus | Clinical & ATCC | 16 - 256 | 32 - 512 | [3][4] |
| Candida albicans | Fluconazole-Resistant Clinical | 128 - 256 | 512 - 1024 | [1][5] |
| Candida parapsilosis | Fluconazole-Resistant Clinical | 128 - 256 | 512 - 1024 | [1][5] |
| Candida tropicalis | Clinical Isolates | 16 - 256 | - | [6] |
| Candida parapsilosis | Clinical Isolates | 16 - 256 | - | [6] |
Table 2: Antifungal Activity of Fluconazole
| Fungal Species | Strain Type | MIC (µg/mL) | Reference | | --- | --- | --- | | Candida tropicalis | Clinical Isolates | 16 - 512 |[6] | | Candida parapsilosis | Clinical Isolates | 16 - 512 |[6] |
Note: MFC data for fluconazole is not as commonly reported as it is primarily considered a fungistatic agent.[7]
Mechanisms of Action: A Tale of Two Pathways
The distinct antifungal effects of this compound and fluconazole stem from their different molecular targets within the fungal cell.
This compound: A Multi-Pronged Attack
The mechanism of action for this compound is not yet fully elucidated but is believed to be multifactorial.[3][4] Studies suggest two primary modes of action:
-
Ergosterol Binding: The compound likely binds to ergosterol, a vital component of the fungal cell membrane, leading to membrane disruption and increased permeability.[3][4][8]
-
DNA Synthesis Inhibition: There is evidence to suggest that this compound may inhibit thymidylate synthase, an enzyme crucial for DNA synthesis, thereby impeding fungal replication.[3][4]
-
Dihydrofolate Reductase (DHFR) Inhibition: In silico studies and research on Candida tropicalis and Candida parapsilosis suggest that this compound may also inhibit the enzyme dihydrofolate reductase (DHFR).[6]
It is noteworthy that some studies on fluconazole-resistant Candida species suggest that this compound's activity is not mediated by binding to ergosterol or damaging the cell wall in these particular strains, indicating that its mechanism may be species- or strain-dependent.[1][5]
Proposed mechanism of action for this compound.
Fluconazole: A Specific Inhibitor of Ergosterol Synthesis
Fluconazole, a member of the triazole class of antifungals, has a well-established mechanism of action.[9][10] It specifically targets and inhibits the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14-α-demethylase.[7][11] This enzyme is critical for the conversion of lanosterol to ergosterol.[9] The inhibition of this step in the ergosterol biosynthesis pathway leads to the accumulation of toxic sterol intermediates and a depletion of mature ergosterol, ultimately compromising the integrity and function of the fungal cell membrane.[9]
Mechanism of action of fluconazole.
Experimental Protocols
The following are generalized protocols for determining the antifungal activity of the compounds as described in the cited literature. Specific details may vary between studies.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a commonly used technique.[12][13]
Workflow for MIC determination.
Detailed Steps:
-
Inoculum Preparation: Fungal strains are cultured on an appropriate agar (B569324) medium. A suspension of the fungal cells is then prepared in a sterile saline solution and adjusted to a specific turbidity, often corresponding to a defined cell concentration (e.g., 0.5 McFarland standard).[14]
-
Drug Dilution: The antifungal agent is serially diluted in a liquid growth medium (e.g., RPMI-1640) in the wells of a 96-well microtiter plate.[12]
-
Inoculation: The standardized fungal inoculum is added to each well of the microtiter plate.
-
Incubation: The plate is incubated at a controlled temperature (typically 35-37°C) for a specified period (usually 24 to 48 hours).[13]
-
Endpoint Determination: After incubation, the wells are examined for visible signs of fungal growth. The MIC is recorded as the lowest concentration of the antifungal agent that inhibits visible growth.[15]
Minimum Fungicidal Concentration (MFC) Assay
The MFC is the lowest concentration of an antimicrobial agent that kills a particular microorganism.
Detailed Steps:
-
Perform MIC Assay: The MFC assay is performed as a continuation of the MIC assay.
-
Subculturing: Aliquots from the wells of the MIC plate that show no visible growth are subcultured onto a fresh, drug-free agar medium.
-
Incubation: The agar plates are incubated at an appropriate temperature and for a sufficient time to allow for the growth of any surviving fungal cells.
-
Endpoint Determination: The MFC is the lowest concentration of the antifungal agent from which no fungal growth is observed on the subculture plates.
Conclusion
This compound presents a promising profile as a novel antifungal agent, exhibiting activity against a variety of fungal pathogens, including those resistant to fluconazole. Its multi-targeted mechanism of action may offer an advantage in combating the development of resistance. In contrast, fluconazole remains a valuable therapeutic with a well-defined and specific mechanism of action. Further research, particularly head-to-head in vivo comparative studies, is warranted to fully elucidate the therapeutic potential of this compound and its place in the antifungal armamentarium. The antagonism observed when this compound is combined with fluconazole or amphotericin B suggests that combination therapies should be approached with caution and require further investigation.[1][5]
References
- 1. scielo.br [scielo.br]
- 2. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
- 3. researchgate.net [researchgate.net]
- 4. Antifungal activity and mechanism of action of 2-chloro-N -phenylacetamide: a new molecule with activity against strains of Aspergillus flavus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antifungal activity of this compound: a new molecule with fungicidal and antibiofilm activity against fluconazole-resistant Candida spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antifungal activity of this compound, docking and molecular dynamics studies against clinical isolates of Candida tropicalis and Candida parapsilosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. droracle.ai [droracle.ai]
- 8. Evaluation of antifungal activity, mechanisms of action and toxicological profile of the synthetic amide 2-chloro- N-phenylacetamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Fluconazole? [synapse.patsnap.com]
- 10. Fluconazole: a new triazole antifungal agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. journals.asm.org [journals.asm.org]
- 13. academic.oup.com [academic.oup.com]
- 14. Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vitro antifungal susceptibility testing - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Cytotoxicity of N-phenylacetamide Derivatives and Standard Anticancer Drugs
A detailed guide for researchers and drug development professionals on the emerging anticancer potential of novel N-phenylacetamide derivatives.
The quest for novel anticancer agents with improved efficacy and reduced side effects is a cornerstone of oncological research. Phenylacetamide derivatives have emerged as a promising class of synthetic compounds, demonstrating significant cytotoxic effects against various cancer cell lines. This guide provides a comprehensive comparison of the cytotoxic profiles of several N-phenylacetamide derivatives against standard anticancer drugs, supported by experimental data and detailed methodologies.
Quantitative Analysis of Cytotoxicity
The in vitro cytotoxicity of N-phenylacetamide derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of a compound's potency, has been determined through various cell viability assays. The following tables summarize the IC50 values of different derivatives and compare them with standard chemotherapeutic agents.
Table 1: Cytotoxicity of 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives [1][2][3][4]
| Compound | Substituent on N-phenyl ring | Cancer Cell Line | IC50 (µM) |
| 2a | 2-Nitro | PC3 (Prostate) | > 100 |
| 2b | 3-Nitro | PC3 (Prostate) | 52 |
| 2c | 4-Nitro | PC3 (Prostate) | 80 |
| 2d | 2-Methoxy | PC3 (Prostate) | > 100 |
| 2e | 3-Methoxy | PC3 (Prostate) | > 100 |
| 2f | 4-Methoxy | PC3 (Prostate) | > 100 |
| Imatinib (Standard Drug) | - | PC3 (Prostate) | 40 |
| 2c | 4-Nitro | MCF-7 (Breast) | 100 |
| Imatinib (Standard Drug) | - | MCF-7 (Breast) | 98 |
PC3: Prostate Carcinoma, MCF-7: Breast Cancer
The data indicates that derivatives with a nitro moiety (2a-2c) generally exhibit higher cytotoxicity than those with a methoxy (B1213986) group (2d-2f) against the PC3 cell line.[1][2][3][4] Notably, compounds 2b and 2c showed significant activity, although they were less potent than the standard drug, imatinib.[1][2][3][4] In the MCF-7 cell line, compound 2c demonstrated cytotoxicity comparable to imatinib.[1][2][3][4]
Table 2: Cytotoxicity of Substituted Phenylacetamide Derivatives [5][6][7][8]
| Compound | Substituent on Phenyl Ring | Cancer Cell Line | IC50 (µM) |
| 3c | 3-Chloro | MCF-7 (Breast) | 0.7 ± 0.08 |
| 3d | 4-Chloro | MCF-7 (Breast) | 0.7 ± 0.4 |
| 3d | 4-Chloro | MDA-MB-468 (Breast) | 0.6 ± 0.08 |
| 3j | 4-Nitro | MDA-MB-468 (Breast) | 0.76 ± 0.09 |
| 3d | 4-Chloro | PC-12 (Pheochromocytoma) | 0.6 ± 0.08 |
| Doxorubicin (B1662922) (Standard Drug) | - | MDA-MB-468 (Breast) | 0.38 ± 0.07 |
MCF-7: Breast Cancer, MDA-MB-468: Breast Cancer, PC-12: Pheochromocytoma
This series of derivatives demonstrates potent cytotoxic effects, with IC50 values in the sub-micromolar range. The 4-chloro derivative (3d) was particularly effective against MDA-MB-468 and PC-12 cell lines.[5][6][8] While highly active, these derivatives did not surpass the potency of the standard anticancer drug doxorubicin in the MDA-MB-468 cell line.
Experimental Protocols
The evaluation of the cytotoxic activity of N-phenylacetamide derivatives was primarily conducted using cell viability assays.
This colorimetric assay assesses cell viability based on the reduction of the MTS tetrazolium compound by metabolically active cells into a colored formazan (B1609692) product.
-
Cell Culture: Human cancer cell lines (PC3, MCF-7, and HL-60) were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 units/mL penicillin, and 100 µg/mL streptomycin. Cells were maintained in a humidified atmosphere with 5% CO2 at 37°C.
-
Assay Procedure:
-
Cells were seeded in 96-well plates at a density of 5,000 cells per well and incubated for 24 hours.
-
The cells were then treated with various concentrations of the N-phenylacetamide derivatives or the standard drug (imatinib) and incubated for another 48 hours.
-
Following the treatment period, 20 µL of the MTS solution was added to each well.
-
The plates were incubated for 4 hours at 37°C in a humidified, 5% CO2 atmosphere.
-
The absorbance was measured at 490 nm using a microplate reader.
-
The percentage of cell viability was calculated, and the IC50 values were determined from dose-response curves.
-
Similar to the MTS assay, the MTT assay is a colorimetric method that measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in living cells to a purple formazan product.
-
Cell Culture: MCF-7, MDA-MB-468, and PC-12 cell lines were used.
-
Assay Procedure:
-
Cells were seeded in 96-well plates and allowed to attach overnight.
-
They were then exposed to different concentrations of the phenylacetamide derivatives for a specified period.
-
After incubation, the medium was replaced with fresh medium containing MTT solution (0.5 mg/mL).
-
The plates were incubated for an additional 4 hours.
-
The formazan crystals were dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO).
-
The absorbance was read at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 values were calculated from the resulting dose-response curves.
-
Mechanism of Action: Induction of Apoptosis
Studies suggest that the cytotoxic effects of many N-phenylacetamide derivatives are mediated through the induction of apoptosis, or programmed cell death.[5][6][9][10] This is a critical mechanism for anticancer drugs as it leads to the selective elimination of cancer cells.[9]
The apoptotic process can be initiated through two primary pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways. Evidence suggests that N-phenylacetamide derivatives can trigger both.[5][6] Key molecular events include the upregulation of pro-apoptotic proteins like Bax and FasL, and the activation of caspases, which are the executioners of apoptosis.[5][6][9]
Caption: Workflow for assessing the cytotoxicity of N-phenylacetamide derivatives.
Caption: Apoptosis induction by N-phenylacetamide derivatives.
References
- 1. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. brieflands.com [brieflands.com]
- 4. [PDF] 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation | Semantic Scholar [semanticscholar.org]
- 5. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 6. Cytotoxicity and Pro-apoptosis Activity of Synthetic Phenylacetamide Derivatives on Cancer Cells [ps.tbzmed.ac.ir]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to Analytical Methods for the Quantification of 2-Chloro-N-phenylacetamide
This guide provides a detailed comparison of two common analytical techniques for the quantification of 2-chloro-N-phenylacetamide: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultraviolet-Visible (UV-Vis) Spectrophotometry. The information presented herein is intended for researchers, scientists, and drug development professionals to facilitate the selection of an appropriate analytical method based on performance characteristics and experimental requirements.
Introduction to this compound and its Quantification
This compound is a chemical intermediate used in the synthesis of various organic compounds.[1] Accurate and reliable quantification of this compound is crucial for monitoring reaction kinetics, assessing product purity, and ensuring quality control in manufacturing processes. The validation of analytical methods is a regulatory requirement that ensures the chosen method is suitable for its intended purpose, providing consistent and reliable results.[2][3][4] Key validation parameters include accuracy, precision, specificity, linearity, range, and sensitivity (limit of detection and quantification).[5][6]
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
HPLC is a powerful separation technique that offers high resolution and sensitivity for the analysis of complex mixtures.[2] Coupled with a UV detector, it provides a robust method for the quantification of chromophoric compounds like this compound.
Experimental Protocol: HPLC-UV Method
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: An isocratic mixture of acetonitrile (B52724) and water (60:40, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 20 µL.
-
UV Detection Wavelength: 240 nm.
2. Standard and Sample Preparation:
-
Stock Solution: A stock solution of this compound (100 µg/mL) is prepared in the mobile phase.
-
Calibration Standards: A series of calibration standards are prepared by diluting the stock solution with the mobile phase to concentrations ranging from 1 to 50 µg/mL.
-
Sample Preparation: The sample containing this compound is dissolved and diluted in the mobile phase to fall within the calibration range.
3. Validation Parameters:
-
Linearity: Assessed by a five-point calibration curve. The correlation coefficient (r²) should be ≥ 0.999.[5]
-
Accuracy: Determined by the recovery method at three concentration levels (80%, 100%, and 120% of the target concentration). The mean recovery should be within 98-102%.
-
Precision:
-
Repeatability (Intra-day precision): Evaluated by analyzing six replicate injections of the standard solution at 100% of the target concentration on the same day. The relative standard deviation (RSD) should be ≤ 2%.[5]
-
Intermediate Precision (Inter-day precision): Determined by analyzing the same sample on two different days by two different analysts. The RSD should be ≤ 2%.[7]
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determined based on the signal-to-noise ratio (S/N), where LOD corresponds to an S/N of 3:1 and LOQ to an S/N of 10:1.[6][7]
Ultraviolet-Visible (UV-Vis) Spectrophotometry
UV-Vis spectrophotometry is a simpler and more cost-effective technique than HPLC.[8] It is based on the principle of light absorption by the analyte in a solution. However, its specificity can be limited in the presence of interfering substances that also absorb at the analytical wavelength.[9]
Experimental Protocol: UV-Vis Spectrophotometric Method
1. Instrumentation:
-
Spectrophotometer: A double-beam UV-Vis spectrophotometer.
2. Standard and Sample Preparation:
-
Solvent: Methanol (B129727).
-
Stock Solution: A stock solution of this compound (100 µg/mL) is prepared in methanol.
-
Calibration Standards: A series of calibration standards are prepared by diluting the stock solution with methanol to concentrations ranging from 5 to 50 µg/mL.
-
Sample Preparation: The sample is dissolved and diluted in methanol to a concentration within the calibration range.
3. Measurement:
-
The UV spectrum of this compound in methanol is recorded to determine the wavelength of maximum absorbance (λmax).
-
The absorbance of the standard and sample solutions is measured at the λmax.
4. Validation Parameters:
-
Linearity: Assessed by a five-point calibration curve. The correlation coefficient (r²) should be ≥ 0.995.
-
Accuracy: Determined by the recovery method at three concentration levels. The mean recovery should be within 95-105%.
-
Precision: Assessed by repeatability (intra-day precision) of six replicate measurements of a standard solution. The RSD should be ≤ 5%.
-
LOD and LOQ: Calculated from the standard deviation of the blank and the slope of the calibration curve.[8]
Comparison of HPLC-UV and UV-Vis Spectrophotometry
The choice between HPLC-UV and UV-Vis spectrophotometry depends on the specific requirements of the analysis. HPLC-UV offers superior specificity and sensitivity, making it ideal for the analysis of complex samples and for regulatory submissions where high accuracy and precision are paramount. UV-Vis spectrophotometry, on the other hand, is a rapid and economical choice for the routine analysis of relatively pure samples.
| Parameter | HPLC-UV Method (Hypothetical Data) | UV-Vis Spectrophotometry (Hypothetical Data) |
| Linearity (r²) | ≥ 0.999 | ≥ 0.995 |
| Range | 1 - 50 µg/mL | 5 - 50 µg/mL |
| Accuracy (% Recovery) | 99.5% | 101.2% |
| Precision (RSD) | ||
| - Repeatability | < 1.0% | < 2.0% |
| - Intermediate Precision | < 1.5% | Not typically assessed |
| Limit of Detection (LOD) | 0.1 µg/mL | 0.5 µg/mL |
| Limit of Quantification (LOQ) | 0.3 µg/mL | 1.5 µg/mL |
| Specificity | High (separation of analyte from impurities) | Low (potential for interference) |
| Analysis Time per Sample | ~10 minutes | ~2 minutes |
| Cost per Analysis | Higher | Lower |
Workflow for HPLC Method Validation
The following diagram illustrates the logical workflow for the validation of an HPLC method as per regulatory guidelines.
References
- 1. 2-氯乙酰苯胺 97% | Sigma-Aldrich [sigmaaldrich.com]
- 2. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] A practical approach to validation of HPLC methods under current good manufacturing practices | Semantic Scholar [semanticscholar.org]
- 5. demarcheiso17025.com [demarcheiso17025.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. pharmtech.com [pharmtech.com]
- 8. applications.emro.who.int [applications.emro.who.int]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to Catalysts in N-phenylacetamide Synthesis: Efficacy, Protocols, and Mechanisms
For Researchers, Scientists, and Drug Development Professionals
The synthesis of N-phenylacetamide (acetanilide), a vital intermediate in the pharmaceutical and dye industries, is a cornerstone of organic synthesis. The efficiency of this N-acetylation of aniline (B41778) is critically dependent on the catalytic strategy employed. This guide provides an objective comparison of three distinct catalytic approaches—biocatalysis, heterogeneous catalysis, and a green chemistry alternative—supported by experimental data and detailed methodologies to inform your selection of the most suitable method for your research and development needs.
Comparative Efficacy of Catalysts
The choice of catalyst profoundly impacts the yield, reaction time, and environmental footprint of N-phenylacetamide synthesis. Below is a summary of the performance of three representative methods: biocatalysis using whole cells of Candida parapsilosis ATCC 7330, heterogeneous catalysis with mesoporous silica (B1680970) (activated K60), and a catalyst-free, microwave-assisted green chemistry approach.
| Catalyst/Method | Reactants | Temperature (°C) | Reaction Time | Yield (%) | Key Advantages |
| Biocatalyst | Aniline, Acetic Anhydride (B1165640) | Room Temp. | 24 h | 68%[1] | High selectivity, mild conditions, environmentally benign. |
| Heterogeneous | Phenylacetic Acid, Aniline | 150 | 4 h (continuous flow) | ~100% conversion[2] | Catalyst reusability, high conversion, suitable for continuous flow. |
| Green Chemistry | Aniline, Acetic Anhydride | 50 | 10 min | 98%[3] | Extremely rapid, high yield, catalyst-free, energy-efficient. |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful implementation of any synthetic method. The following sections provide the methodologies for the three compared catalytic systems.
Biocatalytic Synthesis using Candida parapsilosis ATCC 7330
This method utilizes the enzymatic machinery of whole microbial cells to catalyze the N-acetylation of aniline under mild, aqueous conditions.
Materials:
-
Aniline
-
Acetic Anhydride
-
Candida parapsilosis ATCC 7330 (whole cells)
-
Dichloromethane (DCM)
-
Sodium Carbonate (saturated solution)
-
Anhydrous Sodium Sulfate
-
Hexane
-
Ethyl Acetate (B1210297)
Procedure:
-
To a round-bottom flask, add aniline (0.5 equiv.) and dry DCM (18 mL).
-
Add acetic anhydride (0.6 equiv.) to the reaction mixture.
-
Introduce the whole cells of Candida parapsilosis ATCC 7330.
-
Stir the reaction mixture at room temperature and monitor its progress using Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, wash the mixture with a saturated solution of sodium carbonate.
-
Dry the organic layers over anhydrous Na2SO4 and remove the solvent under reduced pressure.
-
Purify the resulting N-phenylacetamide by column chromatography using a hexane/ethyl acetate solvent system to achieve a yield of up to 68%.[1]
Heterogeneous Catalysis with Mesoporous Silica (Activated K60)
This protocol describes a continuous flow synthesis of N-phenylacetamide using activated mesoporous silica as a reusable solid-phase catalyst.
Materials:
-
Phenylacetic Acid
-
Aniline
-
Activated K60 Mesoporous Silica
-
Solvent (as required for the continuous flow setup)
Procedure:
-
Pack a column with 3 grams of activated K60 mesoporous silica.
-
Set up a continuous flow reactor with a pre-heater and maintain the column temperature at 150°C.[2]
-
Prepare a solution of phenylacetic acid and aniline in a suitable solvent.
-
Pump the reactant solution through the catalyst bed at a flow rate of 0.3 mL/min.[2]
-
Collect the product stream over a period of 4 hours. The constant flow of the hot solution loads fresh reactants onto the catalyst while eluting the product.[2]
-
Monitor the conversion, which should remain consistent over the sampling period, indicating no significant catalyst inhibition or poisoning.[2]
-
Isolate the N-phenylacetamide from the solvent. This method has been shown to achieve high conversion rates.
Green Chemistry: Catalyst-Free, Microwave-Assisted Synthesis
This environmentally friendly method leverages microwave energy to drive the rapid and efficient N-acetylation of aniline without the need for a catalyst.
Materials:
-
Aniline
-
Acetic Anhydride
-
Aqueous Ethanol (B145695)
Procedure:
-
In a microwave-safe reaction vessel, combine aniline, acetic anhydride, and aqueous ethanol as the solvent.
-
Irradiate the mixture in a microwave reactor at a constant temperature of 50°C.[3]
-
The reaction is typically complete within 10 minutes, achieving a yield of up to 98%.[3]
-
After the reaction, cool the mixture and isolate the N-phenylacetamide product through standard work-up procedures, such as precipitation and filtration.
Reaction Mechanisms and Workflows
Understanding the underlying reaction mechanisms provides insight into the efficiency and selectivity of each catalytic method.
Biocatalytic N-Acetylation Pathway
The biocatalytic synthesis of N-phenylacetamide by Candida parapsilosis is mediated by the enzyme Arylamine N-acetyltransferase (NAT). The reaction proceeds via a "ping-pong" mechanism involving a catalytic triad (B1167595) of Cysteine, Histidine, and Aspartate residues within the enzyme's active site.
Caption: Biocatalytic pathway of N-phenylacetamide synthesis.
Heterogeneous Catalysis Workflow
In the silica-catalyzed amidation, the surface silanol (B1196071) (Si-OH) groups of the mesoporous silica play a crucial role. They are believed to activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.
References
Bridging the Gap: A Comparative Analysis of In-Silico and Experimental Evaluations of 2-Chloro-N-phenylacetamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 2-chloro-N-phenylacetamide scaffold is a versatile core structure in medicinal chemistry, with derivatives demonstrating a wide range of biological activities, including anticancer, analgesic, and antimicrobial properties.[1] The journey from compound design to potential therapeutic application relies heavily on both computational (in-silico) predictions and experimental validation. This guide provides an objective comparison of in-silico predictions against experimental results for various this compound derivatives, offering insights into the strengths and limitations of these complementary approaches in drug discovery.
In-Silico vs. Experimental Data: A Comparative Overview
Computational models serve as a crucial preliminary step, enabling the rapid screening of large compound libraries to identify promising candidates and predict their potential efficacy and safety profiles.[2] However, these predictions must be substantiated by rigorous experimental testing. Below, we compare the predicted and observed activities of several this compound derivatives.
Table 1: Anticancer Activity — In-Silico Docking vs. In-Vitro Cytotoxicity
In-silico docking is frequently used to predict the binding affinity of a compound to a specific biological target, such as an enzyme or receptor implicated in cancer. This predicted affinity is then compared with in-vitro cytotoxicity, often measured as the half-maximal inhibitory concentration (IC50) against cancer cell lines.
| Compound Class | Target Protein (In-Silico) | Predicted Binding Affinity / Docking Score | Cancer Cell Line (Experimental) | Experimental IC50 (µM) | Correlation Notes |
| Dihydropyridine Derivatives | EGFR | Better binding affinity than standard | MCF-7 (Breast Cancer) | HD-7: 16.75, HD-8: 18.33 | The most active compounds in vitro (HD-7, HD-8) also showed the best binding affinity in docking studies, suggesting a good correlation.[3] |
| Thiazole-bearing Acetamides | GST | Higher binding affinities than reference complex | Jurkat (T-cell leukemia), MDA-MB-231 (Breast Cancer) | Significant cytotoxic activity observed | Molecular docking suggested GST inhibition as a potential mechanism for the observed anticancer effects.[4] |
| 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives | Not Specified | Not Specified | PC3 (Prostate), MCF-7 (Breast), HL-60 (Leukemia) | 2b (PC3): 52, 2c (PC3): 80, 2c (HL-60): 100 | Compounds with nitro moieties (2a-2c) showed higher cytotoxicity than those with methoxy (B1213986) moieties (2d-2f).[5] |
Table 2: Analgesic Activity — In-Silico Docking vs. In-Vivo Evaluation
For analgesic activity, derivatives are often docked against cyclooxygenase (COX) enzymes, key players in pain and inflammation pathways.[6] The in-silico results are then compared with in-vivo models, such as the hot plate test in mice.
| Compound ID | Target Protein (In-Silico) | Docking Study Results | In-Vivo Model | Experimental Analgesic Activity | Correlation Notes |
| AKM-1 | COX-1, COX-2 | Lower binding affinity | Hot Plate Model | Least analgesic action | A direct correlation was observed; lower predicted binding corresponded to lower in-vivo activity.[6] |
| AKM-2 | COX-1, COX-2 | Highest binding affinity | Hot Plate Model | Significant analgesic action | The compound with the best docking score exhibited the most potent analgesic effect, showing strong predictive validity of the in-silico model in this case.[6] |
| AKM-3 | COX-1, COX-2 | Moderate binding affinity | Hot Plate Model | Moderate analgesic action | Results were consistent with the docking study predictions.[6] |
Table 3: Predicted ADMET Properties of Biologically Active Derivatives
ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical in-silico tool to assess the drug-likeness of a compound.[7] While direct experimental comparisons are extensive, these predictions guide the selection of candidates for further development.
| Parameter | Predicted Value Range for Active Compounds | Significance |
| Absorption | ||
| Caco-2 Permeability | > -5.15 log cm/s | Predicts intestinal absorption.[8] |
| Distribution | ||
| logP | 0 to 3 | Measures lipophilicity, affecting membrane permeability.[8] |
| Plasma Protein Binding (PPB) | < 90% | High binding can limit the free drug available to act.[8] |
| Metabolism | ||
| CYP450 Inhibition | Low probability | Predicts potential for drug-drug interactions. |
| Excretion | ||
| Half-life (T1/2) | Moderate | Indicates how long the drug remains in the body.[9] |
| Toxicity | ||
| Genotoxicity (Ames Test) | Predicted Non-mutagenic | Assesses the potential to cause DNA damage.[2] |
Methodologies and Workflows
The successful integration of in-silico and experimental approaches relies on standardized, reproducible protocols.
In-Silico Prediction Workflow
Computational studies typically begin with building a 2D or 3D model of the derivative and selecting a protein target. Molecular docking simulations then predict the binding mode and affinity. This is often followed by ADMET profiling to assess drug-likeness.[6][10]
Caption: A generalized workflow for in-silico prediction of derivative activity.
Experimental Validation Workflow
Experimental validation follows a structured path from chemical synthesis to biological evaluation. The synthesized and purified compounds are characterized before being subjected to in-vitro and in-vivo assays to determine their biological activity.[1]
Caption: A typical experimental workflow for synthesis and biological evaluation.
Experimental Protocols
Synthesis of this compound Derivatives
A common method for synthesizing the parent compound, this compound, involves the chloroacetylation of an aniline (B41778) or diphenylamine.[1][6]
-
Reactants: Aniline (or a substituted aniline), chloroacetyl chloride, and a base (e.g., triethylamine (B128534) or sodium acetate).[1][11]
-
Solvent: A suitable organic solvent such as benzene, acetone, or glacial acetic acid.[1][11]
-
Procedure:
-
Dissolve the aniline in the chosen solvent.
-
Add the base to neutralize the HCl byproduct that will be formed.[1]
-
Add chloroacetyl chloride dropwise to the solution, typically while stirring at room temperature or under reflux.[1][6]
-
The reaction progress is monitored (e.g., by TLC).
-
Upon completion, the mixture is poured into ice water to precipitate the crude product.[12]
-
The solid product is filtered, washed, and purified, usually by recrystallization from a solvent like ethanol.[13]
-
In-Vitro Anticancer Activity: MTT Assay
The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[2]
-
Cell Lines: Human cancer cell lines (e.g., MCF-7, PC3, NCI-H226) are used.[5][14]
-
Procedure:
-
Seed the cells in 96-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the synthesized derivatives for a specified period (e.g., 48-72 hours).
-
Add MTT reagent to each well. Live cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) precipitate.
-
Add a solubilizing agent (like DMSO) to dissolve the formazan crystals.
-
Measure the absorbance of the solution using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
-
In-Vivo Analgesic Activity: Hot Plate Test
This method is used to evaluate the central analgesic activity of compounds in animals, typically mice.[6]
-
Animals: Swiss albino mice are commonly used.[11]
-
Procedure:
-
Administer the test compound (derivative) or a standard drug (e.g., diclofenac (B195802) sodium) to the animals, usually via intraperitoneal injection.[6]
-
After a set time (e.g., 30 minutes), place each mouse on a heated plate maintained at a constant temperature (e.g., 55 ± 0.5 °C).
-
Record the reaction time, which is the time it takes for the mouse to show signs of pain, such as licking its paws or jumping.
-
A cut-off time is set to prevent tissue damage.
-
An increase in the reaction time compared to the control group indicates an analgesic effect.
-
Mechanism of Action: COX Inhibition Pathway
Molecular docking studies on analgesic derivatives of this compound have identified the COX-1 and COX-2 enzymes as primary targets.[6] Inhibition of these enzymes blocks the conversion of arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.
Caption: Signaling pathway for COX inhibition by analgesic derivatives.
Conclusion
The comparison between in-silico predictions and experimental results for this compound derivatives highlights a promising, though not always perfect, correlation. In-silico tools, particularly molecular docking, prove highly effective in identifying lead compounds and elucidating potential mechanisms of action, as seen in the consistent findings for analgesic and anticancer activities.[3][6] However, experimental validation remains indispensable to confirm these predictions and accurately quantify biological activity. The integration of both computational and experimental workflows creates a powerful, synergistic approach that accelerates the drug discovery process, saving both time and resources while improving the likelihood of identifying clinically viable candidates.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, anticancer properties evaluation and in silico studies of 2-chloro- and 2,2-dichloroacetamides bearing thiazole scaffolds | ScienceRise: Pharmaceutical Science [journals.uran.ua]
- 5. brieflands.com [brieflands.com]
- 6. Docking of Some Bioactive 2-Chloro-N, N-Diphenylacetamide Derivatives on Cyclo-Oxygenase Enzyme and In-Vivo Analgesic Activity Evaluation – Oriental Journal of Chemistry [orientjchem.org]
- 7. Synthesis, design, in silico, in vitro and in vivo (streptozotocin-induced diabetes in mice) biological evaluation of novels N-arylacetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. admetmesh.scbdd.com [admetmesh.scbdd.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Design, synthesis, and computational studies of phenylacetamides as antidepressant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. seejph.com [seejph.com]
A Comparative Guide to Green Synthesis Protocols for N-Phenylacetamides
The synthesis of N-phenylacetamides, a core scaffold in numerous pharmaceuticals and fine chemicals, has traditionally relied on methods that are often harsh and environmentally taxing. The principles of green chemistry have spurred the development of cleaner, more efficient, and sustainable alternatives. This guide provides a comprehensive benchmark of prominent green synthesis protocols for N-phenylacetamides, offering a comparative analysis of their performance based on experimental data. Detailed methodologies and visual representations of workflows are provided to assist researchers, scientists, and drug development professionals in selecting the most suitable protocol for their needs.
Comparative Analysis of Green Synthesis Protocols
The following table summarizes the key quantitative data for various green synthesis methods for N-phenylacetamide (acetanilide), providing a clear comparison of their efficiency and reaction conditions.
| Synthesis Protocol | Reagents | Catalyst | Solvent | Reaction Time | Temperature | Yield (%) |
| Conventional (with Zinc Dust) | Aniline (B41778), Acetic Anhydride (B1165640), Glacial Acetic Acid | Zinc Dust | None | 15-20 min | Reflux | Not explicitly stated |
| Magnesium Sulfate (B86663) Catalysis | Aniline, Glacial Acetic Acid | MgSO₄·7H₂O | None | 90 min | 118°C (Reflux) | 92%[1] |
| Microwave-Assisted (Catalyst-Free) | Aniline, Glacial Acetic Acid | None | None | 40-50 min | Not specified | Quantitative (>99%)[2] |
| Microwave-Assisted (Catalyzed) | Aniline, Acetic Acid | Starbon Acid | None | 1-10 min | 120-130°C | >98%[2] |
| Ultrasound-Assisted | Aniline, α-bromoacetophenones | PEG 400 | None | 30-45 min | Room Temp. | 73-83% |
| Biocatalytic | Substituted Anilines, Ethanol (B145695) | Candida parapsilosis ATCC 7330 | Buffer | 24-72 h | 35°C | up to 81% |
| Solvent-Free (Acetic Anhydride) | Aniline, Acetic Anhydride | None | Water | 5 min | Room Temp. | 92%[3] |
Green Chemistry Metrics: A Quantitative Look at Sustainability
Beyond reaction yield, green chemistry metrics provide a more holistic assessment of a protocol's environmental impact. Here, we compare the Atom Economy (AE) and Environmental Factor (E-Factor) for selected protocols.
-
Atom Economy (AE): A measure of how many atoms from the reactants are incorporated into the final desired product. A higher AE indicates less waste generation.
-
Environmental Factor (E-Factor): The ratio of the mass of waste to the mass of the product. A lower E-Factor is more desirable.
| Synthesis Protocol | Atom Economy (AE) (%) | E-Factor (calculated) |
| Magnesium Sulfate Catalysis (Aniline + Acetic Acid) | 100% | ~0.09 (assuming 92% yield) |
| Solvent-Free (Aniline + Acetic Anhydride) | 56.5% | ~0.87 (assuming 92% yield) |
Note: The E-Factor calculations are estimations based on the provided reaction stoichiometry and yields, excluding solvent waste from workup, which can significantly increase the E-Factor in practice. The reaction of aniline with acetic acid to form acetanilide (B955) has a theoretical 100% atom economy as all atoms from the reactants are incorporated into the final product.[1]
Experimental Protocols
Magnesium Sulfate-Catalyzed Synthesis of Acetanilide[1]
This solvent-free method utilizes an inexpensive and benign Lewis acid catalyst.
Procedure:
-
In a dry round-bottom flask, combine aniline (1.0 mL, 10 mmol), glacial acetic acid (3.0 mL), and magnesium sulfate heptahydrate (50 mg).
-
Add a few boiling chips and reflux the mixture on a wire gauze for 90 minutes.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, dilute the hot mixture with 5.0 mL of hot water and filter while hot.
-
Allow the filtrate to cool to room temperature and then place it in an ice-water bath to facilitate crystallization.
-
Collect the crystals by suction filtration, wash with a minimum amount of ice-cold water, and dry.
Microwave-Assisted Catalyst-Free Synthesis of Acetanilide[2]
This protocol leverages microwave irradiation to achieve a rapid and efficient synthesis without the need for a catalyst.
Procedure:
-
Combine aniline and glacial acetic acid in a microwave-safe reaction vessel.
-
Irradiate the mixture in a microwave reactor at a frequency of 160 MHz for 40-50 minutes.[2]
-
After the reaction, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into cold water to precipitate the acetanilide.
-
Collect the solid product by filtration, wash with water, and dry.
Ultrasound-Assisted Synthesis of N,N-bis(phenacyl)anilines
While a specific protocol for N-phenylacetamide is not detailed in the search results, the following procedure for a similar amination reaction highlights the general methodology and conditions for ultrasound-assisted synthesis. This method is noted for its mild conditions, short reaction times, and high yields.[4]
General Procedure:
-
In a suitable vessel, mix the aniline (10.0 mmol), α-bromoacetophenone (20 mmol), sodium carbonate (10.0 mmol), and PEG 400 (0.2 g, 0.5 mmol).
-
Irradiate the mixture using an ultrasonic processor at 350 W at room temperature in an open-air vessel.
-
The reaction is typically complete within 30-45 minutes.
-
The product is then washed or recrystallized from ethanol.
Biocatalytic Synthesis of N-Phenylacetamides
This method employs whole cells of Candida parapsilosis as a biocatalyst, offering high conversion rates under mild conditions.
General Procedure:
-
Cultivate Candida parapsilosis ATCC 7330 in a suitable growth medium.
-
Harvest and wash the cells to obtain the biocatalyst.
-
In a reaction vessel, suspend the whole cells in a buffer solution (e.g., phosphate (B84403) buffer).
-
Add the substituted aniline and ethanol (as the acetyl source).
-
Incubate the reaction mixture at 35°C with shaking for 24-72 hours.
-
Monitor the conversion of the substrate to the N-phenylacetamide product using appropriate analytical techniques (e.g., HPLC, GC).
-
Upon completion, extract the product from the reaction mixture using a suitable organic solvent.
-
Purify the product by column chromatography.
Solvent-Free Synthesis of Acetanilide using Acetic Anhydride[3]
This is a rapid and high-yielding procedure that minimizes solvent use.
Procedure:
-
In a clean boiling tube, add 10 mL of water and 0.5 mL (5.5 mmol) of aniline.
-
In a separate dry tube, take 0.6 mL (6.3 mmol) of acetic anhydride.
-
Add the acetic anhydride dropwise to the aniline suspension while shaking constantly.
-
Stopper the boiling tube and shake the mixture for an additional 5 minutes.
-
Acetanilide will precipitate out immediately.
-
Cool the reaction mixture to room temperature.
-
Filter the solid product, wash with water, and air dry to obtain the crude product.
-
Recrystallize from a 10% acetic acid-water mixture for further purification.
Visualizing the Synthesis
Reaction Workflow: General N-Phenylacetamide Synthesis
The following diagram illustrates a generalized workflow for the synthesis and purification of N-phenylacetamides, applicable to most of the described protocols.
Caption: A generalized workflow for the synthesis and purification of N-phenylacetamides.
Reaction Mechanism: Nucleophilic Acyl Substitution
The synthesis of N-phenylacetamides from anilines and an acylating agent (like acetic anhydride or acetyl chloride) proceeds through a nucleophilic acyl substitution mechanism.
Caption: Nucleophilic acyl substitution mechanism for N-phenylacetamide synthesis.
Conclusion
This guide highlights several green and efficient protocols for the synthesis of N-phenylacetamides. The choice of the optimal method depends on the specific requirements of the synthesis, including scale, desired purity, available equipment, and cost considerations. Microwave-assisted and solvent-free methods offer significant advantages in terms of reaction time and waste reduction. The magnesium sulfate-catalyzed protocol stands out for its simplicity, high yield, and use of an inexpensive, environmentally benign catalyst. Biocatalytic methods, while requiring longer reaction times, operate under very mild conditions and can offer high selectivity. By presenting this comparative data and detailed protocols, we aim to facilitate the adoption of greener and more sustainable practices in the synthesis of this important class of compounds.
References
A Comparative Analysis of Haloacetamide Reagent Stability: A Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of appropriate reagents is paramount to ensure the accuracy and reproducibility of experimental results. Haloacetamides, such as 2-iodoacetamide, 2-bromoacetamide (B1266107), and 2-chloroacetamide (B119443), are widely utilized alkylating agents, particularly in proteomics for the modification of cysteine residues. However, their inherent stability can vary significantly, impacting reaction efficiency and potentially introducing artifacts. This guide provides a comparative analysis of the stability of these common haloacetamide reagents, supported by available experimental data and detailed protocols for stability assessment.
Relative Stability and Reactivity Profile
The stability of haloacetamide reagents is inversely related to their reactivity, which is largely governed by the nature of the halogen substituent. The reactivity follows the order of the leaving group's ability to depart, which is I⁻ > Br⁻ > Cl⁻. Consequently, the general trend for both reactivity and instability is:
2-Iodoacetamide > 2-Bromoacetamide > 2-Chloroacetamide
This trend is a result of the decreasing strength of the carbon-halogen bond down the group in the periodic table (C-I < C-Br < C-Cl). A weaker bond leads to a faster reaction with nucleophiles, such as the thiol group of cysteine, but also a greater susceptibility to degradation.[1]
Factors Influencing Stability
Several environmental factors can influence the stability of haloacetamide reagents in solution:
-
pH: Haloacetamides are more susceptible to hydrolysis under alkaline conditions.[2][3] The hydroxide (B78521) ion can act as a nucleophile, leading to the degradation of the reagent. For optimal stability, solutions should be prepared in neutral or slightly acidic buffers and used promptly, especially when working at basic pH for alkylation reactions.
-
Light: Haloacetamide reagents, particularly 2-iodoacetamide, are known to be light-sensitive.[4][5][6] Exposure to light can cause the homolytic cleavage of the carbon-halogen bond, leading to the formation of radical species and a reduction in the effective concentration of the alkylating agent.[4] This is often visually indicated by a yellowing of the solid reagent or its solutions due to the formation of iodine.[5] Therefore, it is crucial to store these reagents in the dark and to perform reactions under light-protected conditions.
-
Temperature: Elevated temperatures accelerate the degradation of haloacetamide reagents.[7] As with most chemical reactions, the rate of hydrolysis and other degradation pathways increases with temperature. For long-term storage, it is recommended to keep the reagents in a cool, dry, and dark place. Solutions should ideally be prepared fresh before use and kept on ice if not used immediately.
Quantitative Stability Data
Direct, head-to-head quantitative comparisons of the stability of the three haloacetamide reagents under identical conditions are limited in the scientific literature. However, data from studies on related compounds and environmental contaminants provide some insights.
The following table summarizes the available quantitative and qualitative stability data for the three haloacetamide reagents.
| Reagent | Chemical Structure | Molecular Weight ( g/mol ) | Relative Reactivity/Instability | pH Stability | Light Sensitivity | Thermal Stability |
| 2-Iodoacetamide | ICH₂CONH₂ | 184.96 | Highest | Less stable at alkaline pH | High, degradation accelerated by light[4][5][6] | Least stable |
| 2-Bromoacetamide | BrCH₂CONH₂ | 137.96 | Intermediate | More stable than iodoacetamide (B48618) at alkaline pH | Moderate | More stable than iodoacetamide |
| 2-Chloroacetamide | ClCH₂CONH₂ | 93.51 | Lowest | Most stable at alkaline pH[8][9] | Mildly light-sensitive[9] | Most stable |
Experimental Protocols
To ensure the reliability of experiments using haloacetamide reagents, it is essential to handle them correctly and, if necessary, to assess their stability. The following is a detailed protocol for a stability-indicating High-Performance Liquid Chromatography (HPLC) method.
Protocol: Stability-Indicating HPLC Method for Haloacetamide Reagents
Objective: To develop and validate an HPLC method capable of separating the intact haloacetamide reagent from its potential degradation products, allowing for a quantitative assessment of its stability under various stress conditions.
Materials:
-
Haloacetamide reagent (2-iodoacetamide, 2-bromoacetamide, or 2-chloroacetamide)
-
HPLC-grade water
-
HPLC-grade acetonitrile (B52724) or methanol
-
Buffers (e.g., phosphate (B84403) buffer, acetate (B1210297) buffer) at various pH values (e.g., 4, 7, 9)
-
Acids (e.g., 0.1 M HCl) and bases (e.g., 0.1 M NaOH) for forced degradation
-
Hydrogen peroxide (3%) for oxidative degradation
-
HPLC system with a UV detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)
Methodology:
-
Standard Solution Preparation:
-
Prepare a stock solution of the haloacetamide reagent (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 water:acetonitrile). Protect from light.
-
Prepare working standard solutions by diluting the stock solution to a suitable concentration for HPLC analysis (e.g., 100 µg/mL).
-
-
Forced Degradation Studies:
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours). Neutralize a sample with 0.1 M NaOH before injection.
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for a defined period (e.g., 1 hour). Neutralize a sample with 0.1 M HCl before injection.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% hydrogen peroxide. Incubate at room temperature for a defined period (e.g., 24 hours).
-
Thermal Degradation: Incubate a solid sample and a solution of the reagent at an elevated temperature (e.g., 60°C) for a defined period (e.g., 48 hours).
-
Photodegradation: Expose a solution of the reagent to a light source (e.g., UV lamp or direct sunlight) for a defined period (e.g., 24 hours). Keep a control sample in the dark.
-
-
HPLC Method Development and Validation:
-
Mobile Phase Selection: Start with a simple mobile phase, such as a gradient of water and acetonitrile (both with 0.1% formic acid or trifluoroacetic acid), and a C18 column.
-
Optimization: Adjust the gradient, flow rate, and column temperature to achieve good separation between the parent compound and any degradation products formed during the forced degradation studies.
-
Detection: Use a UV detector at a wavelength where the haloacetamide has maximum absorbance (e.g., around 210 nm).
-
Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
-
-
Stability Study:
-
Prepare solutions of the haloacetamide reagent in different buffers (e.g., pH 4, 7, 9).
-
Store the solutions under different conditions (e.g., room temperature, 4°C, protected from light, exposed to light).
-
At specified time points (e.g., 0, 1, 4, 8, 24 hours), inject an aliquot of each solution into the HPLC system.
-
Quantify the peak area of the intact haloacetamide and any degradation products. Calculate the percentage of degradation over time.
-
Visualizations
The following diagrams illustrate key concepts related to the use and stability of haloacetamide reagents.
Conclusion and Recommendations
The stability of haloacetamide reagents is a critical factor that can influence the outcome of biochemical and proteomic experiments. The general order of stability is 2-chloroacetamide > 2-bromoacetamide > 2-iodoacetamide. This is inversely proportional to their reactivity in alkylating cysteine residues.
For applications requiring high reactivity and short reaction times, 2-iodoacetamide is often the reagent of choice, but careful handling to protect it from light and basic conditions is essential.[10] 2-Chloroacetamide offers greater stability and may be preferred for longer incubation times or when minimizing side reactions is a priority, though it may require more forcing conditions to achieve complete alkylation.[9][11] 2-Bromoacetamide presents a compromise between reactivity and stability.
Researchers should always use freshly prepared solutions of haloacetamide reagents and store them appropriately. When developing new protocols or troubleshooting existing ones, performing a stability assessment using a validated HPLC method is highly recommended to ensure the integrity of the reagent and the reliability of the experimental data.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. merckmillipore.com [merckmillipore.com]
- 4. benchchem.com [benchchem.com]
- 5. ubpbio.com [ubpbio.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. 2-Bromoacetamide [webbook.nist.gov]
- 8. Chloroacetamide | ClCH2CONH2 | CID 6580 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Optimization of cysteine residue alkylation using an on-line LC-MS strategy: Benefits of using a cocktail of haloacetamide reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Off-Target Effects of 2-Chloro-N-phenylacetamide in Proteomics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The irreversible modification of cysteine residues is a cornerstone of various proteomics workflows, from protein alkylation in sample preparation to the development of targeted covalent inhibitors. 2-Chloro-N-phenylacetamide, a member of the chloroacetamide class of reagents, offers a reactive moiety for such applications. However, understanding its off-target reactivity is paramount to ensure data integrity and mitigate potential toxicity in drug development. This guide provides a comparative analysis of this compound's off-target effects against a common alternative, iodoacetamide (B48618), supported by experimental data and detailed protocols.
Data Presentation: Quantitative Comparison of Off-Target Effects
The primary off-target concern with cysteine-reactive probes is the modification of other nucleophilic amino acid residues. The following table summarizes quantitative data comparing the off-target effects of chloroacetamide and iodoacetamide, two widely used alkylating agents. The data for chloroacetamide is presented as a proxy for the reactivity of this compound due to the shared reactive group.
| Off-Target Modification | 2-Chloroacetamide | Iodoacetamide | Key Observations |
| Methionine Oxidation | Up to 40% of Met-containing peptides | 2-5% of Met-containing peptides | Chloroacetamide significantly increases methionine oxidation, a critical consideration for studies sensitive to oxidative artifacts.[1][2] |
| N-terminal Alkylation | Lower | Higher | Chloroacetamide shows reduced off-target alkylation at the N-terminus of peptides compared to iodoacetamide.[1][2] |
| Other Off-Target Alkylations (Lys, His, Asp, Glu, Ser, Thr, Tyr) | Lower | Higher | Generally, chloroacetamide exhibits a lower propensity for modifying other nucleophilic residues compared to iodoacetamide.[1][2] |
Experimental Protocols
To comprehensively assess the off-target profile of this compound, a combination of chemoproteomic strategies is recommended. Below are detailed methodologies for key experiments.
Competitive Activity-Based Protein Profiling (ABPP)
This method is used to identify the direct binding partners of a compound across the proteome by competing with a broad-spectrum cysteine-reactive probe.
a. Cell Lysate Preparation:
-
Culture human cell lines (e.g., HEK293T, HeLa) to ~80% confluency.
-
Harvest cells and wash with cold PBS.
-
Lyse cells in a non-denaturing buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, and protease inhibitors) on ice.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine protein concentration using a BCA assay.
b. Competitive Labeling:
-
Aliquot protein lysates (e.g., 1 mg/sample).
-
Treat lysates with varying concentrations of this compound or a vehicle control (e.g., DMSO) and incubate for 30 minutes at room temperature.
-
Add a cysteine-reactive probe with a reporter tag (e.g., iodoacetamide-alkyne, 100 µM) to all samples and incubate for 1 hour at room temperature.
c. Reporter Tag Conjugation (Click Chemistry):
-
To each sample, add a solution containing a biotin-azide reporter, copper(II) sulfate, tris(2-carboxyethyl)phosphine (B1197953) (TCEP), and tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA).
-
Incubate for 1 hour at room temperature to conjugate biotin (B1667282) to the probe-labeled proteins.
d. Protein Enrichment and Digestion:
-
Precipitate proteins using methanol/chloroform.
-
Resuspend the protein pellet in a buffer containing SDS.
-
Enrich biotinylated proteins using streptavidin-agarose beads.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
On-bead reduction with DTT and alkylation with iodoacetamide (for non-probe-labeled cysteines).
-
Digest the enriched proteins with trypsin overnight at 37°C.
e. LC-MS/MS Analysis and Data Interpretation:
-
Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify and quantify peptides. The abundance of peptides from probe-labeled proteins will be reduced in the presence of this compound if it binds to the same cysteine residue.
-
Proteins showing a dose-dependent decrease in signal are considered potential off-targets.
Quantitative Mass Spectrometry for Methionine Oxidation
This protocol specifically quantifies the extent of methionine oxidation induced by the alkylating agent.
a. Sample Preparation:
-
Prepare two sets of protein samples (e.g., from cell lysate).
-
Reduce disulfide bonds with 10 mM DTT for 1 hour at 56°C.
-
Alkylate one set with 55 mM this compound and the other with 55 mM iodoacetamide in the dark for 45 minutes at room temperature.
-
Quench the reaction with an excess of DTT.
b. Protein Digestion:
-
Perform in-solution or in-gel digestion with trypsin.
c. LC-MS/MS Analysis:
-
Analyze the peptide mixtures by LC-MS/MS.
d. Data Analysis:
-
Perform a database search allowing for variable modifications of methionine (oxidation, +15.99 Da).
-
Quantify the percentage of methionine-containing peptides that are oxidized in each sample.
Mandatory Visualization
Experimental Workflow: Competitive ABPP
Caption: Workflow for Competitive Activity-Based Protein Profiling (ABPP).
Signaling Pathway: Chloroacetamide-Induced Apoptosis via MAPK/ERK Pathway
Chloroacetamide compounds have been shown to induce oxidative stress, leading to the activation of the MAPK/ERK signaling pathway and subsequent apoptosis.
Caption: Activation of the MAPK/ERK pathway leading to apoptosis.
References
Safety Operating Guide
Proper Disposal of 2-Chloro-N-phenylacetamide: A Comprehensive Safety and Operational Guide
This guide provides essential procedural information for the safe handling and disposal of 2-chloro-N-phenylacetamide, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is critical for ensuring laboratory safety and environmental protection.
Immediate Safety and Handling
Before initiating any disposal procedures, it is crucial to handle this compound with the appropriate personal protective equipment (PPE) in a designated, well-ventilated area.
-
Engineering Controls : All handling and preparation for disposal should occur within a certified chemical fume hood to minimize inhalation exposure.[1][2]
-
Personal Protective Equipment (PPE) :
-
Eye Protection : Wear chemical safety goggles or a face shield.[1]
-
Hand Protection : Use chemical-resistant gloves, such as nitrile gloves.[1]
-
Body Protection : A laboratory coat is mandatory to prevent skin contact.[1]
-
Respiratory Protection : If there is a risk of generating dust outside of a fume hood, a dust mask (type N95 or equivalent) is required.[3]
-
Hazard Profile and Data
This compound is classified as a hazardous substance.[4] The primary hazards are associated with skin, eye, and respiratory irritation.[3][4] Related chloroacetamide compounds also present risks of being toxic if swallowed, causing allergic skin reactions, and being harmful to aquatic life.[1][2] Therefore, a conservative approach to handling and disposal is warranted.
The following table summarizes key hazard information, primarily referencing data for closely related and regulated toxic solids.
| Parameter | Guideline / Value | Reference |
| GHS Signal Word | Warning | [3][4] |
| GHS Hazard Statements | H315, H319, H335 | [3][4] |
| H301, H317, H361, H402 (Conservative) | [1][2][5][6] | |
| UN Number | 2811 | [2][5][7] |
| Proper Shipping Name | TOXIC SOLID, ORGANIC, N.O.S. (2-chloroacetamide) | [2][5][7] |
| Transport Hazard Class | 6.1 (Toxic Substances) | [2][5] |
| Packing Group | III (Substance presenting low danger) | [2][5] |
| Incompatible Materials | Strong oxidizing agents, strong bases, strong reducing agents, strong acids | [8][9] |
GHS Hazard Statement Codes: H301: Toxic if swallowed; H315: Causes skin irritation; H317: May cause an allergic skin reaction; H319: Causes serious eye irritation; H335: May cause respiratory irritation; H361: Suspected of damaging fertility or the unborn child; H402: Harmful to aquatic life.
Step-by-Step Disposal Protocol
The proper disposal of this compound and its associated waste is mandatory and must follow institutional and local regulations. Never dispose of this chemical down the drain or in regular trash.[7][10]
Waste Identification and Segregation
-
Hazardous Waste Identification : All materials contaminated with this compound must be treated as hazardous waste. This includes:
-
Segregation : This waste stream must be kept separate from non-hazardous and other incompatible chemical wastes to prevent dangerous reactions.[1][11]
Container Management
-
Waste Container : Use a dedicated, sealable hazardous waste container made of a compatible material.[1][6]
-
Labeling : The container must be clearly labeled with a hazardous waste tag. The label must include the full chemical name ("this compound"), an estimation of the quantity, and the date of accumulation.[1]
-
Empty Reagent Containers : "Empty" containers that held this compound must also be treated as hazardous waste. Do not rinse them into the sewer system. Seal the empty, unrinsed container and dispose of it along with other solid hazardous waste.[2]
Spill Management Protocol
In the event of a spill, follow these procedures immediately:
-
Evacuate and Secure : Alert personnel in the immediate area and restrict access.
-
Ventilate : Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain : For minor spills, prevent the spread of the solid material. Avoid generating dust.[1][8] If appropriate, you may moisten the material slightly to prevent it from becoming airborne.[7]
-
Clean-up : Carefully sweep the spilled solid into a designated hazardous waste container.[1][7] Clean the spill area thoroughly with soap and water.
-
Dispose : All cleaning materials (wipes, absorbent pads, contaminated PPE) must be collected and placed into the hazardous waste container.[2]
Storage and Final Disposal
-
Satellite Accumulation : Store the sealed hazardous waste container in a designated and secure satellite accumulation area within the laboratory.[1] This area should be away from incompatible materials.[1]
-
Licensed Disposal : The final disposal of this compound must be conducted through a licensed professional waste disposal service.[2][5] This typically involves high-temperature incineration in a chemical incinerator equipped with an afterburner and scrubber.[2][5] Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.[1]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound 97 587-65-5 [sigmaaldrich.com]
- 4. Chloroacetanilide | C8H8ClNO | CID 11485 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. qecusa.com [qecusa.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. chemicalbook.com [chemicalbook.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. fishersci.com [fishersci.com]
- 10. cdc.gov [cdc.gov]
- 11. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Safeguarding Your Research: A Comprehensive Guide to Handling 2-Chloro-N-phenylacetamide
Essential safety and logistical information for researchers, scientists, and drug development professionals on the proper handling and disposal of 2-Chloro-N-phenylacetamide.
This document provides crucial procedural guidance for the safe handling of this compound (CAS No. 587-65-5), a compound frequently used in chemical synthesis. Adherence to these protocols is vital for ensuring laboratory safety and the integrity of your research.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance. It is known to cause skin and eye irritation and may cause respiratory irritation.[1][2] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to minimize exposure risks.
Recommended Personal Protective Equipment:
| PPE Category | Specification | Rationale |
| Respiratory Protection | NIOSH-approved N95 dust mask or higher.[2] For situations with potential for high dust concentration, a full-face particle respirator is recommended.[3] | Prevents inhalation of the powdered compound, which can cause respiratory tract irritation.[1][2] |
| Eye Protection | Safety glasses with side shields or goggles. A face shield may be necessary in situations with a higher risk of splashing or dust generation.[4] | Protects eyes from contact with the chemical, which can cause serious eye irritation.[1][2] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use and disposed of properly after handling the chemical.[3][4] | Prevents skin contact, which can lead to skin irritation.[1][2] |
| Skin and Body Protection | Laboratory coat or protective clothing. Protective boots may be required depending on the scale of the operation.[4] | Provides a barrier against accidental skin contact with the chemical. |
Operational Plan: From Handling to Disposal
A systematic approach to handling this compound is essential for maintaining a safe laboratory environment. The following workflow outlines the key steps from preparation to disposal.
Figure 1. Workflow for the safe handling and disposal of this compound.
Experimental Protocol: Synthesis of an Amide Derivative
The following is a generalized protocol for a reaction involving this compound, such as its use in the preparation of N,N′-(ethane-1,2-diyl)bis(2-(2-oxo-2-(phenylamino)ethoxy)benzamide), an amide podand.[2] This protocol should be adapted and optimized for specific experimental conditions.
Materials:
-
This compound
-
Chloroacetyl chloride
-
Glacial acetic acid
-
Appropriate solvents
-
Standard laboratory glassware
Procedure:
-
Preparation: Ensure all glassware is clean and dry. Set up the reaction apparatus in a chemical fume hood.
-
Reagent Preparation: Dissolve aniline in glacial acetic acid in a flask equipped with a stirrer.
-
Reaction: Slowly add chloroacetyl chloride to the aniline solution while stirring. The reaction may be exothermic; maintain temperature control as needed.
-
Addition of this compound: Once the initial reaction has subsided, add this compound to the reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique (e.g., TLC, LC-MS).
-
Work-up: Upon completion, quench the reaction mixture and perform an appropriate work-up to isolate the crude product. This may involve extraction and washing.
-
Purification: Purify the crude product using a suitable method, such as recrystallization or column chromatography.
-
Characterization: Characterize the final product using techniques such as NMR, IR, and mass spectrometry to confirm its identity and purity.
Emergency Procedures
In the event of an emergency, immediate and appropriate action is crucial.
Figure 2. Emergency procedures for spills and personal exposure to this compound.
First Aid Measures:
-
After inhalation: Move the person to fresh air. If they feel unwell, seek medical advice.[5]
-
In case of skin contact: Immediately wash with plenty of soap and water.[3] If skin irritation or a rash occurs, get medical advice.[4]
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing. If eye irritation persists, get medical advice.[4]
-
If swallowed: Rinse mouth. Get medical advice if you feel unwell.[4]
Storage and Disposal
Storage:
-
Store in a cool, dark, and well-ventilated place.[4]
-
Keep the container tightly closed.[4]
-
Store away from incompatible materials such as oxidizing agents.[4]
Disposal:
-
Dispose of contents and container to an approved waste disposal plant.[3][5]
-
Contact a licensed professional waste disposal service to dispose of this material.[3] Contaminated packaging should be disposed of as an unused product.[3]
By adhering to these safety protocols, researchers can minimize the risks associated with handling this compound and ensure a safe and productive laboratory environment.
References
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
